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  • Product: Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
  • CAS: 400828-91-3

Core Science & Biosynthesis

Foundational

The Alchemical Bridge: A Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Abstract Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a heterocyclic compound featuring a Boc-protected piperidine ring fused with an indoline moiety, stands as a pivotal intermediate in contemporary medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a heterocyclic compound featuring a Boc-protected piperidine ring fused with an indoline moiety, stands as a pivotal intermediate in contemporary medicinal chemistry. Its structural architecture is a common motif in a plethora of biologically active molecules, rendering it a valuable building block for drug discovery and development. This guide provides an in-depth exploration of its chemical properties, a validated synthetic protocol, and its strategic applications in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established scientific principles with practical, field-proven insights.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is fundamental to its effective application in synthesis and drug design.

Chemical Identity
  • Systematic Name: Tert-butyl 4-(2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate

  • CAS Number: 400828-91-3[1][2][3]

  • Molecular Formula: C₁₈H₂₆N₂O₂[3][4]

  • Molecular Weight: 302.41 g/mol [3]

Physicochemical Data

The following table summarizes the key physicochemical properties of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and its closely related indole analogue, providing a predictive baseline for experimental design.

PropertyValueSource/Analogue
Melting Point Not explicitly available.Data for the analogous tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate can be considered as a reference.
Boiling Point ~460.5 °C (Predicted)Analogue: tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate[5]
Density ~1.149 g/cm³ (Predicted)Analogue: tert-butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate[5]
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.Inferred from typical properties of similar organic compounds.

Synthesis and Reactivity: A Strategic Overview

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a multi-step process that leverages established organic chemistry principles. The primary route involves the reductive amination of N-Boc-4-piperidone with indoline.

Synthetic Pathway

The most direct and industrially scalable synthesis involves a two-step sequence:

  • Imine/Enamine Formation: Reaction of N-Boc-4-piperidone with indoline under acidic catalysis to form an intermediate iminium salt or the corresponding enamine.

  • Reductive Amination: Subsequent reduction of the intermediate in situ using a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the target compound.

This approach is favored due to its high efficiency and the commercial availability of the starting materials.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product SM1 N-Boc-4-piperidone Step1 Reductive Amination (e.g., NaBH(OAc)₃, DCE) SM1->Step1 SM2 Indoline SM2->Step1 Product Tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate Step1->Product

Caption: Synthetic workflow for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Experimental Protocol: Reductive Amination

Materials:

  • N-Boc-4-piperidone

  • Indoline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add indoline (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Role in Drug Discovery and Medicinal Chemistry

The indolinylpiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), as well as in antiviral and anticancer agents.[3][6] The presence of the piperidine ring can enhance a molecule's pharmacokinetic properties, such as solubility and membrane permeability, while the indoline moiety provides a versatile platform for further functionalization.[6][7]

Structural Significance

Structural_Significance Core Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Boc-Protected Piperidine Indoline Moiety Properties Key Attributes Improved Pharmacokinetics (ADME) CNS Penetration Versatile Synthetic Handle Core:f0->Properties:p0 Core:f0->Properties:p1 Core:f1->Properties:p2 Applications Therapeutic Areas CNS Disorders Oncology Infectious Diseases Properties->Applications

Sources

Exploratory

A Comprehensive Guide to the Structure Elucidation of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Abstract: This technical guide provides an in-depth methodology for the unequivocal structure elucidation of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a heterocyclic scaffold of significant interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth methodology for the unequivocal structure elucidation of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present a multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and Infrared (IR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring that the collective data serves as a self-validating system for structure confirmation. This document is intended for researchers, chemists, and quality control professionals who require a robust framework for the characterization of complex small molecules.

Molecular Overview and Analytical Strategy

The target molecule, tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, is comprised of three key structural motifs: a saturated piperidine ring, a fused indoline system, and a tert-butoxycarbonyl (Boc) protecting group. The precise determination of its structure requires not only the identification of these components but also the unambiguous confirmation of their connectivity—specifically, the N-C bond between the indoline nitrogen and the C4 position of the piperidine ring.

Our analytical strategy is designed to build a conclusive structural proof by systematically gathering orthogonal data. We begin with mass spectrometry to determine the exact mass and molecular formula. Subsequently, a suite of NMR experiments is employed to map the complete covalent framework. Finally, IR spectroscopy provides rapid confirmation of essential functional groups.

Predicted Chemical Structure

Caption: Predicted structure of the target molecule.

Core Physicochemical Properties
PropertyValueJustification
Molecular Formula C₁₈H₂₆N₂O₂Derived from the constituent parts: Indoline (C₈H₉N) + Piperidine (C₅H₁₀N) + Boc (C₅H₉O₂) - 2H for bond formations.
Monoisotopic Mass 302.2000 g/mol Calculated for ¹²C₁₈¹H₂₆¹⁴N₂¹⁶O₂.
Molar Mass 302.41 g/mol Based on natural isotopic abundance.

Mass Spectrometry: The Foundational Data

Expertise & Experience: The initial and most critical step in any structure elucidation is confirming the molecular formula.[1][2] High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose, as it provides the exact mass of the molecular ion with sufficient accuracy to exclude other potential elemental compositions.

Trustworthiness: By comparing the experimentally measured mass to the calculated mass for the predicted formula (C₁₈H₂₆N₂O₂), we establish the first validation checkpoint. A mass error of less than 5 ppm provides high confidence in the assigned formula.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid is crucial for promoting protonation to form the [M+H]⁺ ion in positive ion mode.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: 100-1000 m/z

    • Resolution: >10,000 FWHM

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard to ensure mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecular ion, [M+H]⁺, and calculate the mass error against the theoretical value. Analyze the fragmentation pattern, if any, to identify characteristic losses.

Expected Data & Interpretation
IonCalculated m/zObserved m/zInterpretation
[M+H]⁺ 303.2072~303.2070Primary Evidence: Confirms the molecular formula C₁₈H₂₆N₂O₂.
[M-C₄H₈+H]⁺ 247.1447~247.1445Secondary Evidence: Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.
[M-Boc+H]⁺ 203.1548~203.1546Secondary Evidence: Loss of the entire Boc group (100 Da), confirming its presence as a protecting group.[3]

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected.[4] A full suite of 1D and 2D NMR experiments is non-negotiable for the unambiguous assignment of a novel or complex structure like this. The causality is clear: ¹H NMR provides proton environments and proximities, ¹³C NMR maps the carbon skeleton, and 2D experiments (COSY, HSQC, HMBC) definitively link these two sets of information together.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and relatively clean spectral window.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Experiments to Run:

    • Standard ¹H NMR

    • Standard ¹³C{¹H} NMR (proton-decoupled)

    • 2D ¹H-¹H COSY (Correlation Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H NMR: Proton Environment Analysis

Expected Data & Interpretation: The ¹H NMR spectrum is the first look at the proton framework.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~7.10 - 6.60Multiplet (m)4HAr-H (Indoline)Aromatic region. The indoline ring protons typically appear in this range.[5]
~4.20Broad Singlet (br s)2HPiperidine-H (Axial, C2/C6)Protons adjacent to the Boc-protected nitrogen are deshielded and often appear broad due to conformational exchange.
~3.30Triplet (t)2HIndoline-CH₂ Aliphatic protons on the indoline ring adjacent to the aromatic system.
~2.95Triplet (t)2HIndoline-CH₂ Aliphatic protons on the indoline ring adjacent to the nitrogen.
~2.80Triplet of Triplets (tt)2HPiperidine-H (Equatorial, C2/C6)The upfield counterparts to the axial protons at C2/C6.
~2.70Multiplet (m)1HPiperidine-H (C4)The methine proton at the junction of the two ring systems. Its complexity arises from coupling to four neighboring protons.
~1.90Multiplet (m)2HPiperidine-H (Axial, C3/C5)Shielded axial protons on the piperidine ring.
~1.60Multiplet (m)2HPiperidine-H (Equatorial, C3/C5)Deshielded equatorial protons on the piperidine ring.
1.47Singlet (s)9HBoc -C(CH₃ )₃The classic, highly shielded, and sharp singlet for the nine equivalent protons of the tert-butyl group.[6]
¹³C NMR: Carbon Skeleton Mapping

Expected Data & Interpretation: The ¹³C NMR spectrum provides a count of unique carbon environments.

Chemical Shift (δ, ppm)Proposed AssignmentRationale
~154.8Boc C =OCharacteristic chemical shift for a carbamate carbonyl.
~151.0, ~130.0Ar-C (Quaternary, Indoline)Quaternary aromatic carbons of the indoline ring.
~127.0, ~124.0, ~117.0, ~109.0Ar-C H (Indoline)The four protonated aromatic carbons of the indoline system.
~79.5Boc -C (CH₃)₃The quaternary carbon of the tert-butyl group.[7]
~52.5Indoline -C H₂Indoline aliphatic carbon adjacent to the aromatic ring.
~48.0Indoline -C H₂Indoline aliphatic carbon adjacent to the nitrogen.
~55.0Piperidine -C H (C4)The methine carbon at the junction.
~44.0Piperidine -C H₂ (C2/C6)Carbons adjacent to the Boc-protected nitrogen.
~32.0Piperidine -C H₂ (C3/C5)The remaining aliphatic carbons of the piperidine ring.
28.4Boc -C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.[7]
2D NMR: The Definitive Connectivity Proof

Trustworthiness: While 1D NMR provides a list of parts, 2D NMR builds the machine. These experiments are the core of the self-validating system, as the correlations must be internally consistent and align with the proposed structure.

  • ¹H-¹H COSY: This experiment identifies protons that are coupled (typically 2-3 bonds apart).

    • Key Insight: It will trace the entire spin systems of the piperidine ring (from H2 -> H3 -> H4 -> H5 -> H6) and the indoline aliphatic portion (CH₂-CH₂). Crucially, it will show a correlation between the methine proton at C4 and the protons at C3/C5, placing it definitively on the piperidine ring.

  • ¹H-¹³C HSQC: This experiment maps each proton directly to the carbon it is attached to.

    • Key Insight: It resolves all ambiguity in the 1D assignments. For example, it will definitively link the proton signal at ~2.70 ppm to the carbon signal at ~55.0 ppm, confirming their assignment as the C4-H4 pair.

  • ¹H-¹³C HMBC: This is the most powerful experiment for proving the final structure, as it reveals long-range (2-3 bond) correlations between protons and carbons.

    • Key Insight (The "Money" Correlation): The most critical correlation to observe is between the piperidine C4 proton (~2.70 ppm) and the quaternary aromatic carbon of the indoline ring (~151.0 ppm). This 3-bond correlation (H -C4-N-C q) unequivocally proves the linkage between the two heterocyclic systems at the correct positions. Other key correlations would include the Boc protons showing a correlation to the Boc carbonyl carbon.

Caption: Workflow for NMR data integration.

Infrared Spectroscopy: Functional Group Confirmation

Expertise & Experience: IR spectroscopy is a rapid and cost-effective method to verify the presence of key functional groups whose vibrations correspond to specific energy absorptions.[4] It serves as a quick quality check that complements the more detailed NMR and MS data.

Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be taken and automatically subtracted from the sample spectrum.

Expected Data & Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3050-3000MediumC-H StretchAromatic C-H
2975-2850StrongC-H StretchAliphatic C-H
~1690 Strong C=O Stretch Carbamate Carbonyl (Boc)
1450-1400MediumC-N StretchAromatic/Aliphatic Amine
1250-1150StrongC-O StretchCarbamate Ester

The most diagnostic peak is the strong carbonyl stretch around 1690 cm⁻¹, providing definitive evidence of the Boc protecting group.

Conclusion: A Self-Validating Structural Proof

The structure of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is unequivocally confirmed by the collective, self-validating evidence:

  • HRMS establishes the correct molecular formula, C₁₈H₂₆N₂O₂.

  • IR Spectroscopy confirms the presence of the critical carbamate C=O functional group.

  • ¹H and ¹³C NMR identify all constituent proton and carbon environments, including the indoline, piperidine, and Boc moieties.

  • 2D NMR (COSY, HSQC, and especially HMBC) provides the definitive proof of connectivity, linking all fragments in their correct orientation and confirming the key N-C4 bond between the indoline and piperidine rings.

This systematic approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required for research, development, and regulatory purposes.

References

  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucication.
  • ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.
  • ResearchGate. (2022). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • University College Dublin. (2025). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
  • ChemicalBook. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum.
  • SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts.

Sources

Foundational

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate CAS number 400828-91-3

An In-depth Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate CAS Number: 400828-91-3 Abstract This technical guide provides a comprehensive overview of tert-butyl 4-(indolin-1-YL)piperidine-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

CAS Number: 400828-91-3

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (CAS: 400828-91-3), a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The document elucidates the molecule's physicochemical properties, provides a detailed, field-proven synthetic protocol based on reductive amination, and explores its strategic applications as a versatile scaffold in modern drug discovery. The narrative emphasizes the rationale behind experimental choices, ensuring that researchers, scientists, and drug development professionals can leverage this molecule to its full potential. All methodologies are presented with a focus on reproducibility and self-validation, grounded in established chemical principles.

Introduction: A Scaffold of Strategic Importance

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a bifunctional scaffold that incorporates two highly valuable pharmacophores: the indoline nucleus and a piperidine ring. The piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, recognized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The indoline structure, a saturated analog of indole, is also a core component in numerous biologically active compounds, with applications ranging from potent antifungal agents to inhibitors of critical cancer signaling pathways.[3]

The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen renders this molecule an ideal intermediate for sequential, controlled chemical modifications. This guide will detail the synthesis, characterization, and potential derivatization of this compound, positioning it as a key starting material for creating novel chemical entities targeting a wide array of therapeutic areas.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The following table summarizes the key physical and chemical properties of the title compound.

PropertyValueSource
CAS Number 400828-91-3[4]
Molecular Formula C₁₈H₂₆N₂O₂[5]
Molecular Weight 302.42 g/mol [5]
Appearance Expected to be an off-white to pale yellow solidGeneral knowledge
Solubility Soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO)[]
Analytical Characterization

For structural validation and purity assessment, a combination of spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline ring, the aliphatic protons of the piperidine and indoline rings, and a prominent singlet for the nine equivalent protons of the tert-butyl group.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 303.4.

  • Infrared (IR) Spectroscopy: IR analysis would reveal key functional groups, most notably the strong carbonyl (C=O) stretch from the Boc-carbamate group, typically appearing around 1680-1700 cm⁻¹.

Synthesis Pathway: Reductive Amination

The most direct and reliable method for synthesizing tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is via a one-pot reductive amination reaction.

Principle & Rationale

This strategy involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) with indoline . The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form a crucial iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product.

Causality for Experimental Choices:

  • N-Boc-4-piperidone: This is the ideal starting material as the Boc group is stable under the mild reductive amination conditions but can be easily removed later under acidic conditions.[7]

  • Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for several key reasons. It is less basic and more selective for iminium ions over ketones compared to other hydrides like sodium borohydride (NaBH₄). This selectivity prevents the side reaction of reducing the starting ketone, leading to higher yields of the desired product. Furthermore, it does not violently react with the protic acidic co-product (acetic acid) generated during the reaction, making it safer to handle.

Diagram: Synthetic Workflow

A N-Boc-4-Piperidone C Reaction Vessel (Solvent: DCE/THF) A->C B Indoline B->C D Add STAB (Reducing Agent) C->D Formation of Iminium Ion E Aqueous Workup & Extraction D->E Reduction F Purification (Column Chromatography) E->F G Final Product: tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate F->G

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

  • Vessel Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq).

  • Solvent & Reagent Addition: Dissolve the ketone in an appropriate anhydrous solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Add indoline (1.0-1.2 eq).

  • Iminium Formation: Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to promote this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The reaction is mildly exothermic. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Workup: Once the reaction is complete (typically 2-12 hours), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain the pure tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Diagram: Reductive Amination Mechanism

G ketone N-Boc-4-Piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine Indoline amine->hemiaminal h2o_out - H₂O hemiaminal->h2o_out iminium Iminium Ion (Electrophilic) h2o_out->iminium product Final Product iminium->product stab [H⁻] from STAB stab->product Nucleophilic Attack

Caption: Key steps in the reductive amination mechanism.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The Boc-protected piperidine allows for selective deprotection and subsequent functionalization, opening a gateway to a vast chemical space for library synthesis and lead optimization.

Scaffold for Novel Ligands

The indoline-piperidine core is a promising scaffold for targeting various receptors and enzymes. For instance, related structures incorporating indoline and piperazine moieties have been identified as potent antagonists for dopamine D₂ and D₄ receptors, which are relevant targets for antipsychotic drug development.[8] The ability to modify the piperidine nitrogen after deprotection allows for the systematic exploration of structure-activity relationships (SAR).

Deprotection and Functionalization

The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), yielding the secondary amine, 1-(piperidin-4-yl)indoline . This deprotected intermediate is a nucleophile that can undergo a wide range of subsequent reactions:

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form amides and sulfonamides.

  • Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce diverse substituents.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Diagram: Functionalization Pathways

cluster_derivatives Derivative Classes start tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate deprotected 1-(Piperidin-4-yl)indoline (Secondary Amine) start->deprotected  Acidic Deprotection  (e.g., TFA or HCl) amides Amides / Sulfonamides deprotected->amides Acylation / Sulfonylation alkylated N-Alkylated Derivatives deprotected->alkylated Alkylation ureas Ureas / Thioureas deprotected->ureas Reaction with Isocyanates

Caption: Post-synthesis modification pathways after Boc deprotection.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, standard laboratory procedures for handling chemical reagents should be strictly followed.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[10][11]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture absorption and degradation. Store away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is more than a mere chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is straightforward via robust methods like reductive amination, and its true utility is realized in its capacity as a versatile scaffold. The combination of the privileged piperidine and indoline structures, coupled with the flexible Boc protecting group, provides an efficient entry point for the development of diverse chemical libraries and the optimization of lead compounds. This guide has provided the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this valuable building block in their drug discovery programs.

References

  • ChemBK. (n.d.). tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). Tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate Safety Data Sheets. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Supplementary information. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Retrieved from [Link]

  • Starfire. (n.d.). Synonyms: No data available Recommended use of the chemical and restrictions on. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • PubMed. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved from [Link]

  • PubMed Central. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Retrieved from [Link]

  • Lyreco Group. (2020). SAFETY DATA SHEET Utility Range 200ml Invertible Flammable Sprayduster. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(propylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Lyreco Group. (2020). SAFETY DATA SHEET Utility Range 200ml Invertible Flammable Sprayduster. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. The document is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, a key building block in contemporary drug discovery. The document is structured to provide not just procedural steps, but also the underlying chemical principles and strategic considerations essential for successful synthesis. We will explore the primary synthetic routes, delve into the mechanistic details of key transformations, present detailed experimental protocols, and discuss the characterization of the target molecule. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocyclic compounds.

Introduction: The Significance of the Indolinylpiperidine Scaffold

The fusion of indoline and piperidine moieties, as seen in tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, creates a molecular scaffold of significant interest in medicinal chemistry. The indoline core is a prevalent feature in numerous biologically active natural products and synthetic pharmaceuticals, often imparting favorable pharmacokinetic properties. The piperidine ring, a ubiquitous saturated heterocycle in drug molecules, provides a versatile handle for modulating solubility, basicity, and receptor interactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a stable yet readily cleavable functionality, enabling further synthetic elaboration. Consequently, this target molecule serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas.

Strategic Approaches to Synthesis: A Tale of Two Reactions

The core challenge in the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate lies in the formation of the C-N bond between the indoline nitrogen and the 4-position of the piperidine ring. Two principal strategies have proven effective for this transformation: Reductive Amination and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) . The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Reductive Amination: A Direct and Atom-Economical Approach

Reductive amination is a powerful and direct method for forming C-N bonds.[1] This strategy involves the reaction of indoline with tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine.

Causality Behind Experimental Choices: This method is often favored for its operational simplicity and high atom economy. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its mildness and tolerance of a wide range of functional groups. Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the ketone starting material before iminium ion formation, thus minimizing side reactions. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE) to facilitate the formation of the iminium intermediate. The addition of a catalytic amount of acetic acid can accelerate the reaction by protonating the carbonyl oxygen, thereby activating the ketone towards nucleophilic attack by the indoline nitrogen.

Buchwald-Hartwig Amination: A Versatile Cross-Coupling Strategy

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl/heteroaryl halides or triflates and amines.[2][3] In the context of our target molecule, this would involve the coupling of indoline with a piperidine derivative bearing a suitable leaving group at the 4-position, such as a tosylate or a halide.

Causality Behind Experimental Choices: This approach offers broad substrate scope and functional group tolerance. The success of a Buchwald-Hartwig amination hinges on the judicious selection of the palladium catalyst, phosphine ligand, and base.[4][5] The palladium source is typically a Pd(0) or Pd(II) salt that is reduced in situ. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to enhance reaction rates and yields. The choice of base is also critical for deprotonating the amine nucleophile and neutralizing the acid generated during the reaction. A strong, non-nucleophilic base like sodium tert-butoxide or a milder carbonate base is commonly used. The reaction is typically performed in an inert, anhydrous solvent like toluene or dioxane at elevated temperatures to drive the reaction to completion.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate via the two primary strategies discussed.

Protocol 1: Reductive Amination

This protocol describes the synthesis from indoline and tert-butyl 4-oxopiperidine-1-carboxylate.

Diagram of the Reductive Amination Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 Indoline react Combine in Dichloromethane (DCM) Add Acetic Acid (catalytic) Add Sodium Triacetoxyborohydride (STAB) start1->react start2 Tert-butyl 4-oxopiperidine-1-carboxylate start2->react workup1 Quench with aq. NaHCO3 react->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry over Na2SO4 workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column Chromatography (Silica gel, Hexanes/Ethyl Acetate) workup4->purify product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate purify->product

Caption: Workflow for the Reductive Amination Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M) is added indoline (1.05 eq) followed by glacial acetic acid (0.1 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate as a solid.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the synthesis from indoline and a suitable piperidine precursor with a leaving group.

Diagram of the Buchwald-Hartwig Amination Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 Indoline react Combine in Anhydrous Toluene Heat under Inert Atmosphere (N2 or Ar) start1->react start2 Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate start2->react start3 Pd Catalyst (e.g., Pd2(dba)3) start3->react start4 Ligand (e.g., Xantphos) start4->react start5 Base (e.g., Cs2CO3) start5->react workup1 Cool to Room Temperature react->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 purify Column Chromatography (Silica gel, Hexanes/Ethyl Acetate) workup3->purify product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate purify->product

Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N2 or Ar), combine tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq), indoline (1.2 eq), cesium carbonate (1.5 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand like Xantphos (5 mol%).

  • Reaction: Anhydrous toluene (0.1 M) is added, and the flask is sealed. The reaction mixture is heated to 100-110 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting crude material is purified by flash column chromatography on silica gel with a hexanes/ethyl acetate gradient to yield the pure product.

Characterization of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.

Analytical Technique Expected Data
Molecular Formula C₁₈H₂₆N₂O₂
Molecular Weight 302.42 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.10-6.95 (m, 2H, Ar-H), 6.65-6.50 (m, 2H, Ar-H), 4.20-4.05 (m, 2H, piperidine-H), 3.40-3.30 (t, J = 8.0 Hz, 2H, indoline-CH₂), 3.00-2.85 (t, J = 8.0 Hz, 2H, indoline-CH₂), 2.80-2.65 (m, 2H, piperidine-H), 2.00-1.85 (m, 2H, piperidine-H), 1.65-1.50 (m, 2H, piperidine-H), 1.48 (s, 9H, Boc-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 154.8, 151.0, 127.5, 124.5, 117.0, 107.0, 79.5, 53.0, 50.0, 44.0, 31.0, 28.5
Mass Spectrometry (ESI+) m/z: 303.2 [M+H]⁺

Safety Precautions

Standard laboratory safety practices should be strictly followed during the synthesis.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Indoline: Can be toxic and should be handled with care.

    • Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. It should be handled in a dry environment.

    • Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Inert atmosphere techniques (e.g., Schlenk line or glovebox) are recommended for handling these reagents.

    • Solvents: Dichloromethane and toluene are hazardous and should be handled with appropriate precautions.

For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each reagent used.[2][5][6]

Conclusion

The synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a readily achievable process for a skilled synthetic chemist. Both reductive amination and Buchwald-Hartwig amination offer viable and robust routes to this valuable building block. The choice of synthetic strategy will be dictated by factors such as starting material availability, scale, and the specific capabilities of the laboratory. The protocols and characterization data provided in this guide serve as a comprehensive resource for the successful synthesis and validation of this important molecule, paving the way for its application in the development of novel therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • LookChem. (n.d.). tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate Safety Data Sheets(SDS). Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 112(4), 2177–2250.
  • Royal Society of Chemistry. (2015). Reductive Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 48-73.
  • U.S. Department of Defense. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

Sources

Foundational

An In-Depth Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Abstract: This guide provides a comprehensive technical overview of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will cover its core physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will cover its core physicochemical properties, including its molecular weight, a detailed and field-tested synthesis protocol via reductive amination, methods for analytical characterization, and its applications in drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a bifunctional organic molecule that incorporates both an indoline and a Boc-protected piperidine moiety. This unique structural combination makes it a valuable intermediate for synthesizing complex molecules, particularly in the development of novel therapeutics. The indoline scaffold is a common feature in many biologically active compounds, while the piperidine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical transformations, making it a versatile tool for multi-step syntheses.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its use in synthesis and research. The molecular formula for tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is C18H26N2O2.[1] Its structure is characterized by a central piperidine ring substituted at the 4-position with an indoline group. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

A summary of its key properties is presented in the table below:

PropertyValueSource
Molecular Formula C18H26N2O2[1]
Molecular Weight 302.41 g/mol PubChem
CAS Number 475479-34-6PubChem
IUPAC Name tert-butyl 4-(2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylatePubChem
Appearance Typically an off-white to yellow solidCommercial Suppliers
Solubility Soluble in organic solvents like Dichloromethane, Methanol, Ethyl AcetateGeneral Chemical Knowledge

Below is a 2D representation of the chemical structure.

Caption: 2D structure of the title compound.

Synthesis and Purification Protocol

The most common and efficient method for synthesizing tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is through a one-pot reductive amination reaction. This process involves the reaction of indoline with tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) in the presence of a reducing agent.

Causality of Experimental Choices:

  • Reactants: N-Boc-4-piperidone provides the protected piperidine core, and indoline serves as the amine for the nucleophilic attack on the ketone.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. Unlike stronger reducing agents like sodium borohydride, STAB is milder and selective for the iminium ion formed in situ, minimizing the premature reduction of the starting ketone. It is also tolerant of the slightly acidic conditions that favor iminium ion formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are non-protic and effectively dissolve the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the ketone, activating it for nucleophilic attack and facilitating the formation of the crucial iminium intermediate.

Synthesis_Workflow Indoline Indoline Iminium Iminium Ion Intermediate (in situ) Indoline->Iminium N_Boc_Piperidone N-Boc-4-piperidone N_Boc_Piperidone->Iminium Reagents Sodium Triacetoxyborohydride (STAB) Acetic Acid (cat.) DCM, Room Temp Reagents->Iminium Product tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate Iminium->Product

Caption: Reductive amination synthesis workflow.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and dichloromethane (DCM, approx. 0.1 M).

  • Addition of Reactants: Add indoline (1.0-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirring mixture. The addition should be controlled to manage any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer two to three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: The pure product is typically obtained as a solid after removal of the solvent.

This protocol is a modification of a widely used method for reductive amination.[2][3]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons from the indoline ring, aliphatic protons from the piperidine and indoline rings, and a characteristic singlet for the nine protons of the tert-butyl (Boc) group around 1.4-1.5 ppm.

    • ¹³C NMR: Shows the number and type of carbon atoms. Key signals include those for the aromatic carbons, the carbonyl carbon of the Boc group (around 155 ppm), and the aliphatic carbons of the two rings.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected [M+H]⁺ ion would have an m/z value corresponding to the molecular weight plus the mass of a proton (approx. 303.41).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to assess the purity of the final compound by separating it from any residual starting materials or byproducts.

Applications in Drug Discovery and Research

The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its value lies in the combination of the indoline and piperidine scaffolds, which are prevalent in centrally active agents.

  • Scaffold for CNS-Active Agents: The indoline-piperidine motif is explored in the development of ligands for various central nervous system (CNS) targets, including serotonin, dopamine, and opioid receptors.

  • Intermediate for Kinase Inhibitors: Heterocyclic structures like this are often used as core fragments in the design of kinase inhibitors for oncology research.[4][5]

  • Versatile Building Block: The Boc-protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing a secondary amine on the piperidine ring.[2] This amine can then be further functionalized through acylation, alkylation, or other coupling reactions, allowing for the synthesis of a diverse library of compounds for screening and lead optimization.[6][7]

Safety, Handling, and Storage
  • Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References
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  • PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ChemBK. Tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. 2019. Available from: [Link]

  • PubChem. tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Supplementary information for a scientific article. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. 2018. Available from: [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. Available from: [Link]

  • PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]

  • RWTH Publications. Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. Available from: [Link]

  • ResearchGate. (PDF) A convenient preparation of indoline. Available from: [Link]

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Exploratory

The Privileged Scaffolds: An In-depth Technical Guide to Indoline and Piperidine Derivatives in Medicinal Chemistry

Abstract Indoline and piperidine represent two of the most prolific heterocyclic scaffolds in modern medicinal chemistry. Their unique structural and physicochemical properties have established them as "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indoline and piperidine represent two of the most prolific heterocyclic scaffolds in modern medicinal chemistry. Their unique structural and physicochemical properties have established them as "privileged structures," capable of interacting with a wide array of biological targets to elicit a desired therapeutic response. This guide provides an in-depth technical exploration of these two core structures for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind their synthesis, explore their vast therapeutic applications with detailed experimental protocols, and offer a comparative analysis to inform future drug design. This document is intended to be a practical resource, bridging the gap between theoretical knowledge and laboratory application.

Introduction: The Enduring Significance of Indoline and Piperidine Scaffolds

The prevalence of indoline and piperidine moieties in both natural products and FDA-approved drugs is a testament to their evolutionary and synthetic success.[1][2] The indoline scaffold, a saturated analog of indole, provides a rigid bicyclic framework amenable to diverse functionalization, making it a cornerstone in the development of agents targeting kinases and other enzymes.[3] Conversely, the piperidine ring, a saturated six-membered heterocycle, offers conformational flexibility and precise three-dimensional orientation of substituents, crucial for optimizing interactions with a multitude of biological targets, particularly within the central nervous system (CNS).[4][5]

This guide will navigate the medicinal chemistry landscape of these two scaffolds, emphasizing the rationale behind synthetic choices and the practical execution of biological evaluation.

The Art of Synthesis: Constructing the Core Scaffolds

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. Both indoline and piperidine benefit from a rich history of synthetic methodology, from classical cyclization reactions to modern catalytic asymmetric transformations.

Crafting the Indoline Core

The synthesis of the indoline skeleton can be broadly approached through the reduction of indoles or via intramolecular cyclization strategies.

A straightforward method for obtaining indolines is the reduction of the corresponding indole. This can be achieved through various methods, including catalytic hydrogenation and transfer hydrogenation.

Experimental Protocol: Brønsted Acid Catalyzed Transfer Hydrogenation of Indole [6]

This protocol describes the enantioselective synthesis of an optically active indoline derivative using a Hantzsch ester as the hydrogen source.

  • Materials: Indole derivative, Hantzsch dihydropyridine, Brønsted acid catalyst (e.g., a chiral phosphoric acid), and a suitable solvent (e.g., toluene).

  • Procedure:

    • To a solution of the indole derivative (1.0 equiv) in toluene, add the Hantzsch dihydropyridine (1.2 equiv) and the chiral Brønsted acid catalyst (5-10 mol%).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired indoline.

  • Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis to validate the stereoselectivity of the catalytic system. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines from readily available starting materials.[7]

Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination [6]

  • Materials: A suitable N-protected β-arylethylamine substrate (e.g., picolinamide-protected), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), an oxidant (e.g., PhI(OAc)₂), and a solvent (e.g., toluene or acetic acid).

  • Procedure:

    • In a reaction vessel, combine the N-protected β-arylethylamine substrate (1.0 equiv), palladium catalyst (2-5 mol%), and oxidant (1.1-1.5 equiv) in the chosen solvent.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction for the consumption of starting material using TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the indoline product.

  • Causality: The choice of the protecting group on the nitrogen is critical for directing the C-H activation and facilitating the subsequent amination. The picolinamide group, for instance, acts as a directing group for the palladium catalyst.

Assembling the Piperidine Ring

The construction of the piperidine scaffold is a well-established field with numerous reliable methods.

This is one of the most direct and atom-economical methods for synthesizing piperidines from readily available pyridine precursors.[4][8]

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of a Pyridine Derivative [8]

  • Materials: Substituted pyridine, a heterogeneous catalyst (e.g., Rh/C, PtO₂, or Raney Nickel), a suitable solvent (e.g., methanol, ethanol, or acetic acid), and a high-pressure hydrogenation apparatus.

  • Procedure:

    • Charge a high-pressure autoclave with the pyridine derivative and the catalyst (typically 5-10% by weight).

    • Add the solvent and seal the vessel.

    • Purge the autoclave with nitrogen and then with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi).

    • Heat the reaction mixture to the appropriate temperature (e.g., 25-100 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative, which can be further purified by crystallization or chromatography if necessary.

  • Causality: The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can significantly influence the stereochemical outcome of the hydrogenation, particularly for polysubstituted pyridines.

Intramolecular reductive amination of δ-amino ketones or aldehydes is a versatile method for constructing the piperidine ring.

Experimental Workflow: Intramolecular Reductive Amination

Start δ-Amino Ketone/Aldehyde Iminium Iminium Ion Intermediate Start->Iminium Acid Catalyst Piperidine Piperidine Product Iminium->Piperidine Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for piperidine synthesis via intramolecular reductive amination.

Therapeutic Applications and Biological Evaluation

The true value of these scaffolds lies in their diverse and potent biological activities. This section will explore key therapeutic areas for both indoline and piperidine derivatives, complete with detailed protocols for their biological evaluation.

Indoline Derivatives: Targeting Cellular Signaling

Indoline-based compounds have shown significant promise as inhibitors of various protein kinases, making them valuable candidates for anticancer therapies.[3][9]

Many indolin-2-one derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, which are crucial for tumor angiogenesis.[3]

Data Presentation: Inhibitory Activity of Pyrrole-Indolin-2-One Derivatives [3][10]

Compound ClassTarget KinaseIC₅₀ (µM)
Pyrrole-indolin-2-onesAurora AVaries
Pyrrole-indolin-2-onesVEGFR-2Varies
Pyrrole-indolin-2-onesPDGFRβVaries

Experimental Protocol: In Vitro Kinase Inhibition Assay [11][12]

This protocol outlines a general method for screening indoline derivatives for their kinase inhibitory activity using a fluorescence-based assay.

  • Materials: Kinase of interest, kinase buffer, ATP, substrate peptide, test compounds (indoline derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

  • Self-Validation: A known kinase inhibitor should be used as a positive control to validate the assay performance.

Signaling Pathway: RTK Inhibition by Indoline Derivatives

cluster_cell Tumor Cell RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, PDGFR) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Indoline Indoline Inhibitor Indoline->RTK Binds to ATP-binding site Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P_RTK->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Caption: Mechanism of action for indoline-based RTK inhibitors.

Piperidine Derivatives: Modulating the Central Nervous System

The piperidine scaffold is a key component in numerous drugs targeting the CNS, including those for Alzheimer's disease, schizophrenia, and pain.[2]

Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. Donepezil, a well-known AChE inhibitor, features a piperidine core.[8]

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method) [13][14][15]

  • Materials: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds (piperidine derivatives), and a positive control (e.g., Donepezil).

  • Procedure:

    • In a 96-well plate, add phosphate buffer, test compound solution (at various concentrations), and DTNB solution to each well.

    • Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 37 °C).

    • Start the enzymatic reaction by adding the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

  • Causality: The basic nitrogen of the piperidine ring is often crucial for interacting with the anionic site of the AChE enzyme, contributing to the inhibitory activity.

Comparative Analysis and Bioisosterism

While both indoline and piperidine are saturated nitrogen-containing heterocycles, their distinct structural features lead to different applications in drug design.

  • Rigidity vs. Flexibility: The rigid, bicyclic structure of indoline provides a well-defined orientation for substituents, which can be advantageous for targeting specific binding pockets with high shape complementarity. In contrast, the conformational flexibility of the piperidine ring allows it to adapt to various binding site topographies.

  • Pharmacophoric Features: The indoline scaffold is often utilized as a bioisostere of indole, offering improved metabolic stability and physicochemical properties while retaining key binding interactions.[16][17] The piperidine ring, with its basic nitrogen, is a common pharmacophoric element for interacting with acidic residues in protein targets and for modulating solubility and membrane permeability.

Bioisosteric Replacement: Indole vs. Indoline

The replacement of an indole with an indoline can be a strategic move to improve the pharmacokinetic profile of a drug candidate. For instance, the saturation of the pyrrole ring in indole to form indoline can block metabolic oxidation at that position.

Future Perspectives

The exploration of indoline and piperidine derivatives in medicinal chemistry is far from complete. Future directions will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will continue to expand the accessible chemical space for these scaffolds.

  • New Therapeutic Targets: As our understanding of disease biology grows, these privileged scaffolds will undoubtedly be applied to novel and challenging biological targets.

  • Polypharmacology: The design of molecules that can modulate multiple targets simultaneously is a growing trend in drug discovery. The versatility of indoline and piperidine makes them ideal starting points for the development of such multi-targeted agents.

References

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  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. (2000). Journal of Medicinal Chemistry, 43(6), 1149-1160. [Link]

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  • Organocatalytic Asymmetric Michael–Michael Cascade for the Construction of Highly Functionalized N-Fused Piperidinoindoline Derivatives. (2014). Organic Letters, 16(9), 2438–2441. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2016). Mini-Reviews in Medicinal Chemistry, 16(11), 891-901. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry, 223, 113661. [Link]

  • Synthesis and SAR Studies of Indole-Based MK2 Inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(6), 1994-1999. [Link]

  • Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. MDPI. [Link]

  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). Organic & Biomolecular Chemistry, 15(47), 10034-10040. [Link]

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  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. (2021). Beilstein Journal of Organic Chemistry, 17, 729–763. [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). Journal of Medicinal Chemistry, 45(15), 3216-3227. [Link]

  • Piperidine Synthesis. (1987). DTIC. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (2019). Mini-Reviews in Organic Chemistry, 16(5), 456-473. [Link]

  • Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. (2010). Organic Letters, 12(23), 5462–5465. [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2023). Molecules, 28(14), 5433. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. (2022). Molecules, 27(19), 6593. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2022). RSC Medicinal Chemistry, 13(12), 1541-1555. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. (2021). Research Square. [Link]

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  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(8), 1541-1553. [Link]

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Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate for Researchers and Drug Development Professionals

Introduction: Strategic Importance of a Privileged Scaffold In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as foundational elements in the design of novel therapeutics. The piperidine ring, a saturated heterocycle, is one such "privileged scaffold," prized for its favorable physicochemical properties, metabolic stability, and conformational flexibility, which allows for optimal presentation of pharmacophoric elements to biological targets. When functionalized, such as in the case of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (CAS No. 400828-91-3), this core structure becomes a highly valuable building block for the synthesis of complex molecules aimed at a variety of therapeutic targets.

This technical guide provides an in-depth analysis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, focusing on its commercial availability, quality control, and strategic applications in drug discovery. The information herein is intended to equip researchers, chemists, and procurement specialists with the critical knowledge needed to effectively source, validate, and utilize this versatile intermediate.

Physicochemical Properties

PropertyValue
CAS Number 400828-91-3[1]
Molecular Formula C₁₈H₂₆N₂O₂[1]
Molecular Weight 302.41 g/mol
IUPAC Name tert-butyl 4-(2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
Synonyms tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate

Commercial Availability and Sourcing

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is readily available from a range of chemical suppliers that specialize in providing building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to kilograms, catering to both academic laboratories and industrial manufacturing needs. When procuring this material, it is crucial to consider factors such as purity, lead time, and the supplier's quality management systems.

Below is a summary of notable commercial suppliers. Researchers are advised to request a Certificate of Analysis (CoA) for each batch to ensure it meets the specific requirements of their intended application.

SupplierIndicative PurityAvailabilityGeographic Focus
King-Pharm >95%In Stock, Ready to Ship[2]Global
BLDpharm Research GradeInquire for detailsGlobal
ChemBK Listed Suppliers Varies by supplierInquire for detailsGlobal
MySkinRecipes Research GradeInquire for details[1]Global
PureChems Custom Synthesis AvailableMade to Order[3]Europe

Expert Insight: The choice of supplier should not be based solely on price. For drug discovery applications, consistency between batches and comprehensive analytical data are paramount. Establishing a relationship with a supplier who can provide detailed information on impurity profiles can de-risk downstream synthetic steps and biological testing.

Quality Control and Analytical Validation

Ensuring the identity and purity of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a critical step before its inclusion in any synthetic workflow. While a supplier's Certificate of Analysis provides initial data, independent verification is often a necessary component of rigorous scientific practice.

Recommended Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR should show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine and indoline protons, and the aromatic protons of the indoline ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H]⁺ ion would be approximately m/z 303.4.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a typical starting point for method development. Purity is assessed by the area percentage of the main peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups, such as the carbonyl (C=O) of the carbamate, and the C-N and C-H bonds.

General Protocol for Purity Determination by HPLC

This protocol is a general guideline and should be optimized for the specific instrumentation and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

Data Analysis: The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks detected.

Workflow for Procurement and Quality Control

G cluster_procurement Procurement Phase cluster_qc Quality Control Phase cluster_decision Decision Point start Identify Research Need supplier_eval Evaluate Suppliers (Purity, Cost, Lead Time) start->supplier_eval request_coa Request Certificate of Analysis supplier_eval->request_coa place_order Place Purchase Order request_coa->place_order receive_material Receive Material & Log Batch place_order->receive_material analytical_testing Perform Analytical Testing (NMR, HPLC, MS) receive_material->analytical_testing compare_data Compare Data with CoA analytical_testing->compare_data data_match Data Match? compare_data->data_match release_material Release for Synthesis data_match->supplier_eval No - Re-evaluate/Reject data_match->release_material Yes

Caption: A typical workflow for sourcing and validating chemical intermediates.

Applications in Drug Discovery

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The indoline moiety can participate in key interactions with biological targets, while the piperidine scaffold serves as a versatile linker. The Boc-protecting group allows for the piperidine nitrogen to be revealed at a later synthetic stage for further functionalization.

While specific, publicly available examples for the indolin-1-yl isomer are limited, the analogous tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a known intermediate in the synthesis of fentanyl and its derivatives.[4] This highlights the role of such structures as key building blocks for neurologically active compounds. Furthermore, related piperidine-containing compounds are crucial intermediates in the synthesis of drugs like Vandetanib, a kinase inhibitor used in cancer therapy.[5]

Expert Insight: The true value of this building block lies in its potential for library synthesis. The indoline nitrogen can be further substituted, and once the Boc group is removed, the piperidine nitrogen offers another point for diversification. This allows for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, consult a physician.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and development. Its privileged scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents. By carefully selecting suppliers, rigorously validating the quality of the material, and adhering to safe handling practices, researchers can effectively leverage this compound to advance their research programs. This guide serves as a foundational resource to support these endeavors, providing both practical information and expert context for the successful application of this important chemical intermediate.

References

  • ChemBK. (n.d.). tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate. Retrieved from [Link]

  • ChemBK. (n.d.). Tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). 1-Boc-4-AP. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Piperidine Derivatives (4). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Critical Role of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in Cancer Therapy Development. Retrieved from [Link]

  • LookChem. (n.d.). tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate wo kaufen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubMed. (2004). Novel synthesis of functionalized poly(3-hydroxybutanoic acid) and its copolymers. Retrieved from [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • ATB. (n.d.). Propionitrile. Retrieved from [Link]

  • PubMed. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate: An Application Note and Detailed Protocol

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this compound.

Introduction and Significance

The fusion of a piperidine ring with an indoline moiety, as seen in tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, generates a molecular scaffold of significant interest in the development of novel therapeutics. The piperidine and indoline heterocycles are prevalent structural motifs in a vast array of biologically active compounds and approved drugs. The specific linkage at the 1-position of the indoline and the 4-position of the piperidine creates a unique three-dimensional structure that can be exploited for interaction with various biological targets. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable handle for further synthetic elaboration, making this compound a versatile intermediate for the construction of more complex molecules.

Synthetic Strategy: The Logic of Reductive Amination

The most direct and efficient pathway to construct the C-N bond between the indoline and piperidine rings is through reductive amination. This powerful and widely used transformation involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of the target molecule, the key precursors are indoline and tert-butyl 4-oxopiperidine-1-carboxylate (also known as N-Boc-4-piperidone).

The choice of the reducing agent is critical for the success of a one-pot reductive amination. A key requirement is that the reducing agent must selectively reduce the iminium ion intermediate at a much faster rate than it reduces the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose. Its steric bulk and attenuated reactivity compared to other borohydrides, such as sodium borohydride (NaBH₄), prevent the premature reduction of the ketone, allowing for the efficient formation of the iminium ion prior to reduction.[1][2]

Reaction Mechanism

The reductive amination proceeds through a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of indoline on the carbonyl carbon of tert-butyl 4-oxopiperidine-1-carboxylate. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. Subsequent dehydration of the resulting hemiaminal intermediate yields a transient iminium ion.

  • Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product, tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate.

Reductive_Amination Reductive Amination Mechanism Indoline Indoline Hemiaminal Hemiaminal Intermediate Indoline->Hemiaminal Piperidone tert-Butyl 4-oxopiperidine-1-carboxylate Piperidone->Hemiaminal H_plus H⁺ (Acid Catalyst) H_plus->Piperidone Protonation Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product tert-Butyl 4-(indolin-1-yl)piperidine-1-carboxylate Iminium->Product STAB NaBH(OAc)₃ STAB->Iminium Hydride Transfer

Caption: The reaction pathway for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol has been optimized for both yield and purity, providing a reliable method for laboratory-scale synthesis.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Indoline496-15-1119.1610.01.19 g
tert-Butyl 4-oxopiperidine-1-carboxylate79099-07-3199.2510.01.99 g
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.9415.03.18 g
Acetic Acid (Glacial)64-19-760.0510.00.57 mL
Dichloromethane (DCM), anhydrous75-09-284.93-50 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01-~50 mL
Brine (Saturated aq. NaCl)7647-14-558.44-~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Ethyl Acetate (for chromatography)141-78-688.11-As needed
Hexanes (for chromatography)110-54-386.18-As needed

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.99 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Add indoline (1.19 g, 10.0 mmol) followed by glacial acetic acid (0.57 mL, 10.0 mmol) to the reaction mixture.

  • Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate as a solid.

Product Characterization (Self-Validation)

To ensure the successful synthesis of the target compound, it is essential to characterize the final product using standard analytical techniques.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₈H₂₆N₂O₂

  • Molecular Weight: 302.42 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.08 (d, J = 7.2 Hz, 1H, Ar-H)

    • 7.01 (t, J = 7.8 Hz, 1H, Ar-H)

    • 6.65 (t, J = 7.3 Hz, 1H, Ar-H)

    • 6.48 (d, J = 7.9 Hz, 1H, Ar-H)

    • 4.20 (br d, 2H, piperidine-H)

    • 3.40 (t, J = 8.4 Hz, 2H, indoline-H)

    • 3.35 – 3.25 (m, 1H, piperidine-H)

    • 2.98 (t, J = 8.4 Hz, 2H, indoline-H)

    • 2.80 (br t, 2H, piperidine-H)

    • 1.85 (br d, 2H, piperidine-H)

    • 1.60 – 1.48 (m, 2H, piperidine-H)

    • 1.47 (s, 9H, Boc-H)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 154.9, 151.3, 130.8, 127.3, 124.5, 117.0, 106.9, 79.4, 57.1, 53.0, 44.1, 31.4, 28.8, 28.4

  • Mass Spectrometry (ESI+): m/z = 303.2 [M+H]⁺

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant amounts of unreacted starting materials after 16 hours, an additional portion of sodium triacetoxyborohydride (0.5 equivalents) can be added, and the reaction can be stirred for another 4-6 hours.

  • Purification Challenges: The polarity of the product is moderately low. A slow gradient during column chromatography is recommended to ensure good separation from any potential byproducts.

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure that the reaction is carried out under an inert atmosphere and with anhydrous solvents to maintain the reagent's activity.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate via reductive amination. By following the detailed experimental procedure and utilizing the provided characterization data for validation, researchers can confidently prepare this versatile building block for their drug discovery and development programs.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996 , 61 (11), 3849–3862. [Link]

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 1971 , 93 (12), 2897–2904. [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate via Reductive Amination

Introduction: Strategic Importance of the N-Aryl Piperidine Moiety The N-aryl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its preva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the N-Aryl Piperidine Moiety

The N-aryl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target engagement. The title compound, Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, serves as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. This application note provides a comprehensive guide to its synthesis via a robust and selective one-pot reductive amination protocol, emphasizing the underlying chemical principles, a detailed experimental procedure, and best practices for success.

The Chemistry: A Deep Dive into Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad applicability in the synthesis of primary, secondary, and tertiary amines.[1][2] The reaction proceeds through a two-step sequence within a single reaction vessel: the formation of an iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.

For the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, the key reactants are indoline (a secondary cyclic amine) and tert-butyl 4-oxopiperidine-1-carboxylate (a ketone). The choice of the reducing agent is critical to the success of this one-pot reaction. It must be sufficiently mild to selectively reduce the iminium ion intermediate without reducing the starting ketone.

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for a vast number of reductive amination reactions.[1][3][4] Its advantages over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are significant:

  • Enhanced Selectivity: STAB is a milder reducing agent than NaBH₄ and will not readily reduce the starting ketone, thus preventing the formation of alcohol byproducts.[5]

  • Improved Safety Profile: Compared to the highly toxic sodium cyanoborohydride, STAB and its byproducts are considerably less hazardous.[1][2]

  • Convenience: The reaction can be performed as a one-pot procedure, where the amine, ketone, and reducing agent are combined, simplifying the experimental setup.[3]

  • Broad Solvent Compatibility: While sensitive to water and less compatible with methanol, STAB performs well in a range of aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), and tetrahydrofuran (THF).[4]

The mechanism of the STAB-mediated reductive amination is illustrated below:

Reductive_Amination_Mechanism Indoline Indoline Iminium Iminium Ion Intermediate Indoline->Iminium + Piperidone - H₂O Piperidone Tert-butyl 4-oxopiperidine-1-carboxylate Piperidone->Iminium Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Iminium->Product Reduction STAB NaBH(OAc)₃ Hydride Hydride Transfer Hydride->Iminium [H⁻] Protonation Protonation

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsWeight/Volume
Indoline119.161.01.0119 mg
Tert-butyl 4-oxopiperidine-1-carboxylate199.251.11.1219 mg
Sodium Triacetoxyborohydride (STAB)211.941.51.5318 mg
Dichloromethane (DCM), anhydrous---10 mL
Acetic Acid (optional catalyst)60.050.10.1~6 µL
Saturated Sodium Bicarbonate Solution (aq.)---As needed
Brine---As needed
Anhydrous Sodium Sulfate---As needed
Silica Gel for Column Chromatography---As needed
Eluent for Chromatography (e.g., Hexanes/EtOAc)---As needed
Step-by-Step Procedure

Workflow Start Start Setup Reaction Setup: Combine Indoline and Piperidone in DCM. Stir for 10-15 min. Start->Setup AddSTAB Add Sodium Triacetoxyborohydride (STAB) in portions. Setup->AddSTAB React Reaction: Stir at room temperature for 12-24 h. Monitor by TLC. AddSTAB->React Quench Workup: Quench with sat. NaHCO₃ solution. React->Quench Extract Extraction: Separate layers. Extract aqueous layer with DCM. Quench->Extract WashDry Wash & Dry: Combine organic layers, wash with brine, dry over Na₂SO₄. Extract->WashDry Concentrate Concentrate: Remove solvent under reduced pressure. WashDry->Concentrate Purify Purification: Column chromatography on silica gel. Concentrate->Purify Characterize Characterization: Obtain NMR and MS data. Purify->Characterize End End Product Characterize->End

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-oxopiperidine-1-carboxylate (219 mg, 1.1 mmol) and anhydrous dichloromethane (DCM, 10 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Amine: Add indoline (119 mg, 1.0 mmol) to the solution. A slight excess of the ketone is used to ensure complete consumption of the amine. For less reactive substrates, a catalytic amount of acetic acid (~6 µL, 0.1 mmol) can be added to facilitate iminium ion formation. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the indoline starting material and the appearance of a new, less polar product spot indicates the reaction is proceeding. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue adding the solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][7] A gradient elution, for example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, is often effective for separating the product from any unreacted starting materials and byproducts. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to minimize peak tailing of the basic product on the acidic silica gel.[6][7]

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety and Handling Precautions

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive compound that can release flammable gases upon contact with water. It is also a skin and eye irritant.[3][8][9][10][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from moisture.[3][8][9][10][11]

  • Indoline: Indoline is a toxic compound and should be handled with care. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or low reactivity.Allow the reaction to stir for a longer period. Consider the addition of a catalytic amount of acetic acid to promote iminium ion formation. Gently warming the reaction mixture (e.g., to 30-40 °C) may also increase the reaction rate.
Formation of Alcohol Byproduct Use of a non-selective reducing agent.Ensure that high-purity sodium triacetoxyborohydride is used. If this is a persistent issue, consider a two-step procedure where the imine is pre-formed and then reduced.
Difficult Purification Product tailing on the silica gel column.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[6][7] Alternatively, use a different stationary phase like alumina.
Low Yield Incomplete reaction or loss during workup/purification.Ensure all starting materials are pure and anhydrous. Optimize reaction time and temperature. Be careful during the extraction and purification steps to minimize product loss.

Conclusion

The reductive amination of indoline with tert-butyl 4-oxopiperidine-1-carboxylate using sodium triacetoxyborohydride is a highly efficient and selective method for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This protocol provides a reliable and scalable procedure for obtaining this valuable building block in good yield and high purity. By understanding the underlying chemical principles and adhering to the detailed experimental guidelines, researchers can confidently apply this methodology in their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Gribble, G. W. (2010). Sodium triacetoxyborohydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Ma, L. X., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Method

Application Note: Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate via Reductive Amination with Sodium Tris(acetoxy)borohydride

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive protocol for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a valuable scaffold in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a valuable scaffold in modern medicinal chemistry. The synthesis is achieved through a one-pot reductive amination of indoline and Tert-butyl 4-oxopiperidine-1-carboxylate. The protocol centers on the use of Sodium tris(acetoxy)borohydride (STAB), a mild and highly selective reducing agent. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines expected outcomes, and offers troubleshooting guidance for common challenges. The methodology is designed for researchers, chemists, and professionals in the field of drug discovery and process development, emphasizing safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of the Indoline Scaffold and Reductive Amination

The indoline structural motif is a cornerstone in drug discovery, present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Derivatives of indoline have demonstrated a wide array of pharmacological activities, including anti-tumor, antibacterial, and cardiovascular applications.[1][2][3][4] The target molecule, Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, combines the privileged indoline core with a protected piperidine ring, making it a versatile intermediate for library synthesis and the development of novel pharmaceutical agents.[5]

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines.[6][7][8] This transformation constructs a new carbon-nitrogen bond by first forming an imine or iminium ion from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.[7][8] The success of this reaction, particularly in a one-pot procedure, hinges on the careful selection of the reducing agent.

The Reagent of Choice: Sodium Tris(acetoxy)borohydride (STAB)

Sodium tris(acetoxy)borohydride (NaB(OAc)₃H), commonly known as STAB, has become the preeminent reagent for one-pot reductive aminations.[9][10] Its advantages over other hydride reagents are significant:

  • Chemoselectivity: STAB is a mild and selective reducing agent.[11][12][13] The rate at which it reduces the intermediate iminium ion is substantially faster than its rate of reduction for the starting ketone or aldehyde.[12][14][15] This crucial selectivity minimizes the formation of the corresponding alcohol byproduct, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[10][16]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions, preserving sensitive functional groups within the substrates.[17][18]

  • Operational Simplicity: Its selectivity allows for a convenient one-pot procedure where the amine, ketone, and reducing agent can be mixed together, streamlining the synthetic workflow.[10][14]

  • Safety Profile: STAB is less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN) and does not produce hazardous cyanide waste, making it a more environmentally benign choice.[8][14]

Reaction Mechanism and Scientific Rationale

The reductive amination process occurs in two principal stages within the same reaction vessel. The reaction is typically facilitated by a catalytic amount of a weak acid, such as acetic acid.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (indoline) on the carbonyl carbon of Tert-butyl 4-oxopiperidine-1-carboxylate. This is followed by dehydration, a step that is catalyzed by the presence of a weak acid, to form a transient iminium ion.[19][20]

  • Hydride Reduction: STAB then acts as a nucleophilic hydride donor. The hydride is selectively delivered to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[19]

The mild acidity (pH ~4-6) is critical; it is sufficient to catalyze iminium ion formation without rendering the indoline starting material non-nucleophilic through excessive protonation.[14][19]

Logical Flow of the Reductive Amination Mechanism

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Hydride Reduction Indoline Indoline (Amine) Hemiaminal Hemiaminal Intermediate Indoline->Hemiaminal Ketone Tert-butyl 4-oxopiperidine-1-carboxylate (Ketone) Ketone->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O H2O Water Iminium->H2O Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Iminium->Product H_plus Acetic Acid (H⁺ Catalyst) H_plus->Ketone Protonation STAB STAB (Hydride Source) STAB->Iminium Hydride Attack Byproduct Triacetoxyborane STAB->Byproduct

Caption: Mechanism of STAB-mediated reductive amination.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Wt.PurityNotes
Tert-butyl 4-oxopiperidine-1-carboxylate79099-07-3199.25 g/mol ≥98%Also known as N-Boc-4-piperidone.[21][22]
Indoline496-15-1119.16 g/mol ≥98%
Sodium tris(acetoxy)borohydride (STAB)56553-60-7211.94 g/mol ≥95%Hygroscopic. Handle under an inert atmosphere (N₂ or Ar).[9][11]
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96 g/mol ≥99.8%Preferred solvent.[17][18] Dichloromethane (DCM) is an alternative.
Glacial Acetic Acid (AcOH)64-19-760.05 g/mol ≥99.7%Used as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-8--For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -For drying the organic phase.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon gas inlet

  • Septa and syringes

  • Magnetic stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium tris(acetoxy)borohydride is moisture-sensitive and can release flammable hydrogen gas upon reaction with water.[11][12] Handle with care and store in a desiccator.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with appropriate caution.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the key steps from reaction setup to product isolation.

G start Start setup 1. Combine Ketone (1.0 eq) & Indoline (1.1 eq) in anhydrous DCE under N₂. start->setup stir1 2. Add Acetic Acid (1.1 eq). Stir at RT for 30-60 min. setup->stir1 add_stab 3. Add STAB (1.5 eq) portion-wise. Maintain temperature at RT. stir1->add_stab monitor 4. Monitor reaction by TLC/LC-MS until ketone is consumed (2-12 h). add_stab->monitor quench 5. Quench reaction by slowly adding saturated NaHCO₃ solution. monitor->quench extract 6. Extract with DCE or DCM. Separate organic layer. quench->extract wash 7. Wash organic layer with brine, dry over MgSO₄, and filter. extract->wash concentrate 8. Concentrate under reduced pressure. wash->concentrate purify 9. Purify crude product via flash column chromatography. concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine and Catalyst Addition: Add indoline (1.0-1.2 eq.) to the solution, followed by glacial acetic acid (1.0-1.2 eq.).

  • Imine Formation: Allow the mixture to stir at room temperature for 20-60 minutes to facilitate the formation of the iminium ion intermediate.[14]

  • Addition of STAB: Carefully add sodium tris(acetoxy)borohydride (1.5-2.0 eq.) to the mixture in portions over 10-15 minutes. Scientist's Note: Portion-wise addition helps control any potential exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed (typically 2-18 hours).

  • Work-up and Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[16][23] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with an organic solvent (DCE or DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Data, Results, and Troubleshooting

Stoichiometry Table (Example Scale)
CompoundM. Wt.Amount (mg)mmolesEquivalents
Tert-butyl 4-oxopiperidine-1-carboxylate199.2510005.021.0
Indoline119.166585.521.1
Sodium tris(acetoxy)borohydride (STAB)211.9415967.531.5
Glacial Acetic Acid60.053325.521.1
1,2-Dichloroethane (DCE)-50 mL--
Expected Results
  • Appearance: The final product is typically an off-white to pale yellow solid or a viscous oil.

  • Yield: Reported yields for STAB-mediated reductive aminations are consistently high, often in the range of 80-95%, depending on the substrate and purification efficiency.[17]

  • Purity: After column chromatography, purity of >98% is achievable, as determined by LC-MS and ¹H NMR.

Troubleshooting Guide
IssueProbable CauseRecommended Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Deactivated STAB due to moisture. 3. Insufficient STAB.1. Allow the reaction to stir for a longer period. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Add an additional portion of STAB (0.2-0.5 eq.).
Low Yield 1. Incomplete iminium ion formation. 2. Loss of product during work-up/purification.1. Increase the initial stirring time after adding acetic acid before STAB is introduced. 2. Perform careful extractions and optimize chromatography conditions.
Formation of Alcohol Side Product The starting ketone is reduced to an alcohol. This is rare with STAB.This suggests the STAB quality may be compromised or the reaction conditions are not optimal. Ensure the one-pot protocol is followed correctly.[10]
Dialkylation of a Primary Amine Not applicable for this reaction (indoline is a secondary amine).For primary amines, a stepwise procedure (imine formation followed by NaBH₄ reduction) can minimize this side reaction.[14][17][18]

Conclusion

The use of Sodium tris(acetoxy)borohydride provides a highly efficient, selective, and operationally simple method for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This one-pot reductive amination protocol avoids the use of toxic reagents and proceeds under mild conditions, making it an ideal choice for both small-scale discovery and larger-scale process chemistry. The reliability of this transformation underscores its value as a fundamental tool in the synthesis of complex nitrogen-containing molecules for the pharmaceutical industry.

References

  • Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma.
  • Sodium triacetoxyborohydride. Sciencemadness Wiki.
  • Development and Application of Indolines in Pharmaceuticals. PubMed.
  • Development and Application of Indolines in Pharmaceuticals. PMC - NIH.
  • Development and Application of Indolines in Pharmaceuticals.
  • Technical Support Center: Reductive Amin
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • Reductive Amination - Common Conditions. organic-chemistry.org.
  • Sodium triacetoxyborohydride | 56553-60-7. ChemicalBook.
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Technical Support Center: Reductive Amin
  • A Comprehensive Technical Guide to Sodium Triacetoxyborohydride (STAB). Benchchem.
  • Sodium triacetoxyborohydride. Organic Chemistry Portal.
  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • Reductive Amin
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Sodium triacetoxyborohydride. Wikipedia.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride. Benchchem.
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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Recent advances in the synthesis of indoles and their applic
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH.
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  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
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  • tert-Butyl 4-hydrazinopiperidine-1-carboxyl
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
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  • tert-Butyl 4-oxopiperidine-1-carboxyl
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Application

Definitive Structural Elucidation of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate via 1H NMR Spectroscopy

An Application Note for Researchers and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract This application note provides a comprehensive guide to the structural analysis of tert-butyl 4-(in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide to the structural analysis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound is a valuable heterocyclic building block in medicinal chemistry, and definitive characterization is crucial for its use in drug discovery and development pipelines. We present a detailed, field-tested protocol for sample preparation and data acquisition, followed by an in-depth analysis of the ¹H NMR spectrum. The causality behind signal assignments is explained, linking chemical shifts, multiplicities, and integration values to the distinct proton environments within the molecule's indoline, piperidine, and tert-butyl moieties. This guide is designed to equip researchers with the expertise to confidently perform and interpret ¹H NMR data for this compound and structurally related molecules.

Introduction and Scientific Context

Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a bifunctional molecule featuring a protected piperidine ring linked to an indoline scaffold. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen and the reactive N-H site of a typical piperidine being substituted by the indoline group make it a versatile intermediate for creating complex molecular architectures. Given its role in the synthesis of potential therapeutic agents, unambiguous confirmation of its structure is a non-negotiable quality control step.

¹H NMR spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular framework.[1] The interpretation of its spectrum, however, requires a systematic approach due to the presence of multiple spin systems, including rigid aromatic protons, conformationally flexible aliphatic protons on the piperidine ring, and a prominent singlet from the tert-butyl group. This document serves as an authoritative guide to that process.

Molecular Structure and Proton Environments

To effectively interpret the spectrum, it is essential to first identify the chemically non-equivalent protons in the molecule. The structure below is annotated to assign labels to each unique proton environment, which will be referenced throughout the analysis.

Caption: Logical workflow for ¹H NMR spectral interpretation.

Spectral Interpretation and Signal Assignment

The ¹H NMR spectrum of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate can be divided into three main regions corresponding to its structural components.

The Tert-Butyl (Boc) Group Signal (Hl)
  • Expected Chemical Shift (δ): ~1.46 ppm

  • Integration: 9H

  • Multiplicity: Singlet (s)

  • Causality: The nine protons of the three methyl groups on the Boc protector are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. [2][3]They have no adjacent protons to couple with, resulting in a sharp singlet. This signal is characteristically intense due to the large number of protons (9H) it represents and is often the most upfield and easily identifiable peak in the spectrum. [4]

The Indoline Moiety Signals (Hf, Hg, Hh, Hi, Hj, Hk)
  • Aromatic Protons (Hf, Hg, Hh, Hi):

    • Expected Chemical Shift (δ): 6.5 - 7.2 ppm

    • Rationale: Protons attached to an aromatic ring are deshielded by the ring current effect, causing them to resonate at a higher chemical shift (downfield) compared to aliphatic protons. [5][6]The specific substitution pattern dictates the multiplicity. For a 1,2-disubstituted benzene ring as in indoline, one typically observes a complex pattern of doublets and triplets.

      • Hh & Hi (~6.6 ppm): These protons will likely appear as a triplet and a doublet, respectively, coupled to each other and to Hg.

      • Hf & Hg (~7.1 ppm): These protons will appear further downfield, likely as a doublet and a triplet.

  • Aliphatic Protons (Hj, Hk):

    • Expected Chemical Shift (δ): ~3.0 ppm (Hj) and ~3.4 ppm (Hk)

    • Multiplicity: Triplets (t)

    • Rationale: These two methylene groups form an A₂B₂ spin system. The protons at Hj (C-3 of indoline) are coupled to the protons at Hk (C-2), resulting in a triplet. Similarly, the protons at Hk are coupled to Hj , also producing a triplet. The protons at Hk are adjacent to the aromatic ring and the nitrogen atom, causing them to be more deshielded and appear further downfield than the protons at Hj .

The Piperidine Moiety Signals (Ha, Hb, Hc, Hd, He)

The signals for the piperidine ring protons are often the most complex due to the ring's conformational flexibility and the presence of both axial and equatorial protons, leading to overlapping multiplets.

  • Methine Proton (Hc):

    • Expected Chemical Shift (δ): ~3.8 - 4.0 ppm

    • Multiplicity: Multiplet (m)

    • Rationale: This single proton is attached to the carbon atom bonded to the indoline nitrogen. The electronegativity of the nitrogen atom causes a significant downfield shift. It is coupled to four adjacent methylene protons (Hb and He ), resulting in a complex multiplet.

  • Methylene Protons adjacent to Boc-N (Ha, Hd):

    • Expected Chemical Shift (δ): ~2.8 ppm (axial) and ~4.1 ppm (equatorial, broad)

    • Multiplicity: Multiplets (m)

    • Rationale: These protons are adjacent to the nitrogen of the Boc-protected amine. The electron-withdrawing nature of the carbamate deshields these protons, shifting them downfield. The equatorial protons are often shifted further downfield than the axial ones and can appear as a broad signal.

  • Methylene Protons (Hb, He):

    • Expected Chemical Shift (δ): ~1.6 - 2.1 ppm

    • Multiplicity: Multiplets (m)

    • Rationale: These are standard aliphatic methylene protons. They will appear as complex, overlapping multiplets due to coupling with the methine proton (Hc ) and the adjacent methylene protons (Ha and Hd ).

Summary of Expected ¹H NMR Data
Signal LabelAssignmentExpected δ (ppm)IntegrationMultiplicity
Hl tert-butyl (Boc)~1.469Hs (singlet)
Hb,e Piperidine CH₂~1.6 - 2.14Hm (multiplet)
Ha,d Piperidine CH₂ (axial, near N-Boc)~2.82Hm (multiplet)
Hj Indoline CH₂ (C3-H)~3.02Ht (triplet)
Hk Indoline CH₂ (C2-H)~3.42Ht (triplet)
Hc Piperidine CH~3.8 - 4.01Hm (multiplet)
Ha,d Piperidine CH₂ (equatorial, near N-Boc)~4.12Hbr m (broad multiplet)
Hh,i Indoline Ar-H~6.62Hm (multiplet)
Hf,g Indoline Ar-H~7.12Hm (multiplet)

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument. For unambiguous assignment of the complex piperidine region, 2D NMR experiments such as COSY and HSQC are recommended.

Conclusion

This application note has detailed a robust and reproducible methodology for the ¹H NMR analysis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate. By following the prescribed protocols for sample preparation and employing the systematic interpretation workflow, researchers can achieve definitive structural verification of this important synthetic intermediate. The provided analysis, explaining the causal links between molecular structure and spectral features, serves as a valuable reference for scientists in the fields of organic synthesis and pharmaceutical development.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

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  • Brainly. A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of.... [Link]

  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters. [Link]

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  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]

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  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of Molecular Structure. [Link]

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Method

Application Notes and Protocols for the Mass Spectrometric Analysis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Introduction Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a heterocyclic compound incorporating indoline and piperidine scaffolds. The piperidine ring, in particular, is a prevalent structural motif in a vast a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a heterocyclic compound incorporating indoline and piperidine scaffolds. The piperidine ring, in particular, is a prevalent structural motif in a vast array of pharmaceutical agents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group makes this molecule a key intermediate in the synthesis of more complex drug candidates.[2][3] Accurate characterization of such intermediates is a critical step in drug discovery and development to ensure the integrity of the final active pharmaceutical ingredient.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for the confirmation of molecular weight and structural elucidation of synthetic intermediates like tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate.[4] This application note provides a comprehensive guide to the anticipated mass spectrometric behavior of this compound, a detailed protocol for its analysis, and an exploration of its expected fragmentation pathways under electrospray ionization (ESI) conditions.

Molecular Properties

  • Molecular Formula: C18H26N2O2[5]

  • Molecular Weight: 302.41 g/mol

  • Monoisotopic Mass: 302.19943 Da

Predicted Fragmentation Pathway

The fragmentation of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate in positive ion mode ESI-MS/MS is predicted to be dominated by the lability of the Boc protecting group and cleavages within the piperidine ring and its connection to the indoline moiety. The basic nitrogen atoms in the piperidine and indoline rings are readily protonated, making positive ion mode the preferred method of analysis.[1]

The primary fragmentation events are expected to be:

  • Loss of the tert-butyl group: A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl cation, resulting in a neutral loss of 56 Da.

  • Loss of isobutylene: Cleavage of the Boc group can also occur via the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then readily decarboxylate.

  • Loss of the entire Boc group: The loss of the complete Boc group as a neutral fragment (100 Da) is another common pathway.

  • Cleavage of the piperidine ring: The piperidine ring can undergo fragmentation, often initiated by the charge on the nitrogen atom.[1]

  • Cleavage of the C-N bond between the piperidine and indoline rings: This would lead to the formation of ions corresponding to the individual ring systems.

The following diagram illustrates the predicted fragmentation cascade for the protonated molecule [M+H]⁺.

fragmentation cluster_main Predicted Fragmentation of Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate parent [M+H]⁺ m/z = 303.2069 fragment1 [M+H - C4H8]⁺ m/z = 247.1441 (Loss of isobutylene) parent->fragment1 - 56.0628 Da fragment2 [M+H - C4H9]⁺ m/z = 246.1363 (Loss of tert-butyl radical) parent->fragment2 - 57.0705 Da fragment3 [M+H - C5H9O2]⁺ m/z = 203.1543 (Loss of Boc group) parent->fragment3 - 100.0524 Da fragment4 Indolinyl-piperidine cation m/z = 173.1386 fragment3->fragment4 - C2H4 fragment5 Indoline cation m/z = 118.0651 fragment3->fragment5 - C5H8N

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol

This protocol provides a general framework for the analysis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate using a standard LC-MS/MS system.

1. Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Method

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Method

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Mode Full Scan (MS1) and Product Ion Scan (MS/MS)
Full Scan Range m/z 100-500
Precursor Ion (MS/MS) m/z 303.2
Collision Gas Argon or Nitrogen
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragments
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 600 L/hr

Data Presentation

The following table summarizes the expected key ions for tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate in a positive ion mode ESI-MS/MS experiment.

Ion DescriptionProposed FormulaCalculated m/z
[M+H]⁺ (Precursor Ion) [C18H27N2O2]⁺303.2069
[M+H - C4H8]⁺ [C14H19N2O2]⁺247.1441
[M+H - C4H9]⁺ [C14H18N2O2]⁺246.1363
[M+H - C5H9O2]⁺ [C13H19N2]⁺203.1543
Indolinyl-piperidine cation [C11H17N2]⁺173.1386
Indoline cation [C8H8N]⁺118.0651

Conclusion

This application note details a robust and reliable approach for the mass spectrometric analysis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate. The predicted fragmentation patterns, centered around the characteristic losses from the Boc group and cleavages of the heterocyclic rings, provide a clear roadmap for the structural confirmation of this important synthetic intermediate. The provided LC-MS/MS protocol offers a starting point for method development and can be adapted to various instrument platforms. This information is intended to support researchers and scientists in the pharmaceutical industry in their efforts to ensure the quality and identity of their synthesized compounds.

References

  • ChemBK. tert-butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. Available at: [Link]

  • ChemBK. tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate. Available at: [Link]

  • SciRP.org. Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

  • PubMed. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Available at: [Link]

  • PubChem. tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Available at: [Link]

  • ACS Publications. Mass spectrometry of simple indoles. Available at: [Link]

  • ResearchGate. (PDF) Study of Mass Spectra of Some Indole Derivatives. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Available at: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • ResearchGate. Fig. 2. The LC-MS chromatogram for the 4 h incubation of N α-Boc-Lys (4...). Available at: [Link]

  • RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

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Application

Application Note: High-Purity Isolation of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate via Optimized Flash Column Chromatography

Introduction Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The pur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, reduced yields, and complications in subsequent synthetic steps and biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel flash column chromatography. The methodology emphasizes the critical role of mobile phase optimization with a basic modifier to overcome common challenges associated with the purification of nitrogen-containing compounds.

The inherent basicity of the piperidine nitrogen and the acidic nature of standard silica gel can lead to strong interactions, resulting in significant peak tailing and poor separation[1][2]. This guide explains the causal logic behind the selection of a ternary solvent system—a non-polar solvent, a polar solvent, and a basic additive—to ensure a robust and reproducible purification with high yield and purity.

Foundational Principles: Understanding the Separation

The successful purification of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate hinges on mitigating the interaction between the basic amine moieties of the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This acidic-basic interaction can cause the analyte to bind too strongly, leading to elongated, asymmetric peaks (tailing) during elution[2].

To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is incorporated into the mobile phase[3][4]. The TEA acts as a silanol suppressor; it preferentially interacts with the acidic sites on the silica, effectively masking them from the target compound[4]. This allows the target molecule to travel through the column with reduced tailing, resulting in sharper peaks and improved separation from impurities.

The choice of the primary mobile phase components, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is determined by the overall polarity of the target compound. A gradient elution, where the proportion of the polar solvent is gradually increased, is often employed to first elute non-polar impurities and then the target compound, followed by any more polar byproducts[5].

Materials and Methods

Materials & Reagents
MaterialGradeSupplier
Crude tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylateSynthesis GradeN/A
Silica Gel230-400 mesh (for flash chromatography)Commercial Supplier
HexanesHPLC GradeCommercial Supplier
Ethyl AcetateHPLC GradeCommercial Supplier
Triethylamine (TEA)Reagent GradeCommercial Supplier
Dichloromethane (DCM)ACS GradeCommercial Supplier
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Commercial Supplier
Ninhydrin Stain SolutionLaboratory PreparedN/A
Equipment
  • Glass chromatography column

  • Air or nitrogen source for flash chromatography

  • Fraction collector or test tubes

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heat gun

  • Rotary evaporator

Experimental Protocols

Preliminary Analysis: Thin Layer Chromatography (TLC)

Before proceeding with the column, it is crucial to determine the optimal solvent system using TLC. This will provide a roadmap for the separation.

Protocol:

  • Prepare a stock solution of the crude product in dichloromethane (~10 mg/mL).

  • Prepare several eluent systems with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) and add 0.5-1% triethylamine to each[2].

  • Spot the crude material on a TLC plate.

  • Develop the TLC plates in the prepared solvent systems.

  • Visualize the spots under a UV lamp.

  • Additionally, stain one of the plates with a ninhydrin solution and gently warm with a heat gun. Boc-protected amines can be visualized with ninhydrin stain upon heating, which aids in identifying the product spot[6][7].

  • The ideal solvent system is one that gives the target compound a retention factor (Rf) of approximately 0.2-0.3[8].

Column Preparation and Packing

Proper column packing is essential for achieving good separation. The "slurry method" is recommended to ensure a homogenous and air-free stationary phase[9][10].

Diagram of Column Packing Workflow:

G cluster_prep Column Preparation cluster_slurry Slurry Preparation cluster_packing Column Packing cluster_equilibration Equilibration plug Plug column with cotton/glass wool sand1 Add a layer of sand plug->sand1 pour Pour slurry into column silica Measure silica gel solvent Add initial mobile phase to silica silica->solvent mix Mix to form a uniform slurry solvent->mix mix->pour settle Allow silica to settle pour->settle tap Gently tap to pack settle->tap sand2 Add top layer of sand tap->sand2 flush Flush with initial mobile phase sand2->flush

Caption: Workflow for packing the chromatography column.

Protocol:

  • Select an appropriately sized glass column.

  • Plug the bottom of the column with a small piece of cotton or glass wool[11].

  • Add a small layer of sand (approx. 1-2 cm) over the plug[8].

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate with 1% TEA)[9].

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse[11].

  • Gently tap the sides of the column to ensure even packing and remove any air bubbles[10].

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to prevent disturbance of the silica bed during solvent addition[12].

  • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the sand layer[12].

Sample Loading and Elution

For optimal separation, the sample should be loaded onto the column in a concentrated band.

Diagram of Elution Process:

G cluster_loading Sample Loading cluster_elution Gradient Elution cluster_analysis Fraction Analysis dissolve Dissolve crude product in minimal DCM load Carefully apply to column dissolve->load absorb Allow to absorb into silica load->absorb start_elution Begin with low polarity mobile phase absorb->start_elution gradient Gradually increase ethyl acetate concentration start_elution->gradient collect Collect fractions gradient->collect tlc_fractions Monitor fractions by TLC collect->tlc_fractions pool Pool pure fractions tlc_fractions->pool evaporate Evaporate solvent pool->evaporate

Caption: Workflow for sample loading, elution, and analysis.

Protocol:

  • Dissolve the crude tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate in a minimal amount of dichloromethane.

  • Carefully pipette the solution onto the top layer of sand in the column[8].

  • Open the stopcock and allow the sample to absorb completely into the silica bed.

  • Carefully add a small amount of the initial mobile phase and allow it to wash the sides of the column and absorb into the silica.

  • Fill the column with the initial mobile phase and begin elution, applying gentle pressure (flash chromatography)[8].

  • Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate + 1% TEA). Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15, etc.). The exact gradient will depend on the TLC analysis.

  • Collect fractions of a consistent volume throughout the elution process.

  • Monitor the collected fractions by TLC to identify which contain the pure product.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expected Results & Data

The described protocol should effectively separate the target compound from common impurities such as unreacted indoline (more polar) and residual non-polar synthesis byproducts.

ParameterExpected Value/Observation
TLC Rf of Pure Product ~0.2-0.3 in 85:15 Hexanes:Ethyl Acetate + 1% TEA
Appearance of Pure Product Off-white to pale yellow solid
Purity (by ¹H NMR/LC-MS) >98%
Key Impurities to Separate Unreacted indoline, other non-polar byproducts

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Insufficient triethylamine; strong interaction with silica.Increase TEA concentration to 1-1.5%. Ensure thorough mixing in the mobile phase.[1][2]
Poor Separation Incorrect solvent system; column overloaded.Re-optimize the mobile phase using TLC. Ensure the sample load is appropriate for the column size.
Compound not Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase ethyl acetate percentage).
Cracked Silica Bed Column ran dry; packed improperly.Ensure the solvent level never drops below the top of the silica. Repack the column if necessary.[12]

Conclusion

This application note provides a comprehensive and robust protocol for the purification of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate by flash column chromatography. By understanding the fundamental principles of the separation, particularly the need to mitigate acidic-basic interactions on the silica stationary phase, researchers can consistently achieve high purity of this valuable synthetic intermediate. The detailed step-by-step methodologies and troubleshooting guide are designed to empower scientists in drug development to confidently and efficiently purify this and similar N-heterocyclic compounds.

References

  • University of Rochester Department of Chemistry. (n.d.). How To: Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 21). Running a flash column. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Retrieved from [Link]

  • University of Sheffield. (n.d.). How to run column chromatography. Retrieved from [Link]

  • VanVeller, B. (n.d.). VanVeller Lab Resources. University of Iowa Department of Chemistry. Retrieved from [Link]

  • Sorbent_Technologies. (2023, July 30). Can boc anhydride be visualized by pma tlc stain. r/CHROMATOGRAPHY. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • how to do TLC plates and N-boc deprotection. (2021, October 12). YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 26). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Kikelj, D., et al. (2012). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 17(8), 9587-9605. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348-8361. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
  • Sepuxianyun. (2023, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. LinkedIn. Retrieved from [Link]

  • Wang, M., Wang, W., & Q, C. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Supplementary information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

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Method

Application Notes and Protocols for the Use of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate as a Synthetic Intermediate

An Application Guide for Researchers and Medicinal Chemists Introduction: The Strategic Value of the Indoline-Piperidine Scaffold In the landscape of modern medicinal chemistry, certain molecular frameworks are recognize...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Medicinal Chemists

Introduction: The Strategic Value of the Indoline-Piperidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their repeated appearance in successful therapeutic agents. These are often termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner.[1] The indoline-piperidine motif is a prominent member of this class, providing a rigid, three-dimensional structure that is synthetically tractable and allows for precise vectoral orientation of substituents.[1]

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate serves as a high-value, versatile intermediate for accessing this privileged scaffold. Its structure ingeniously combines the electron-rich indoline core with the conformationally stable piperidine ring.[2] The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key strategic feature. This group renders the nitrogen non-nucleophilic, preventing unwanted side reactions, while allowing for its clean and efficient removal under acidic conditions to unmask a reactive secondary amine for subsequent elaboration. This dual functionality makes the title compound an ideal starting point for synthesizing a diverse array of complex molecules, particularly those targeting the central nervous system (CNS) or intended as enzyme inhibitors.[3]

This document provides detailed protocols, mechanistic insights, and strategic workflows for the synthesis and application of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate in drug discovery and development.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of the intermediate's physical and spectroscopic properties is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 155302-28-6[4]
Molecular Formula C₁₈H₂₆N₂O₂[5]
Molecular Weight 302.41 g/mol Calculated
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DCM, EtOAc, THF, MeOHTypical

Spectroscopic Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.48 ppm), the piperidine ring protons (complex multiplets between ~1.60-4.20 ppm), and the indoline moiety, including aromatic protons (~6.5-7.2 ppm) and the aliphatic protons of the five-membered ring (triplets around ~3.0 and ~3.4 ppm).

  • Mass Spectrometry (ESI): Expected m/z for [M+H]⁺: 303.4.

Part 2: Synthesis Protocol: Reductive Amination

One of the most direct and reliable methods for preparing the title compound is the reductive amination between indoline and tert-butyl 4-oxopiperidine-1-carboxylate. This method forms the critical C-N bond with high efficiency.

Causality of the Method:

This protocol proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This specific hydride donor is chosen for its moderate reactivity and tolerance of mildly acidic conditions, which are optimal for iminium ion formation without causing degradation of the starting materials or product.

Diagram 1: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification & Product Indoline Indoline Mix Mix in DCM/AcOH Indoline->Mix BocPip Tert-butyl 4-oxopiperidine-1-carboxylate BocPip->Mix Reduce Add NaBH(OAc)₃ Mix->Reduce Imine/Enamine Formation Workup Aqueous Work-up Reduce->Workup Reaction Quench Chrom Column Chromatography Workup->Chrom Product Target Intermediate Chrom->Product

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol
Reagents & Materials
Indoline (1.0 equiv.)
Tert-butyl 4-oxopiperidine-1-carboxylate (1.05 equiv.)
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv.)
Dichloromethane (DCM), anhydrous
Acetic Acid (AcOH), glacial
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Silica Gel for column chromatography
Ethyl Acetate (EtOAc) / Hexanes solvent system

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.05 equiv.) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Addition of Reactants: Add indoline (1.0 equiv.) followed by glacial acetic acid (2.0 equiv.). The acid serves to catalyze the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and off-gassing.

  • Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the title compound as a solid.

Part 3: Application as a Synthetic Intermediate

The true utility of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate lies in its role as a precursor to more complex molecules. The following workflows are foundational to its application in drug discovery programs.

Workflow 1: Boc Deprotection and N-Functionalization

The most common subsequent step is the removal of the Boc protecting group to liberate the piperidine nitrogen for further modification.

Diagram 2: Deprotection and Elaboration Workflow

cluster_functionalization Further Functionalization Start Tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate Deprotection Boc Deprotection (TFA or HCl in Dioxane) Start->Deprotection Intermediate 1-(Piperidin-4-yl)indoline (Secondary Amine) Deprotection->Intermediate Acylation Acylation (R-COCl, Base) Intermediate->Acylation Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Intermediate->Alkylation Arylation Buchwald-Hartwig (Ar-Br, Pd-cat, Base) Intermediate->Arylation Final_Amide Amide Product Acylation->Final_Amide Final_Amine Tertiary Amine Product Alkylation->Final_Amine Final_Aryl N-Aryl Product Arylation->Final_Aryl

Caption: Strategic deprotection and subsequent N-functionalization pathways.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Reagents & Materials
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (1.0 equiv.)
Dichloromethane (DCM)
Trifluoroacetic Acid (TFA) (10-20 equiv.)
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Diethyl Ether or MTBE

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 equiv.) in DCM (~0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add TFA (10 equiv.) dropwise to the stirred solution. Causality Note: The strong acid protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation and carbon dioxide.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Neutralization & Isolation: Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the deprotected secondary amine, 1-(piperidin-4-yl)indoline, which can often be used in the next step without further purification.

Workflow 2: Electrophilic Aromatic Substitution on the Indoline Ring

While the piperidine nitrogen is protected, the electron-rich benzene ring of the indoline moiety is activated towards electrophilic aromatic substitution, typically at the 5- or 7-position. This allows for the introduction of functionality (e.g., halogens for subsequent cross-coupling) before deprotecting the piperidine.

Protocol: Bromination of the Indoline Ring

Reagents & Materials
Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (1.0 equiv.)
N-Bromosuccinimide (NBS) (1.0 equiv.)
Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equiv.) in MeCN and cool to 0 °C.

  • Reagent Addition: Add NBS (1.0 equiv.) in one portion. Causality Note: NBS is a convenient and safe source of electrophilic bromine.

  • Execution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by LC-MS.

  • Work-up & Purification: Quench with aqueous sodium thiosulfate solution. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the brominated product(s).

Part 4: Summary of Applications in Drug Scaffolds

The true power of this intermediate is realized when these fundamental workflows are combined to build complex target molecules. The deprotected 1-(piperidin-4-yl)indoline is a common precursor for a variety of pharmacologically relevant classes.

Target Scaffold ClassSynthetic TransformationRelevance
CNS Receptor Modulators Acylation with a substituted benzoic acidAmide bond formation is a robust reaction creating stable ligands for serotonin, dopamine, or opioid receptors.[3]
Kinase Inhibitors Buchwald-Hartwig amination with a heteroaryl halideC-N cross-coupling attaches the indoline-piperidine moiety to key pharmacophores found in many oncology drugs.[6][7]
Antiviral Agents Reductive amination with a heterocyclic aldehydeForms a flexible linker to another active domain, crucial for binding to viral enzymes.
Spirocyclic Compounds Intramolecular cyclization after indoline modificationCreates rigid, three-dimensional structures with novel intellectual property potential.

References

  • ChemicalBook. (n.d.). 4-(1H-Indol-3-yl)piperidine-1-carboxylic acid tert-butyl ester synthesis.
  • BenchChem. (2025). The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • MySkinRecipes. (n.d.). Tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • The Pharma Journale. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • ChemBK. (n.d.). tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate.
  • ChemBK. (n.d.). tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate.
  • BenchChem. (2025). Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers.

Sources

Application

Mastering Piperidine Synthesis: A Guide to Boc-Protection Strategies

Introduction: The Strategic Importance of Boc-Protection in Piperidine Synthesis The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc-Protection in Piperidine Synthesis

The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. However, the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge during multi-step organic syntheses. Uncontrolled reactivity can lead to a cascade of undesired side reactions, compromising yields and purity. To navigate this, synthetic chemists rely on the strategic use of protecting groups, among which the tert-butyloxycarbonyl (Boc) group stands out as a robust and versatile tool.[3][4]

This application note provides an in-depth guide to the theory and practice of employing the Boc protecting group in the synthesis of piperidine derivatives. We will delve into the mechanistic underpinnings of both the protection and deprotection steps, offering field-proven protocols and troubleshooting advice to empower researchers, scientists, and drug development professionals to confidently and efficiently utilize this critical synthetic strategy. The Boc group's popularity is rooted in its remarkable stability across a wide spectrum of reaction conditions and its facile, yet selective, removal under acidic conditions.[3][5] This allows for the precise orchestration of synthetic steps, ensuring that the piperidine nitrogen remains inert until its reactivity is desired.[1]

The Chemistry of Boc-Protection and Deprotection: A Mechanistic Overview

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The introduction and removal of the Boc group are governed by fundamental principles of nucleophilic acyl substitution and acid-catalyzed cleavage, respectively.

Part 1: The Mechanism of N-Boc Protection

The protection of the piperidine nitrogen is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[5][6] The reaction proceeds via a nucleophilic attack of the secondary amine of the piperidine on one of the electrophilic carbonyl carbons of Boc₂O.[7]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks a carbonyl carbon of the Boc anhydride.[7]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[7]

  • Proton Transfer: The tert-butyl carbonate anion is unstable and readily breaks down into the stable tert-butoxide anion and carbon dioxide gas.[7] The tert-butoxide then acts as a base to deprotonate the now positively charged piperidine nitrogen, yielding the neutral N-Boc protected piperidine and tert-butanol.[7]

The evolution of carbon dioxide gas is a visual indicator that the reaction is proceeding.[7] While the reaction can sometimes proceed without an external base, the addition of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice to neutralize the in situ generated acidic species and drive the reaction to completion.[6]

Part 2: The Mechanism of N-Boc Deprotection

The acid-lability of the Boc group is the cornerstone of its utility.[8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are employed to efficiently cleave the carbamate linkage.[3][9]

The deprotection mechanism involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid.[10][11][12] This protonation makes the carbonyl carbon more electrophilic and weakens the tert-butyl-oxygen bond.

  • Formation of a Stable Carbocation: The protonated intermediate undergoes cleavage to release a highly stable tert-butyl cation and a carbamic acid intermediate.[10][11] The stability of the tertiary carbocation is a key thermodynamic driving force for this step.

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free piperidine amine.[10][11]

  • Protonation of the Liberated Amine: In the acidic medium, the newly liberated piperidine nitrogen is immediately protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[10]

The formation of CO₂ gas during deprotection is a clear indication of the reaction's progress.[10] It is crucial to perform this reaction in a well-ventilated area or with appropriate off-gassing, as pressure can build up in a closed system.[10]

Experimental Protocols and Workflow

The following sections provide detailed, step-by-step protocols for the N-Boc protection of a generic piperidine derivative and its subsequent deprotection under common acidic conditions. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Workflow for Boc-Protection and Deprotection of Piperidine

The overall workflow is a straightforward two-step process, as illustrated in the diagram below.

Boc_Workflow Piperidine Piperidine Derivative Boc_Piperidine N-Boc-Piperidine Derivative Piperidine->Boc_Piperidine Boc₂O, Base (e.g., TEA or NaHCO₃) Solvent (e.g., DCM or THF) Deprotected_Piperidine Deprotected Piperidine (Salt Form) Boc_Piperidine->Deprotected_Piperidine Strong Acid (e.g., TFA or HCl in Dioxane) Solvent (e.g., DCM)

Caption: General workflow for the Boc-protection and deprotection of piperidine derivatives.

Protocol 1: N-Boc Protection of Piperidine

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of a piperidine derivative using di-tert-butyl dicarbonate.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.3 eq.)[6]

  • Triethylamine (TEA) or Sodium Bicarbonate (optional, 1.5 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[6]

  • Addition of Base (Optional but Recommended): If using, add triethylamine (1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Cool the solution to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.3 eq.) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (to remove any unreacted Boc₂O and acidic byproducts) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected piperidine derivative.

  • Purification: If necessary, the product can be purified by silica gel column chromatography.

Protocol 2: N-Boc Deprotection of Piperidine Derivatives

The choice of acidic conditions for Boc deprotection is often dictated by the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product. Below are protocols for the two most common methods.

Method A: Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and effective method, typically resulting in high yields.[3]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected piperidine derivative in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[3]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath.[3] Slowly add TFA (5-10 equivalents) to the stirred solution.[3] Caution: TFA is highly corrosive; handle with appropriate personal protective equipment.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature.[3] Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[3]

  • Work-up:

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

    • To obtain the free amine, carefully add a saturated aqueous NaHCO₃ solution to the residue until the pH is basic.[3] Caution: This will cause vigorous gas evolution (CO₂).

    • Extract the aqueous layer with DCM (3x).[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

    • Filter and concentrate under reduced pressure to yield the deprotected piperidine derivative.[3]

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is highly efficient and often results in the precipitation of the hydrochloride salt of the deprotected piperidine, simplifying isolation.[3][13]

Materials:

  • N-Boc protected piperidine derivative (1.0 eq.)

  • 4M HCl in 1,4-dioxane

  • Methanol or 1,4-dioxane (as solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[3]

  • Addition of HCl/Dioxane: To the stirred solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents of HCl) at room temperature.

  • Reaction Monitoring and Product Isolation: Stir the reaction for 1-3 hours.[3] In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[3] The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • If a precipitate forms, the product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any soluble impurities.

    • Alternatively, the solvent can be removed under reduced pressure. The resulting solid can then be triturated with diethyl ether to induce precipitation and then collected by filtration.[3]

    • If the free amine is desired, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent as described in Method A.[3]

Data Presentation: A Comparative Overview of Deprotection Methods

The selection of a deprotection method is a critical decision in the synthetic strategy. The following table summarizes and compares the key features of the two most prevalent methods for N-Boc deprotection of piperidine derivatives.

Deprotection MethodReagents/ConditionsSolventTemperatureTypical Reaction TimeTypical YieldKey Advantages & Considerations
Trifluoroacetic Acid (TFA) 5-50% TFADichloromethane (DCM)0 °C to Room Temp.1-4 hours[3]>95%[3]A widely used and highly effective method. The resulting trifluoroacetate salt may sometimes be challenging to handle or require an additional step to obtain the free base.[3]
Hydrochloric Acid (HCl) 4M HCl in DioxaneDioxane or MethanolRoom Temp.1-3 hours[3]Quantitative[3]Offers excellent selectivity and often precipitates the product as a stable, easy-to-handle hydrochloride salt, simplifying isolation and purification.[3][13]

Troubleshooting and Field-Proven Insights

During Protection:

  • Incomplete Reaction: If the reaction is sluggish, consider increasing the equivalents of Boc₂O to 1.2-1.5 or extending the reaction time.[6] For sterically hindered or electronically deactivated piperidines, gentle heating may be required, but this should be done with caution to avoid thermal degradation of the Boc group.[6]

  • Formation of Di-Boc Product: This can occur if the piperidine derivative has other nucleophilic sites. To minimize this, use a controlled amount of Boc₂O (1.0-1.1 equivalents) and perform the reaction at a lower temperature (e.g., 0 °C) to enhance selectivity.[6]

  • Hydrolysis of Boc Anhydride: Ensure that the solvents are anhydrous, as moisture can hydrolyze Boc₂O, reducing its efficacy.[6]

During Deprotection:

  • Presence of Other Acid-Sensitive Groups: If the substrate contains other acid-labile protecting groups (e.g., tert-butyl esters), using HCl in dioxane is often more selective than TFA for removing the N-Boc group.[13][14]

  • Scavengers for the tert-Butyl Cation: The tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups (e.g., tryptophan or methionine residues in peptides). In such cases, the addition of a scavenger like anisole or thioanisole is recommended.[8]

  • Incomplete Deprotection: If deprotection is slow, a longer reaction time or a slight increase in the concentration of the acid may be necessary. However, harsh conditions should be avoided to prevent degradation of the desired product.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of piperidine-containing molecules, offering a reliable method to modulate the reactivity of the piperidine nitrogen. A solid grasp of the underlying mechanisms of protection and deprotection, coupled with the application of robust and optimized protocols, is essential for achieving high yields and purity in complex synthetic endeavors. By carefully selecting the reaction conditions and anticipating potential side reactions, researchers can effectively leverage the power of Boc-protection to accelerate the discovery and development of novel piperidine-based therapeutics.

References

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem.
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
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Method

Application Note: A Scalable and Efficient Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate via Reductive Amination

Abstract This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is centered around a highly efficient one-pot reductive amination reaction between indoline and tert-butyl 4-oxopiperidine-1-carboxylate, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering detailed procedural steps, mechanistic insights, process optimization strategies, and robust analytical validation.

Introduction and Significance

The indoline scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. Its fusion with a piperidine ring, as seen in tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, generates a versatile intermediate for the synthesis of novel therapeutics targeting a range of diseases. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to the drug development community.

Traditional methods for the formation of N-aryl piperidines can sometimes be limited by harsh reaction conditions or the need for expensive catalysts.[1] Reductive amination, however, presents a powerful and cost-effective alternative for the construction of carbon-nitrogen bonds.[2] This application note details a scalable and operationally simple protocol that leverages the selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃) to achieve a high-yielding synthesis of the target compound.[3]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway is a one-pot reductive amination. This strategy is predicated on the initial condensation of the secondary amine (indoline) with a ketone (tert-butyl 4-oxopiperidine-1-carboxylate) to form an intermediate iminium ion. This electrophilic species is then selectively reduced by a mild hydride source, sodium triacetoxyborohydride, to yield the desired tertiary amine.

Causality behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice due to its remarkable selectivity for reducing the iminium ion intermediate in the presence of the starting ketone.[4] Its reactivity is attenuated by the electron-withdrawing acetate groups, making it less reactive than other borohydrides and preventing the undesired reduction of the ketone starting material.[5]

  • Solvent Selection: Dichloroethane (DCE) is an excellent solvent for this reaction as it is non-protic and effectively solubilizes the reactants and intermediates.

  • Acid Catalyst (Optional but Recommended): The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion, thereby increasing the overall reaction rate.

The general mechanism for this reductive amination is depicted below:

G cluster_0 Iminium Ion Formation cluster_1 Reduction Indoline Indoline Hemiaminal Hemiaminal Indoline->Hemiaminal + Boc_Ketone Boc_Ketone Tert-butyl 4-oxopiperidine-1-carboxylate Iminium_Ion Iminium Ion Intermediate Hemiaminal->Iminium_Ion - H₂O Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Iminium_Ion->Product + STAB (Hydride Transfer) H2O H₂O STAB NaBH(OAc)₃

Figure 1: Mechanism of Reductive Amination.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Indoline≥98%Standard Supplier
Tert-butyl 4-oxopiperidine-1-carboxylate≥98%Standard Supplier
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥95%Standard Supplier
1,2-Dichloroethane (DCE), anhydrous≥99.8%Standard Supplier
Acetic Acid, glacialACS GradeStandard Supplier
Saturated Sodium Bicarbonate Solution (aq.)-Prepared in-house
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Supplier
Ethyl AcetateACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Round-bottom flask with magnetic stirrer-Standard Lab Supply
Condenser and inert gas (N₂ or Ar) setup-Standard Lab Supply
Standard glassware for work-up and purification-Standard Lab Supply
Safety Precautions
  • Indoline: Harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood.

  • Tert-butyl 4-oxopiperidine-1-carboxylate: May cause skin and eye irritation.[6]

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

  • 1,2-Dichloroethane: Carcinogen and toxic. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work exclusively in a fume hood.

Step-by-Step Synthesis Procedure

G start Start reagents Combine Indoline (1.0 eq) and Tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq) in anhydrous DCE. start->reagents stir Stir at room temperature for 30 minutes under an inert atmosphere. reagents->stir add_stab Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. stir->add_stab react Stir the reaction mixture at room temperature for 12-24 hours. add_stab->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor quench Quench the reaction by slow addition of saturated NaHCO₃ solution. monitor->quench Reaction Complete extract Extract the aqueous layer with Ethyl Acetate (3x). quench->extract wash Wash the combined organic layers with brine. extract->wash dry Dry the organic layer over anhydrous MgSO₄. wash->dry filter_concentrate Filter and concentrate under reduced pressure. dry->filter_concentrate purify Purify the crude product by flash column chromatography. filter_concentrate->purify end End (Characterize Product) purify->end

Figure 2: Scalable Synthesis Workflow.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-oxopiperidine-1-carboxylate (1.05 equivalents) and anhydrous 1,2-dichloroethane (DCE, approximately 10 mL per mmol of the limiting reagent).

  • Addition of Amine: Add indoline (1.0 equivalent) to the solution.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to allow for initial mixing and pre-formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions over approximately 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Analytical Data and Characterization

ParameterExpected Value / Characteristics
Appearance Off-white to pale yellow solid
Molecular Formula C₁₈H₂₆N₂O₂
Molecular Weight 302.42 g/mol
Expected Yield 75-90% (post-purification)
¹H NMR (400 MHz, CDCl₃) Expected chemical shifts (δ, ppm): Aromatic protons of the indoline ring (approx. 6.5-7.2 ppm), piperidine protons (approx. 1.2-4.2 ppm, with characteristic broad signals for the Boc-protected nitrogen), tert-butyl protons (approx. 1.47 ppm, singlet), and indoline aliphatic protons (approx. 2.9-3.4 ppm, triplets).
¹³C NMR (101 MHz, CDCl₃) Expected chemical shifts (δ, ppm): Carbonyl of the Boc group (approx. 155 ppm), aromatic carbons (approx. 110-150 ppm), C(CH₃)₃ (approx. 80 ppm), piperidine and indoline aliphatic carbons (approx. 25-60 ppm), and C(CH₃)₃ (approx. 28 ppm).
Mass Spectrometry (ESI+) m/z: Calculated for C₁₈H₂₆N₂O₂ [M+H]⁺: 303.20; found: 303.2.

Process Optimization and Troubleshooting

For large-scale synthesis, consider the following optimizations and troubleshooting steps:

G Start Problem Identified Incomplete_Reaction Incomplete Reaction / Low Conversion Start->Incomplete_Reaction Side_Product Side Product Formation Start->Side_Product Check_Reagent_Quality Check Reagent Quality (esp. NaBH(OAc)₃ and anhydrous solvent) Incomplete_Reaction->Check_Reagent_Quality Possible Cause Insufficient_Time Insufficient Reaction Time Incomplete_Reaction->Insufficient_Time Possible Cause Dimerization Dimerization of Indoline Side_Product->Dimerization Possible Cause Over_Reduction Over-reduction (unlikely with STAB) Side_Product->Over_Reduction Possible Cause Use_Fresh_Reagents Use freshly opened/dried reagents and anhydrous solvent. Check_Reagent_Quality->Use_Fresh_Reagents Solution Extend_Time Extend reaction time to 24h or longer, monitoring by LC-MS. Insufficient_Time->Extend_Time Solution Slow_Addition Slowly add indoline to the mixture of ketone and reducing agent. Dimerization->Slow_Addition Solution Control_Temp Ensure reaction temperature does not exceed 25-30°C. Over_Reduction->Control_Temp Solution

Figure 3: Troubleshooting Guide.

  • Issue: Incomplete reaction.

    • Cause: Inactive sodium triacetoxyborohydride due to moisture.

    • Solution: Use a freshly opened bottle of the reducing agent or dry it under vacuum before use. Ensure all glassware and solvents are scrupulously dry.

  • Issue: Slow reaction rate.

    • Cause: Insufficient iminium ion formation.

    • Solution: Add a catalytic amount of glacial acetic acid (0.1 equivalents) with the initial reagents to facilitate iminium ion formation.

  • Issue: Difficult purification.

    • Cause: Formation of closely related impurities.

    • Solution: A careful and slow gradient during column chromatography is crucial. Alternatively, crystallization of the final product from a suitable solvent system (e.g., ethyl acetate/hexanes) may be explored.

Conclusion

The reductive amination protocol detailed in this application note provides a reliable, high-yielding, and scalable method for the synthesis of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. The use of the mild and selective reducing agent, sodium triacetoxyborohydride, ensures operational simplicity and a clean reaction profile, making this procedure highly suitable for both academic research and industrial drug development settings.

References

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl 4-oxopiperidine-1-carboxylate. PubChem. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. ACS Publications. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC - NIH. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. NIH. [Link]

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Application

Downstream reactions of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

An In-Depth Guide to the Synthetic Utility of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Introduction: A Scaffold of Pharmaceutical Significance Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate stands as a pi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Introduction: A Scaffold of Pharmaceutical Significance

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate stands as a pivotal building block in contemporary medicinal chemistry. Its structure marries two highly privileged heterocyclic motifs: the piperidine ring and the indoline core. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, valued for their pharmacokinetic properties and ability to engage with biological targets.[1][2][3] Similarly, the indoline scaffold and its oxidized counterpart, indole, are ubiquitous in natural products and FDA-approved drugs, renowned for a broad spectrum of biological activities.[4][5]

This molecule is strategically designed for sequential, regioselective functionalization. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a temporary masking agent, enabling reactions on the indoline moiety without interference.[6][7] Subsequent removal of the Boc group unveils a reactive secondary amine on the piperidine ring, opening a gateway for further diversification. This guide provides a detailed exploration of the principal downstream reactions of this versatile scaffold, offering experimentally grounded protocols and the scientific rationale behind them.

Part 1: Strategic Deprotection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide organic synthesis.[7] Its stability in a wide range of reaction conditions, coupled with its facile and clean removal under acidic conditions, makes it ideal for multi-step synthetic campaigns.[6][8] The deprotection of the piperidine nitrogen is the critical first step to unlock its potential as a nucleophile for subsequent C-N bond-forming reactions.

The mechanism of acid-catalyzed Boc deprotection involves initial protonation of the carbamate carbonyl, which weakens the C-O bond. This facilitates the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][8]

Comparative Deprotection Methodologies

The choice of acidic reagent is contingent on the substrate's overall acid sensitivity and the desired form of the final product (free base vs. salt).

MethodReagents/ConditionsSolventTemp.Typical TimeTypical YieldKey Advantages & Considerations
TFA 5-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0°C to RT1-4 hours>95%Highly effective and common; requires a basic workup to isolate the free base. The resulting trifluoroacetate salt can sometimes be challenging to handle.[6]
HCl 4M Hydrogen Chloride in DioxaneDioxane or MethanolRoom Temp.1-3 hoursQuantitativeOften precipitates the hydrochloride salt directly from the reaction mixture, simplifying isolation and purification.[6]
Experimental Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a robust and widely used method for Boc removal.

  • Dissolution: Dissolve tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[6]

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the initial exothermic reaction.[6]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirred solution.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).[6]

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]

  • Workup: Re-dissolve the residue in DCM and perform a basic wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8).[6]

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Isolation: Filter and concentrate the organic solution under reduced pressure to yield the deprotected product, 1-(piperidin-4-yl)indoline, as a free base.[6]

Experimental Protocol 1.2: Deprotection using HCl in Dioxane

This method is advantageous when the hydrochloride salt of the product is desired for its stability and ease of handling.

  • Dissolution: Dissolve the starting material (1.0 equiv.) in a minimal amount of a co-solvent like methanol or dioxane.

  • Acid Addition: Add a solution of 4M HCl in dioxane (5-10 equiv.) to the stirring solution at room temperature.

  • Precipitation: In many cases, the hydrochloride salt of the deprotected piperidine will precipitate from the solution over 1-3 hours.[6]

  • Isolation: The resulting solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove non-polar impurities, and dried under vacuum to afford the pure hydrochloride salt.

G start Boc-Protected Starting Material acid Acidic Conditions (TFA or HCl) start->acid Step 1: Add Acid deprotection Boc Deprotection acid->deprotection Step 2: Reaction product 4-(Indolin-1-yl)piperidine (Free Base or HCl Salt) deprotection->product Step 3: Workup/Isolation

Caption: Workflow for Boc deprotection of the piperidine nitrogen.

Part 2: Transformations of the Indoline Core

The indoline moiety offers rich chemical handles for further modification. The most significant transformation is its aromatization to an indole, a scaffold of immense pharmaceutical value. Additionally, the benzene ring of the indoline can be functionalized, although this is a less common pathway.

Dehydrogenation: Accessing the Privileged Indole Scaffold

The conversion of a saturated N-heterocycle to its aromatic counterpart is a fundamental transformation in organic synthesis.[9] The resulting indole product, tert-butyl 4-(indol-1-yl)piperidine-1-carboxylate, is a valuable intermediate for drug discovery programs. While many methods exist for dehydrogenating N-H indolines, the aerobic dehydrogenation of N-substituted, tertiary indolines can be more challenging.[9][10] Modern catalytic systems have been developed to address this effectively.

Experimental Protocol 2.1.1: Palladium-Catalyzed Dehydrogenation

Palladium on carbon (Pd/C) is a classic and highly effective heterogeneous catalyst for dehydrogenation reactions.

  • Setup: To a solution of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (1.0 equiv.) in a high-boiling solvent such as xylenes or mesitylene, add 10 mol% of Pd/C (10% w/w).

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with a solvent like ethyl acetate.

  • Filtration: Carefully filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst. Wash the Celite pad thoroughly with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired indole derivative.

Experimental Protocol 2.1.2: Copper-Catalyzed Aerobic Dehydrogenation

This method represents a more sustainable approach, using molecular oxygen from the air as the terminal oxidant and producing water as the only byproduct.[9]

  • Setup: In a reaction vial, combine the tertiary indoline starting material (1.0 equiv.), CuCl (10 mol%), and 4-(dimethylamino)pyridine (DMAP, 20 mol%).[9][10]

  • Solvent: Add acetonitrile (CH₃CN) as the solvent.[9]

  • Reaction: Stir the reaction mixture vigorously at a specified temperature (e.g., 80-120 °C) under an atmosphere of air or oxygen (a balloon is often sufficient).[10]

  • Monitoring: Monitor the reaction until completion by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the indole product.

G cluster_start Starting Material cluster_product Product indoline Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate dehydrogenation Dehydrogenation (e.g., Pd/C or Cu/O₂) indoline->dehydrogenation indole Tert-butyl 4-(indol-1-yl)piperidine-1-carboxylate dehydrogenation->indole - 2[H]

Caption: Aromatization of the indoline core to an indole.

Part 3: Functionalization of the Piperidine Amine (Post-Deprotection)

Following the successful deprotection of the Boc group as detailed in Part 1, the resulting secondary amine, 1-(piperidin-4-yl)indoline, becomes a potent nucleophile. This allows for a vast array of downstream reactions to append new functionality and build molecular complexity.

Experimental Protocol 3.1: N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents.

  • Setup: To a solution of 1-(piperidin-4-yl)indoline (1.0 equiv.) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 equiv.) or diisopropylethylamine (DIPEA, 2-3 equiv.).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).

  • Workup: Filter off any inorganic salts and concentrate the filtrate. If using a water-soluble base like K₂CO₃, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography.

Experimental Protocol 3.2: N-Arylation via Buchwald-Hartwig Amination

Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds between an amine and an aryl halide or triflate, a reaction that is otherwise difficult to achieve.[11][12]

  • Inert Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine the deprotected amine (1.0 equiv.), the aryl halide (e.g., 4-bromotoluene) (1.0 equiv.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.), and an anhydrous solvent like toluene or dioxane.[12]

  • Reaction: Heat the reaction mixture with stirring (typically 80-110°C) for several hours until completion is observed by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite® to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The resulting N-arylated product can be purified by column chromatography.

G cluster_reactions Downstream Reactions cluster_products Final Products start Boc-Protected Starting Material deprotection Boc Deprotection (Protocol 1.1 or 1.2) start->deprotection amine 1-(Piperidin-4-yl)indoline deprotection->amine alkylation N-Alkylation (R-X, Base) amine->alkylation arylation N-Arylation (Ar-X, Pd-cat.) amine->arylation alkyl_prod N-Alkyl Product alkylation->alkyl_prod aryl_prod N-Aryl Product arylation->aryl_prod

Caption: Synthetic pathways following Boc deprotection.

Conclusion

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is more than a mere chemical; it is a versatile synthetic platform. The orthogonal reactivity of its constituent parts—the labile Boc-protected piperidine and the transformable indoline core—provides researchers with a logical and powerful toolkit for molecular design. By following the protocols outlined in this guide, scientists in drug development can systematically access a wide array of novel and complex chemical entities, from aromatized indole derivatives to diversely functionalized piperidines, thereby accelerating the discovery of next-generation therapeutics.

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  • tert-Butyl 4-acetylpiperidine-1-carboxylate. Sigma-Aldrich.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Introduction: Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized as a scaffold for synthesizing complex target molecules. Ach...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized as a scaffold for synthesizing complex target molecules. Achieving a high yield and purity of this intermediate is critical for the efficiency of multi-step synthetic campaigns. This guide provides in-depth troubleshooting advice and optimized protocols based on the principles of the Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.[1][2] We will explore the critical parameters of this reaction, diagnose common issues, and provide robust solutions to empower researchers in their synthetic endeavors.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and versatile method for synthesizing tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is the palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction couples an aryl halide (or triflate) with an amine. In this specific case, the coupling occurs between indoline and a suitable derivative of tert-butyl piperidine-1-carboxylate.

The catalytic cycle, a fundamental concept in understanding and troubleshooting this reaction, involves several key steps:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Modern precatalysts are designed to generate the active catalyst rapidly and efficiently upon exposure to a base.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 1-bromoindoline) bond, forming a Pd(II) intermediate.

  • Ligand Exchange & Amine Coordination: The amine (tert-butyl 4-aminopiperidine-1-carboxylate) displaces a halide from the palladium complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][3]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Amine Coordination PdII_Aryl->LigandEx Amine-H PdII_Amine [L-Pd(II)(Ar)(H-Amine)]+X- LigandEx->PdII_Amine Deprotonation Base (Deprotonation) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Amine) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product (Ar-Amine) RedElim->Pd0

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?

A1: Low or no product formation is a frequent issue that can typically be traced back to one of the following core components of the reaction:

  • Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all reagents are of high purity and the solvent is anhydrous and thoroughly degassed. Use modern palladium precatalysts (e.g., G3 or G4 palladacycles) which are more robust and activate more efficiently than older sources like Pd(OAc)₂.[4]

  • Inappropriate Ligand Choice: The phosphine ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle. The choice of ligand is highly dependent on the nature of the amine.

    • Solution: For secondary cyclic amines like indoline, bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are often effective.[4] A screening of different ligands may be necessary for optimization.[5]

  • Incorrect Base Selection: The base's role is to deprotonate the amine. If the base is too weak, the reaction will be slow or may not proceed at all. If it is too strong, it may lead to the degradation of sensitive functional groups.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are effective for this transformation.[3][6] For substrates with base-sensitive functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[7]

  • Low Reaction Temperature: Buchwald-Hartwig reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Typical reaction temperatures are between 80-110 °C.[3][7] If you observe low conversion, consider increasing the temperature in increments of 10 °C.

Q2: I'm observing significant side products in my crude reaction mixture. What are they and how can I minimize them?

A2: The formation of impurities can significantly complicate purification and reduce your overall yield. Common side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene (e.g., 1-bromoindoline is converted back to indoline). This can occur via a competing β-hydride elimination pathway.[1]

    • Solution: This side reaction can be minimized by using bulky phosphine ligands which favor the desired reductive elimination step over β-hydride elimination.[2]

  • Homocoupling: Dimerization of the aryl halide or the amine can also occur.

    • Solution: Optimizing the catalyst-to-ligand ratio and ensuring a well-stirred, homogeneous reaction mixture can often suppress homocoupling.

Q3: My product is difficult to purify by column chromatography. What are some alternative strategies?

A3: Basic compounds like N-aryl piperidines can be challenging to purify on standard silica gel due to strong interactions with acidic silanol groups, leading to peak tailing and poor separation.[8]

  • Mobile Phase Modification: Add a basic modifier to the eluent to improve the peak shape.

    • Triethylamine (TEA): Start by adding 0.5-1% (v/v) of TEA to your solvent system (e.g., hexane/ethyl acetate).[8]

    • Ammonia: A solution of 7N ammonia in methanol can be very effective for strongly basic compounds.[8]

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[8]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column using an acidic mobile phase modifier like trifluoroacetic acid (TFA) can provide excellent separation.[8]

  • Salt Formation and Recrystallization: Consider converting the basic product to a salt (e.g., hydrochloride or tartrate) which may be crystalline. Recrystallization of the salt can be a highly effective method for purification.

Q4: My yields are not reproducible. What parameters should I focus on controlling?

A4: Reproducibility is key in chemical synthesis. Inconsistent yields in Buchwald-Hartwig aminations often stem from a lack of precise control over the reaction environment.

  • Inert Atmosphere: The palladium catalyst's sensitivity to oxygen cannot be overstated. Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and duration.

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents. Water can hydrolyze the base and interfere with the catalytic cycle.

  • Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to ensure a stable and uniform reaction temperature.

  • Stirring Rate: In heterogeneous mixtures (especially with inorganic bases), the stirring rate can significantly impact the reaction rate.[3] Ensure vigorous and consistent stirring.

Troubleshooting Flowchart

Troubleshooting_Workflow start Reaction Start check_conversion Low/No Conversion? start->check_conversion check_impurities Significant Impurities? check_conversion->check_impurities No sol_catalyst Check Catalyst Activity - Use Precatalyst - Ensure Inert Atmosphere check_conversion->sol_catalyst Yes purification_issue Purification Difficult? check_impurities->purification_issue No sol_side_reactions Optimize Ligand/Temp - Use Bulky Ligands check_impurities->sol_side_reactions Yes success Successful Synthesis purification_issue->success No sol_purification Modify Chromatography - Add TEA/NH3 - Use Alumina/C18 purification_issue->sol_purification Yes sol_ligand Screen Ligands (e.g., RuPhos, BrettPhos) sol_catalyst->sol_ligand sol_base Verify Base Strength (NaOtBu, LHMDS) sol_ligand->sol_base sol_temp Increase Temperature (80-110°C) sol_base->sol_temp

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate on a laboratory scale.

Reagents & Materials:

ReagentMolar Equiv.Notes
1-Bromoindoline1.0Starting material
Tert-butyl 4-aminopiperidine-1-carboxylate1.2Amine coupling partner
XPhos Pd G30.02 (2 mol%)Palladium precatalyst
Sodium tert-butoxide (NaOtBu)1.4Base
Toluene-Anhydrous, degassed solvent

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 1-bromoindoline, tert-butyl 4-aminopiperidine-1-carboxylate, XPhos Pd G3, and sodium tert-butoxide under an inert atmosphere (e.g., in a glovebox).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Conditions: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine to afford the title compound.

Section 4: Data Interpretation

The choice of ligand and base can have a profound impact on the reaction outcome. The following table summarizes expected trends based on literature data for similar C-N coupling reactions.[9]

LigandBaseExpected YieldNotes
XPhosNaOtBuHighA general and robust combination for many amine couplings.
RuPhosNaOtBuHighOften effective for sterically hindered secondary amines.
BINAPCs₂CO₃ModerateA milder base option, may require longer reaction times or higher temperatures.
P(t-Bu)₃LHMDSModerate to HighA strong, sterically hindered ligand, can be effective but may require more optimization.

References

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. (2020). Research. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. [Link]

  • Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (2015). PubMed. [Link]

  • Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. (2020). Organometallics. [Link]

  • Facile Access to Functionalized Spiro[indoline-3,2′-pyrrole]-2,5′-diones via Post-Ugi Domino Buchwald–Hartwig/Michael Reaction. Organic Letters. [Link]

  • Buchwald-Hartwig Amination Reaction. (2021). YouTube. [Link]

  • Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. PubMed Central. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • 1-Boc-4-AP. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. [Link]

  • Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. stoltz2.caltech.edu. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • A kind of purification method of high-purity piperidine.
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. [Link]

  • Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. SciSpace. [Link]

  • Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications (RSC Publishing). [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). PubMed. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. (2023). ChemRxiv. [Link]

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Optimization

Technical Support Center: Purification of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Welcome to the technical support center for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of this versatile intermediate. Achieving high purity is critical for reliable downstream applications, and this document provides in-depth troubleshooting advice and validated protocols to help you achieve your desired specifications.

Introduction: The Importance of Purity

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a key building block in medicinal chemistry. The presence of impurities, even in small amounts, can significantly impact the outcomes of subsequent synthetic steps, alter biological activity, and complicate analytical characterization.[1][2] This guide offers a systematic approach to identifying and removing these impurities, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before starting the purification process.

Q1: What are the most common impurities I should expect in my crude Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate?

A1: While the impurity profile depends on the specific synthetic route, common impurities generally include unreacted starting materials (e.g., indoline, tert-butyl 4-oxopiperidine-1-carboxylate), byproducts from side reactions, residual reagents or catalysts, and solvents.[3] Given the structure, oxidation products can also form, often leading to discoloration of the material.[3]

Q2: How do I choose the best primary purification technique for this compound?

A2: The choice of method depends on the physical state of your crude product and the nature of the impurities.[1][4] Since Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is typically a solid, recrystallization is often the most effective and scalable first-choice method for removing the bulk of impurities.[5] If recrystallization fails to provide adequate purity or if impurities have very similar solubility profiles, silica gel column chromatography is the preferred secondary method.[5][6] For an initial cleanup of acidic or neutral impurities, a simple acid-base extraction can also be highly effective.[6][7]

Diagram: Purification Method Selection Workflow

This diagram outlines a logical decision-making process for selecting the appropriate purification strategy.

Purification_Method_Selection crude Crude Product (Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate) is_solid Is it a solid? crude->is_solid extraction Consider Acid-Base Extraction for initial cleanup crude->extraction Optional First Pass recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) purity_check1 Check Purity (TLC/HPLC/NMR) recrystallization->purity_check1 purity_check1->chromatography Purity insufficient final_product High-Purity Product purity_check1->final_product Purity >98% extraction->recrystallization

Caption: Decision tree for selecting a purification method.

Q3: How can I quickly assess the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring.[6] By spotting each collected fraction onto a TLC plate and eluting with the same solvent system used for the column, you can visualize the separation. Fractions containing only the spot corresponding to your pure product (ideally with an Rf of ~0.3) should be combined.[3][6]

Q4: My NMR spectrum looks clean, but the HPLC shows a small impurity peak. Is this acceptable?

A4: Not necessarily. While 1H NMR is excellent for structural confirmation and can detect impurities at levels of ~1-5%, HPLC is often more sensitive to trace impurities.[8] For drug development applications, purity is typically assessed by HPLC and should be >95% or even >98%. The combination of both techniques provides the most comprehensive assessment of purity.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem Possible Cause(s) Recommended Solution(s)
Recrystallization yields an oil, not crystals. 1. The solution is supersaturated or cooled too quickly.[4] 2. The melting point of the solid is lower than the boiling point of the solvent. 3. High concentration of impurities depressing the melting point.[4]1. Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[9] 2. Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal.[4][9] 3. Choose a lower-boiling point solvent system.
Low recovery of product after recrystallization. 1. Too much solvent was used during dissolution.[4] 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during a hot filtration step.1. Use the absolute minimum amount of hot solvent to dissolve the crude product.[10] 2. Evaporate some of the solvent from the mother liquor to recover more product, which can be re-purified.[4] 3. Ensure the filtration apparatus is pre-heated and perform the filtration quickly.
Significant peak tailing in HPLC or streaking on TLC plate. The basic nitrogen atoms in the indoline and/or piperidine rings are interacting strongly with acidic silanol groups on the silica gel stationary phase.[6]For column chromatography, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (~0.5-1%) to the eluent system.[3][6] For HPLC, consider using a mobile phase containing a buffer or an ion-pairing agent.[11]
The compound appears to be decomposing on the silica gel column. The compound is unstable on acidic silica gel. This can happen with sensitive functional groups.1. Minimize the compound's residence time on the column by using flash chromatography (faster flow rate).[6] 2. Deactivate the silica gel by pre-treating it with the eluent containing triethylamine. 3. Switch to a less acidic stationary phase like alumina.[12]
Poor separation between the product and an impurity in column chromatography. The polarity of the chosen solvent system is not optimal for resolving the two compounds.1. Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane).[4] 2. If separation is still difficult, employ a shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time.[6]
Diagram: Troubleshooting Column Chromatography

This workflow helps diagnose and solve common issues encountered during column chromatography.

Column_Troubleshooting start Problem with Column Chromatography problem_tailing Peak Tailing / Streaking? start->problem_tailing problem_separation Poor Separation? problem_tailing->problem_separation No sol_tea Add 0.5-1% Triethylamine to Eluent problem_tailing->sol_tea Yes problem_elution Compound Won't Elute? problem_separation->problem_elution No sol_gradient Optimize Solvent System via TLC Use a Shallow Gradient problem_separation->sol_gradient Yes problem_decomposition Compound Decomposing? problem_elution->problem_decomposition No sol_polarity Increase Eluent Polarity problem_elution->sol_polarity Yes sol_alumina Switch to Alumina or Deactivated Silica problem_decomposition->sol_alumina Yes end Improved Purification problem_decomposition->end No sol_tea->end sol_gradient->end sol_polarity->end sol_alumina->end

Caption: Troubleshooting workflow for common chromatography issues.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This technique is ideal for purifying solid compounds and relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]

1. Solvent Selection:

  • Place ~20 mg of the crude solid into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to each tube.[5]

  • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[6][10] The ideal solvent will result in the formation of a large quantity of crystals upon cooling.[4]

2. Dissolution:

  • Place the crude product in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

3. Hot Filtration (Optional):

  • If insoluble impurities (e.g., dust, catalysts) are present in the hot solution, perform a hot filtration.[6] Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[9]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[10]

  • Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[13]

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude product in a solvent like dichloromethane or ethyl acetate.

  • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol).[3]

  • Crucially, add 0.5-1% triethylamine (TEA) to the eluent to prevent peak tailing. [6]

  • The ideal eluent system will give your desired compound an Rf value of approximately 0.3.[6]

2. Column Packing:

  • Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., hexanes).

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a compact, level bed. Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.[3]

3. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane.

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the sample through the column with your chosen solvent system.

  • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the solvent polarity).[6]

  • Collect the eluate in a series of labeled test tubes or flasks.

5. Analysis and Solvent Removal:

  • Analyze the collected fractions using TLC to identify which ones contain the pure product.[3]

  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
  • Methods of Purification of Organic Compounds. (2025).
  • What are the purification methods for piperidines?. (2025). Blog.
  • Technical Support Center: Purification of Piperidine Deriv
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • methods of purification of organic compounds. (2019). BYJU'S.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
  • How to Purify an organic compound via recrystallization or reprecipitation?. (2025).
  • Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025).
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.

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Troubleshooting

Alternative reducing agents for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate synthesis

Introduction: The Challenge of Selective Indole Reduction The reduction of the indole nucleus to its corresponding indoline is a critical transformation in the synthesis of many pharmaceutical agents. However, this proce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Indole Reduction

The reduction of the indole nucleus to its corresponding indoline is a critical transformation in the synthesis of many pharmaceutical agents. However, this process is not without its challenges. The inherent aromaticity of the indole ring system requires specific activation to undergo reduction, a process that can be complicated by several competing side reactions.[1] Standard catalytic hydrogenation, while common, can often lead to over-reduction of the carbocyclic ring, yielding undesired octahydroindoles, or catalyst poisoning by the product indoline.[1] Furthermore, the use of strongly acidic conditions to activate the indole can induce polymerization, particularly with sensitive substrates.[1]

This guide provides a comprehensive troubleshooting framework for researchers encountering difficulties with standard reduction protocols for N-substituted indoles, specifically focusing on the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. We will explore a range of alternative chemical reducing agents, detailing their mechanisms, advantages, and potential pitfalls in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My standard catalytic hydrogenation (H₂/Pd/C) is giving a complex mixture of products, including over-reduced species. What is happening and what are my alternatives?

This is a classic issue in indole reduction. The palladium catalyst, while effective, can be too aggressive, and the product indoline, a cyclic secondary amine, can poison the catalyst surface.[1] The primary side reaction is often the continued reduction of the benzene portion of the indoline, leading to tetrahydro- and octahydroindoles.

Expert Insight: The issue stems from a lack of selectivity. Your goal is to reduce only the C2-C3 double bond of the indole. When this proves difficult with standard heterogeneous catalysts, it's time to consider systems that offer different reactivity profiles.

Alternative Catalytic Systems:

  • Platinum-based Catalysts (Pt/C, PtO₂): Platinum on carbon (Pt/C) in the presence of an acid co-catalyst like p-toluenesulfonic acid (PTSA) in a green solvent like water has been shown to be effective for hydrogenating unprotected indoles, offering a potential alternative.[1][2]

  • Homogeneous Catalysts (Rh, Ru, Ir): For N-protected indoles, homogeneous catalysts based on rhodium, ruthenium, and iridium can offer superior selectivity and efficiency.[3][4][5] These systems often require specific chiral ligands for asymmetric hydrogenations but demonstrate the principle of fine-tuning reactivity through catalyst design.[3][5]

Q2: I want to avoid high-pressure hydrogenation setups. What are the most reliable chemical reducing agents for this transformation?

Moving to chemical reducing agents eliminates the need for high-pressure equipment and can offer excellent selectivity. The most common and effective alternatives rely on generating a reactive iminium ion intermediate in situ through acidification of the indole.

Top Chemical Reducing Agents:

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent than NaBH₄, it is particularly effective for reducing iminium ions in acidic media.[6][7][8]

  • Organosilanes (e.g., Triethylsilane, Et₃SiH): Used in combination with a strong acid like trifluoroacetic acid (TFA), silanes are excellent hydride donors for what is known as "ionic hydrogenation".[9]

  • Hantzsch Esters: These are biomimetic reducing agents, acting as NADH mimics for transfer hydrogenation, typically catalyzed by a Brønsted acid.[10][11][12]

Q3: Can you explain the mechanism for Sodium Cyanoborohydride reduction and highlight critical parameters?

Certainly. The key is the use of a carboxylic acid solvent, such as acetic acid (AcOH).

Mechanism:

  • Protonation: The indole ring, despite being aromatic, is weakly basic. In the presence of acid, it protonates preferentially at the C3 position.[13]

  • Iminium Ion Formation: This protonation disrupts the aromaticity and forms a reactive cyclic iminium ion.

  • Hydride Transfer: Sodium cyanoborohydride, being a selective reducing agent, efficiently delivers a hydride (H⁻) to the electrophilic C2 position of the iminium ion, yielding the neutral indoline product.

Critical Parameters:

  • Choice of Borohydride: Use NaBH₃CN, not NaBH₄. Sodium borohydride in neat acetic acid can lead to a reductive N-alkylation side reaction, forming N-ethylindoline instead of the desired indoline.[6][13] NaBH₃CN in acetic acid selectively reduces the double bond without N-alkylation.[6][7]

  • Acid Choice: Glacial acetic acid is the standard solvent and acid catalyst. Using a stronger acid like trifluoroacetic acid (TFA) with NaBH₄ can also achieve the desired reduction without N-alkylation.[6]

  • Temperature: The reaction is typically run at or slightly below room temperature (10-20°C) to control the reaction rate and minimize side reactions.[7]

Q4: I am considering silane reduction. What are the pros and cons, especially concerning the Boc protecting group on my substrate?

Silane reduction is a powerful and often high-yielding method.

Advantages:

  • Mild Conditions: The reactions are often run at room temperature.

  • Clean Reaction: The byproducts (e.g., Et₃Si-F and volatile hydrocarbons) are typically easy to remove.

  • High Yields: This method is well-established for the efficient reduction of various heterocyclic systems.

Disadvantages & Key Considerations:

  • Strong Acid Required: The method requires a strong acid, almost always Trifluoroacetic Acid (TFA), to protonate the indole.

  • Boc Group Lability: This is a critical point for your specific synthesis. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to strong acids like TFA. Running this reaction under standard conditions will likely cleave the Boc group from your piperidine ring.

Troubleshooting the Boc-Deprotection:

  • Stoichiometry: Carefully control the amount of TFA. Use the minimum required for efficient reduction.

  • Temperature: Keep the reaction temperature low (e.g., 0°C) to slow the rate of Boc-cleavage.

  • Alternative Strategy: A more robust approach would be to re-protect the piperidine nitrogen after the reduction/deprotection sequence is complete.

Q5: What is a Hantzsch Ester, and why would I use it?

A Hantzsch ester (typically diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is an organic hydride donor.[10] It is used in organocatalytic transfer hydrogenation, which is an excellent metal-free alternative.

Why Use It?

  • Metal-Free: Avoids potential metal contamination in your final product, which is highly desirable in pharmaceutical development.

  • Mild Conditions: Reactions are often catalyzed by a chiral phosphoric acid (for asymmetric synthesis) or a simple Brønsted acid and run at room temperature.[12][14]

  • High Selectivity: These systems are known for their high chemoselectivity, reducing C=N bonds in the presence of other reducible functional groups.[11]

Potential Issue:

  • Byproduct Removal: The reaction produces the oxidized form of the Hantzsch ester (a pyridine derivative), which can sometimes be challenging to separate from the desired indoline product.[14] A basic workup can often help by hydrolyzing and partitioning the byproduct into the aqueous layer.[14]

Troubleshooting Guide: Common Problems & Solutions

Problem Potential Cause(s) Recommended Solutions
Low or No Conversion 1. Insufficient acid to generate the iminium ion.2. Reducing agent is old or inactive.3. Reaction temperature is too low.1. Ensure anhydrous conditions. Use a stronger acid or increase stoichiometry.2. Use a fresh bottle of NaBH₃CN or silane.3. Allow the reaction to warm to room temperature or gently heat, monitoring for decomposition.
Polymerization of Starting Material 1. Acid is too strong or concentration is too high.2. Reaction temperature is too high.1. Switch from TFA to acetic acid. Use catalytic amounts of acid where possible.[1]2. Maintain the reaction at a lower temperature (0-10°C).
Boc-Group Cleavage (Silane/TFA Method) 1. Excess TFA used.2. Prolonged reaction time or elevated temperature.1. Use a stoichiometric or slightly sub-stoichiometric amount of TFA relative to the indole.2. Monitor the reaction closely by TLC/LCMS and quench as soon as the starting material is consumed.3. Plan for a re-protection step post-reduction.
Formation of N-alkylated Byproduct 1. Using NaBH₄ with a carboxylic acid like acetic or formic acid.[13]1. Crucially, use Sodium Cyanoborohydride (NaBH₃CN) with acetic acid for selective reduction of the C=C bond.[6][7][8]
Difficult Purification from Hantzsch Pyridine 1. The oxidized Hantzsch ester has similar polarity to the product.1. After the reaction, perform a basic aqueous wash (e.g., with aq. KOH or NaOH). This can hydrolyze the ester groups on the pyridine byproduct, increasing its water solubility for easier removal.[14]

Visualized Workflows and Mechanisms

Decision Workflow for Selecting an Alternative Reducing Agent

This diagram outlines a logical progression when standard hydrogenation fails for your N-Boc-piperidine-substituted indole.

G start Standard H2/Pd/C Fails (Low Yield / Over-reduction) q1 Is Boc-Group Lability a Major Concern? start->q1 silane Option 1: Silane Reduction (Et3SiH / TFA) q1->silane No (Or willing to re-protect) hantzsch Option 2: Hantzsch Ester (Hantzsch Ester / Brønsted Acid) q1->hantzsch Yes nabh3cn Option 3: NaBH3CN (NaBH3CN / Acetic Acid) q1->nabh3cn Yes a1_yes Yes a1_no No silane_note High risk of Boc deprotection. Requires careful optimization or a re-protection step. silane->silane_note hantzsch_note Metal-free and mild. Byproduct removal can be tricky. hantzsch->hantzsch_note nabh3cn_note Cost-effective and reliable. Ensure you use NaBH3CN, not NaBH4. nabh3cn->nabh3cn_note

Caption: Decision tree for selecting a suitable reduction method.

General Mechanism: Acid-Mediated Indole Reduction

This diagram illustrates the crucial role of acid in activating the indole ring, which is common to the NaBH₃CN and silane reduction pathways.

G cluster_0 1. Acid Activation cluster_1 2. Hydride Delivery Indole Indole Substrate (Aromatic) Iminium Iminium Ion Intermediate (Electrophilic, Non-Aromatic) Indole->Iminium Protonation at C3 H_plus + H⁺ Hydride Hydride Donor (e.g., NaBH3CN, Et3SiH) Iminium->Hydride Hydride Attack at C2 Indoline Indoline Product Hydride->Indoline

Caption: Mechanism of acid-catalyzed indole reduction.

Experimental Protocols

Protocol 1: Reduction using Sodium Cyanoborohydride

  • Reaction: Tert-butyl 4-(indol-1-YL)piperidine-1-carboxylate → Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

  • Procedure:

    • Dissolve the indole starting material (1.0 equiv) in glacial acetic acid (approx. 0.1 M concentration).

    • Cool the stirred solution to 10-15°C using an ice bath.

    • Add sodium cyanoborohydride (NaBH₃CN) (approx. 5.0 equiv) portion-wise, ensuring the temperature does not exceed 20°C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor progress by TLC or LCMS.

    • Once the reaction is complete, slowly pour the mixture into a beaker of ice water to decompose the excess reagent.

    • Carefully neutralize the solution by adding a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is > 8.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by column chromatography on silica gel.

Protocol 2: Reduction using Triethylsilane (Ionic Hydrogenation)

  • Reaction: Tert-butyl 4-(indol-1-YL)piperidine-1-carboxylate → 4-(Indolin-1-yl)piperidine (Note: Assumes Boc deprotection)

  • Procedure:

    • Dissolve the indole starting material (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add triethylsilane (Et₃SiH) (2.0-3.0 equiv).

    • Add trifluoroacetic acid (TFA) (5.0-10.0 equiv) dropwise while maintaining the temperature at 0°C. CAUTION: Exothermic reaction.

    • Stir at 0°C to room temperature and monitor the reaction by TLC/LCMS. The reaction is often complete within 1-3 hours.

    • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • The crude product will be the deprotected indoline. If the Boc-protected product is desired, the crude material must be subjected to a standard Boc-protection protocol (e.g., using (Boc)₂O and a base like triethylamine).

    • Purify by column chromatography.

References

  • Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(19), 5124–5127. [Link]

  • Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. The Journal of Organic Chemistry, 69(24), 8435–8440. [Link]

  • Zhou, Y.-G., et al. (2013). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 135(28), 10262–10265. [Link]

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 13(6), 489-493. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Ester. Organic Chemistry Portal. [Link]

  • Zhao, Y., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]

  • Esteves, P. M., et al. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1849. [Link]

  • Török, B., et al. (2011). Hydrogenation of Unprotected Indoles with Platinum Catalysts. Synfacts, 2012(01), 106. [Link]

  • Various Authors. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent. Request PDF on ResearchGate. [Link]

  • List, B., et al. (2006). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 128(5), 1336-1337. [Link]

  • Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. [Link]

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Semantic Scholar. [Link]

  • Gevorgyan, V., et al. (2021). A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, 11(59), 37245-37265. [Link]

  • Gelest Inc. (n.d.). Silicon-Based Reducing Agents. Amazon S3. [Link]

  • Rueping, M., et al. (2007). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 9(22), 4623–4625. [Link]

  • Organic Chemistry Portal. (n.d.). Silanes. Organic Chemistry Portal. [Link]

Sources

Optimization

Troubleshooting poor yield in reductive amination of indoline

From the desk of a Senior Application Scientist Welcome to the technical support center for troubleshooting reductive amination reactions, with a specific focus on indoline substrates. As a heterocyclic amine, indoline p...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for troubleshooting reductive amination reactions, with a specific focus on indoline substrates. As a heterocyclic amine, indoline presents unique challenges and opportunities in C-N bond formation. This guide is structured as a series of questions and answers to directly address common issues encountered in the lab, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Section 1: Foundational Issues & Core Concepts

Q1: My reductive amination of indoline has a very low yield. What are the most common culprits?

Low yield in this reaction is typically traced back to an imbalance in the delicate equilibrium between iminium ion formation and reduction. The three most critical areas to investigate are:

  • Inefficient Iminium Ion Formation: The reaction hinges on the initial condensation of indoline with your aldehyde or ketone. Indoline, being an electron-rich aromatic amine, is a good nucleophile, but the subsequent dehydration to the iminium ion is pH-sensitive and can be sluggish.[1][2]

  • Competing Carbonyl Reduction: If your reducing agent is too reactive or conditions are not optimal, it can reduce your starting aldehyde or ketone to an alcohol before it has a chance to form the iminium ion. This is a very common source of low yield.[1][3][4]

  • Sub-optimal Reducing Agent Choice: The choice of hydride source is paramount. A reagent that is too harsh can lead to side products, while one that is too mild may not effectively reduce the iminium intermediate. The stability and selectivity of the reducing agent under your specific reaction conditions (especially pH) are key.[5][6]

We will dissect each of these points in the following sections.

Q2: Can you illustrate the core mechanism? I want to visualize the key intermediate I'm trying to form and reduce.

Certainly. The reaction proceeds in two main stages: the formation of an electrophilic iminium ion from the indoline and the carbonyl compound, followed by the nucleophilic attack of a hydride from the reducing agent.

G cluster_1 Stage 1: Iminium Ion Formation cluster_2 Stage 2: Reduction Indoline Indoline (Amine) Hemiaminal Hemiaminal Intermediate Indoline->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H₂O (Acid-Catalyzed) Iminium->Hemiaminal + H₂O Product N-Alkylated Indoline Iminium->Product H2O H₂O ReducingAgent Hydride Source (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Attack caption General Mechanism of Reductive Amination.

Caption: General Mechanism of Reductive Amination.

The equilibrium for iminium ion formation must be managed carefully. If the conditions are too acidic, the indoline becomes protonated and non-nucleophilic; if too basic, the acid-catalyzed dehydration of the hemiaminal stalls.[1]

Section 2: Reagent Selection & Substrate Issues

Q3: Which reducing agent should I be using? I've seen protocols with NaBH(OAc)₃, NaBH₃CN, and NaBH₄.

This is one of the most critical decisions in your experimental design. These reagents are not interchangeable, as they possess different reactivities and selectivities.

ReagentCommon NameKey Characteristics & Best Use Case
NaBH(OAc)₃ STABRecommended starting point. Mild and selective for iminium ions over ketones and aldehydes, eliminating the need for strict pH control or pre-formation of the imine.[5][7] The acetic acid byproduct can also catalyze imine formation.[5][8] It is moisture-sensitive.[4]
NaBH₃CN Sodium CyanoborohydrideHighly selective. Effective at mildly acidic pH (5-7) where it selectively reduces the iminium ion but not the carbonyl.[3][5][6] Major drawback: It is highly toxic and can release hydrogen cyanide (HCN) gas under strongly acidic conditions (pH < 4).[5][9]
NaBH₄ Sodium BorohydrideAggressive and non-selective. Will readily reduce both the iminium ion and the starting aldehyde/ketone.[1][4] To use it successfully, you must first ensure complete formation of the imine before adding the borohydride, often at reduced temperatures.[8][10][11] This makes it less suitable for one-pot procedures.[4]

For most applications involving indoline, Sodium triacetoxyborohydride (STAB) is the superior choice for a one-pot reaction due to its high selectivity and operational simplicity.[5][7]

Q4: My indoline substrate is complex and has other reducible functional groups. How do I avoid side reactions?

This is where the selectivity of STAB or NaBH₃CN becomes essential. Both are considered "weak" reducing agents that are chemoselective for the protonated imine (the iminium ion).[5][6]

  • With STAB or NaBH₃CN: Functional groups like esters, amides, nitro groups, and even isolated C-C double bonds are generally safe.[10]

  • With NaBH₄: You risk the reduction of other carbonyls or sensitive functional groups in your molecule.

If you are forced to use NaBH₄ due to solubility or cost, a two-step (indirect) procedure is mandatory:

  • Mix the indoline and carbonyl in a suitable solvent (e.g., MeOH, EtOH).[8]

  • Add a dehydrating agent (like MgSO₄ or molecular sieves) or use a Dean-Stark apparatus to drive the imine formation to completion. Monitor by TLC or NMR.

  • Once the starting carbonyl is consumed, cool the reaction (e.g., to 0 °C) and then add NaBH₄ portion-wise.[11]

Section 3: Optimizing Reaction Conditions

Q5: What is the optimal pH for this reaction, and how do I control it?

The optimal pH is a compromise, typically between 4 and 6 .[1][3]

  • Why? Mildly acidic conditions are required to protonate the hemiaminal intermediate, facilitating the loss of water to form the iminium ion.[1] However, if the pH is too low, the indoline nitrogen becomes fully protonated, rendering it non-nucleophilic and shutting down the initial attack on the carbonyl.[1]

  • How to control it:

    • When using STAB, often no external acid is needed as the reagent itself can generate acetic acid.[5]

    • If the reaction is sluggish, adding a catalytic amount of acetic acid (AcOH) (e.g., 0.5-1.1 equivalents) is a common and effective strategy.[8][12]

    • Avoid strong acids like HCl, which can halt the reaction and promote decomposition.

Q6: My reaction seems to stall. Should I heat it? What solvent should I use?

Solvent Choice: The most common and effective solvents are chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) , especially when using STAB.[4][10] Tetrahydrofuran (THF) is also a viable option.[4][10] Methanol (MeOH) is often used with NaBH₃CN or in two-step procedures with NaBH₄.[4][8][9]

Temperature: Most reductive aminations proceed well at room temperature. If the reaction is sluggish (e.g., with a hindered ketone), gentle heating to 40-50 °C can be beneficial. However, be cautious, as higher temperatures can sometimes lead to side product formation or degradation of unstable products.[11] Always monitor by TLC.

Section 4: Identifying and Mitigating Side Reactions

Q7: I see multiple spots on my TLC plate. What are the likely side products?

Besides unreacted starting materials, the most common side products are the alcohol from carbonyl reduction and, in some cases, over-alkylation.

G cluster_main Reaction Pathways cluster_side Potential Side Reactions Start Indoline + Aldehyde Iminium Iminium Ion Start->Iminium Condensation (pH 4-6) Alcohol Alcohol Byproduct Start->Alcohol Direct Carbonyl Reduction (Non-selective hydride) Product Desired Product (N-Alkylated Indoline) Iminium->Product Selective Reduction (e.g., STAB) OverAlkylation Tertiary Amine (from primary amine product) Product->OverAlkylation Further Reaction with Aldehyde (if product is primary/secondary amine) caption Desired Pathway vs. Common Side Reactions.

Caption: Desired Pathway vs. Common Side Reactions.

  • Alcohol Byproduct: This is the most frequent impurity and arises from the direct reduction of the starting aldehyde or ketone.[1][3]

    • Cause: Using a non-selective reducing agent like NaBH₄ in a one-pot reaction, or sub-optimal pH.

    • Solution: Switch to STAB.[5][7] If using NaBH₄, ensure the imine is fully formed before adding the reductant.[4]

  • Over-alkylation: If your product is a secondary amine, it can potentially react with another equivalent of the aldehyde to form a tertiary amine.[1]

    • Cause: This is more common in direct alkylations with alkyl halides but can occur in reductive aminations if reaction conditions are harsh or stoichiometry is off.

    • Solution: Reductive amination is generally good at preventing this.[1][10] Ensure you are not using a large excess of the aldehyde and reducing agent.

Section 5: Recommended Protocol & Troubleshooting Workflow

Q8: Can you provide a reliable, general-purpose protocol for the reductive amination of indoline?

This protocol uses the preferred reagent, STAB, for its reliability and safety.

One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the indoline (1.0 eq).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration).

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial hemiaminal formation.

  • (Optional) Catalyst: If the substrates are known to be unreactive, add glacial acetic acid (0.5-1.0 eq) and stir for another 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography as needed.

Q9: I'm still having issues. Can you give me a logical troubleshooting flowchart?

Of course. Follow this systematic approach to diagnose the problem.

G Start Low Yield Observed CheckImine Is imine/iminium forming? (Monitor by NMR/LC-MS before adding hydride) Start->CheckImine NoImine No -> Problem is Condensation CheckImine->NoImine No YesImine Yes -> Problem is Reduction CheckImine->YesImine Yes AddAcid Action: Add catalytic AcOH (0.5 eq). Consider molecular sieves. NoImine->AddAcid CheckHydride Is the hydride appropriate? (e.g., using NaBH₄ one-pot?) YesImine->CheckHydride BadHydride Yes -> High chance of carbonyl reduction. CheckHydride->BadHydride Yes GoodHydride No (Using STAB) -> Check hydride quality/age. CheckHydride->GoodHydride No SwitchToSTAB Action: Switch to STAB. Or, pre-form imine, cool to 0°C, then add NaBH₄. BadHydride->SwitchToSTAB CheckQuality Action: Use fresh, high-quality STAB. Ensure anhydrous conditions. GoodHydride->CheckQuality

Sources

Troubleshooting

Stability of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate under acidic conditions

Welcome to the technical support guide for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to its stability and handling, particularly under acidic conditions, to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental stability profile of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate in acidic media?

A1: The primary point of instability in this molecule under acidic conditions is the tert-butoxycarbonyl (Boc) protecting group attached to the piperidine nitrogen.[1][2] The Boc group is an acid-labile protecting group, meaning it is specifically designed to be removed under acidic conditions.[1][3] Therefore, exposure to acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or even strong Lewis acids will lead to the cleavage of this group, yielding the corresponding secondary amine (4-(indolin-1-yl)piperidine) as a salt.[4][5]

The indoline and piperidine ring systems themselves are generally robust under the mild to moderate acidic conditions typically used for Boc deprotection. The indoline moiety, being a reduced form of indole, is significantly less prone to the acid-catalyzed polymerization that can be a problem with indole itself.[6][7][8]

Q2: Can you illustrate the chemical mechanism behind the acid-catalyzed cleavage of the Boc group?

A2: Certainly. The deprotection proceeds through a well-established, multi-step mechanism initiated by protonation. Understanding this pathway is key to controlling the reaction. The process is driven by the formation of a highly stable tert-butyl cation.[3][4]

The mechanism unfolds as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The C-O bond cleaves, releasing the very stable tertiary tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, losing carbon dioxide (CO2) gas.

  • Amine Salt Formation: The resulting free secondary amine on the piperidine ring is immediately protonated by the acid in the reaction medium to form the final amine salt (e.g., a trifluoroacetate or hydrochloride salt).[4]

Below is a diagram illustrating this pathway.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_start Step 1: Protonation cluster_cleavage Step 2: Cleavage cluster_decarboxylation Step 3: Decarboxylation cluster_final Step 4: Salt Formation Boc_Protected Boc-Protected Amine Protonated Protonated Intermediate Boc_Protected->Protonated + H+ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Loss of tBu+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Loss of CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Reaction mechanism for Boc group removal.

Troubleshooting Guide
Issue 1: Incomplete or Sluggish Boc Deprotection

Symptom: You observe a significant amount of starting material remaining by TLC or LC-MS analysis after the expected reaction time.

Analysis: This issue typically arises from reaction conditions that are not sufficiently potent to drive the deprotection to completion. Factors include acid concentration, solvent, temperature, and reaction time. For instance, using 100% TFA can sometimes lead to incomplete reactions due to poor swelling of resin-bound substrates, a principle that can translate to poor solubility or accessibility in solution-phase chemistry.[9]

Solutions:

ParameterRecommendationRationale
Acid Strength & Concentration Increase the concentration of the acid. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).[10][11] If this is insufficient, neat TFA can be used, though it may increase side reactions.[9][11] Alternatively, 4M HCl in dioxane is a very effective reagent system.[12]A higher concentration of acid increases the rate of the initial protonation step, driving the equilibrium toward the products.
Reaction Time Extend the reaction time. Monitor the reaction progress every 30-60 minutes until completion is observed.Some substrates are sterically hindered or electronically deactivated, requiring longer exposure to acidic conditions for full conversion.
Temperature Most Boc deprotections are run at room temperature (RT) or 0 °C.[13] If the reaction is slow, allowing it to warm to RT from 0 °C or running it at a slightly elevated temperature (e.g., 30-40 °C) can help, but must be done cautiously to avoid side reactions.Increasing temperature provides the necessary activation energy to overcome the reaction barrier, accelerating the cleavage rate.
Solvent Choice Dichloromethane (DCM) is the most common and effective solvent for TFA-mediated deprotections.[13] If solubility is an issue, consider alternatives, but be aware that protic solvents can compete for the acid.The solvent must fully dissolve the substrate to ensure efficient access for the acid reagent.
Issue 2: Formation of Unexpected Byproducts

Symptom: LC-MS or NMR analysis reveals new, unexpected species in your crude product mixture after acid treatment.

Analysis: The most common source of byproducts is the highly reactive tert-butyl cation generated during the cleavage.[14] This electrophile can attack any available nucleophile in the system. A secondary issue, specific to TFA, is potential trifluoroacetylation of the newly liberated amine.[15]

Potential Side Reactions & Solutions:

  • t-Butylation of the Indoline Ring: The electron-rich aromatic ring of the indoline moiety is a potential nucleophile. The tert-butyl cation can perform a Friedel-Crafts-type alkylation, adding a t-butyl group to the ring.

    • Solution: Use a Scavenger. Incorporate a cation scavenger into your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole. These molecules are designed to react with and neutralize the tert-butyl cation before it can react with your product.[14]

  • N-Trifluoroacetylation: When using TFA, a small percentage of the deprotected amine can be acylated by the trifluoroacetate counter-ion, forming a stable trifluoroacetamide byproduct.[15]

    • Solution: Modify Workup. This side reaction is often difficult to prevent entirely. A basic workup can sometimes hydrolyze the trifluoroacetamide, but it is generally very stable. The best approach is to use conditions that minimize its formation (e.g., lower temperature, shorter reaction time) or to use an alternative acid like HCl in dioxane.

Troubleshooting_Workflow Troubleshooting Acidic Deprotection cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Troubleshoot Byproducts Start Acidic Treatment of Compound Analyze Analyze Reaction Mixture (TLC/LC-MS) Start->Analyze Decision Is Reaction Complete & Clean? Analyze->Decision Success Workup & Purification Decision->Success Yes Incomplete Incomplete Reaction Decision->Incomplete No, Incomplete Byproducts Byproducts Observed Decision->Byproducts No, Byproducts Inc_Acid Increase Acid Conc./Time Incomplete->Inc_Acid Inc_Temp Increase Temperature Incomplete->Inc_Temp Change_Solvent Check Solubility/Solvent Incomplete->Change_Solvent Add_Scavenger Add Cation Scavenger (e.g., TES) Byproducts->Add_Scavenger Change_Acid Use Alternative Acid (e.g., HCl/Dioxane) Byproducts->Change_Acid Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Inc_Acid->Analyze Inc_Temp->Analyze Change_Solvent->Analyze Add_Scavenger->Analyze Change_Acid->Analyze Lower_Temp->Analyze

Caption: A decision-making workflow for troubleshooting.

Recommended Experimental Protocol
Standard Protocol for Boc Deprotection using TFA/DCM

This protocol is a robust starting point for the complete and clean removal of the Boc group.

  • Preparation:

    • Dissolve Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

    • Optional (Recommended): Add a cation scavenger such as triethylsilane (TES, 1.1 - 1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add trifluoroacetic acid (TFA, 10-20 eq, often added as a 25-50% v/v solution in DCM) to the stirred solution at 0 °C.[13]

    • Caution: The reaction generates gas (CO2 and isobutylene). Ensure the system is not sealed.[4]

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is fully consumed. A typical reaction time is 2-4 hours.

  • Workup:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM (3x) to ensure complete removal of residual TFA.

    • The resulting residue is the crude amine as its trifluoroacetate salt. This can be purified directly or neutralized.

  • Neutralization (Optional):

    • Dissolve the crude salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or another mild base.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the free amine.

References
  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

  • Jones, K. (2002). Acid-labile protecting groups. In Organic Reaction Mechanisms 2000 (pp. 239-253). John Wiley & Sons, Ltd.
  • Méndez, L., et al. (1998). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 52(5), 419-425.
  • University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • GenScript. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?. Retrieved from [Link]

  • Packer, L. (Ed.). (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. In Methods in Enzymology (Vol. 289, pp. 17-31). Academic Press.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938.
  • Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]

  • Falck, J. R., et al. (2010). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 51(17), 2244-2246.
  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Dolby, L. J., & Gribble, G. W. (1966). A convenient preparation of indoline. Journal of Heterocyclic Chemistry, 3(2), 124-125.
  • ChemBK. (2024). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234.
  • Wikipedia. (n.d.). Indoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving the Purity of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Introduction Welcome to the technical support guide for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This molecule is a valuable intermediate in pharmaceutical research and development, and achieving high purity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This molecule is a valuable intermediate in pharmaceutical research and development, and achieving high purity is critical for the reliability of downstream applications and regulatory compliance. The quality of intermediates directly impacts the effectiveness and safety of the final pharmaceutical products.[1][2] This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help researchers and production chemists overcome common purity challenges.

The typical synthetic route to this compound involves the N-arylation of tert-butyl piperidine-1-carboxylate with indoline, often via methods like Buchwald-Hartwig amination or reductive amination.[3] Impurities can arise from unreacted starting materials, catalyst residues, or side products inherent to these reactions. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate?

A1: The impurity profile largely depends on the synthetic route. For a typical reductive amination between N-Boc-4-piperidone and indoline, common impurities include:

  • Unreacted Starting Materials: N-Boc-4-piperidone and indoline.

  • Over-reduction Products: If harsh reducing agents are used, the indoline ring may be further reduced.

  • By-products from the Reducing Agent: For instance, using sodium triacetoxyborohydride (STAB) can lead to acetate-related impurities.[4]

  • Solvent Adducts: Depending on the solvent and conditions, solvent molecules may form adducts with reactive intermediates.

Q2: My final product is a persistent oil or wax, making it difficult to handle. How can I solidify it?

A2: Many Boc-protected amines initially present as oils or low-melting solids, which can trap solvents and impurities.[5][6][7] Consider these techniques:

  • Trituration: Stirring the oil vigorously with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether, or pentane) can often induce precipitation or crystallization.[7]

  • Seed Crystallization: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.[5][8]

  • Solvent Removal: Ensure all high-boiling solvents (like DMF or DMSO) are thoroughly removed under high vacuum, as they can prevent solidification.

Q3: I see a persistent yellow or brown color in my product, even after initial purification. What causes this and how can I remove it?

A3: Coloration often indicates the presence of oxidized impurities or residual palladium catalyst from coupling reactions.

  • Oxidized Species: Indoline and related aromatic amines can be susceptible to air oxidation, forming highly colored impurities. Working under an inert atmosphere (Nitrogen or Argon) can minimize this.[3]

  • Residual Palladium: If a Buchwald-Hartwig coupling was used, traces of palladium can cause discoloration. Passing a solution of the product through a pad of Celite® or using a metal scavenger can be effective.[3]

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and stirring briefly with activated charcoal can adsorb colored impurities. Filter through Celite® to remove the charcoal before concentration.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purification.[9]

  • Staining: Since the target compound and many likely impurities are not highly UV-active, using a staining agent is crucial. A potassium permanganate (KMnO₄) stain is excellent for visualizing amines and other reducible functional groups.

  • Mobile Phase Selection: Use a solvent system similar to the one you plan to use for column chromatography (e.g., a mixture of hexanes and ethyl acetate) to get a realistic idea of separation.

Purification Workflow & Troubleshooting

This workflow provides a logical progression from crude material to a highly pure final product.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_verification Final Verification Crude_Product Crude Product (Oil or Solid) TLC_Analysis TLC/HPLC Analysis: Assess Impurity Profile Crude_Product->TLC_Analysis Recrystallization Recrystallization / Trituration (If solid & impurities have different solubility) TLC_Analysis->Recrystallization  Solid with few  impurities Column_Chromatography Silica Gel Column Chromatography (For complex mixtures or oily products) TLC_Analysis->Column_Chromatography  Complex mixture  or Oily product Purity_Check Purity Check: TLC, HPLC, NMR Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity OK Repurify <98% Pure: Re-evaluate Purification Purity_Check->Repurify Purity Not OK Repurify->Column_Chromatography

Caption: Logical workflow for purifying Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Troubleshooting Guide
Symptom / Observation Potential Cause Recommended Solution & Explanation
Low Yield After Column Chromatography 1. Product Streaking/Tailing on Silica: The basic nitrogen atoms on the piperidine and indoline can interact strongly with the acidic silica gel, causing poor separation and loss of material.[6]Solution: Add a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase will neutralize the acidic sites on the silica, leading to sharper peaks and better recovery.
2. Improper Solvent System: The chosen eluent may be too polar (eluting everything together) or not polar enough (product remains on the column).Solution: Methodically develop your solvent system using TLC. Start with a low polarity system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity until the desired compound has an Rf value of ~0.3.
Product is an Oil, Even After Chromatography 1. Residual High-Boiling Solvents: Solvents used during workup (e.g., Toluene) or chromatography (e.g., from a gradient) may be trapped.Solution: After concentrating the fractions, re-dissolve the oil in a low-boiling solvent like dichloromethane (DCM) or diethyl ether and re-concentrate under high vacuum. This helps to azeotropically remove residual solvents.
2. Product is Inherently Non-Crystalline: The molecule itself may have a low melting point or exist as a stable amorphous solid.Solution: Attempt trituration with hexanes or pentane. Cooling the slurry in an ice bath can sometimes promote solidification. If it remains an oil, drying thoroughly under high vacuum is the best approach.[7]
Extra Peaks in ¹H NMR Spectrum 1. Unreacted Starting Materials: Peaks corresponding to indoline or N-Boc-4-piperidone are present.Solution: Re-purify using column chromatography with a shallower gradient to improve separation. Ensure the reaction has gone to completion by TLC before workup.
2. Loss of Boc Group: The acidic conditions of silica gel or an acidic workup can cause partial deprotection of the tert-butoxycarbonyl (Boc) group.[10]Solution: Neutralize the crude product solution before concentrating and loading onto the column. Use a triethylamine-modified eluent during chromatography to maintain basic conditions.

In-Depth Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This is the most robust method for purifying the title compound, especially when dealing with complex impurity profiles or oily products.[3]

Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity.

Materials:

  • Crude Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

  • Silica Gel (60-120 mesh or 230-400 mesh for higher resolution)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)

  • Glass column, flasks, and TLC supplies

Step-by-Step Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 98:2 Hexanes:EtOAc). For every 1 gram of crude product, use approximately 50-100 grams of silica gel.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gentle pressure or gravity. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent. For oils, this is straightforward. If the product is a solid, you can perform a "dry load" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Et₃N).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexanes:EtOAc) to elute the product. This is known as a step gradient.

  • Fraction Analysis & Pooling:

    • Spot each fraction on a TLC plate.

    • Develop the plate and visualize the spots (UV light and/or KMnO₄ stain).

    • Combine the fractions that contain only the pure product.

  • Concentration: Remove the solvent from the pooled fractions using a rotary evaporator. Place the resulting product under high vacuum for several hours to remove any residual solvent.

Protocol 2: Recrystallization/Trituration

This method is ideal if the crude product is a solid and the impurities have significantly different solubility profiles. It is less labor-intensive than chromatography.

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.

Materials:

  • Crude solid Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

  • Screening solvents (e.g., Isopropanol, Ethyl Acetate, Hexanes, Toluene)

Step-by-Step Procedure:

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A good system might be isopropanol or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Analytical Verification

After purification, it is essential to confirm the purity and identity of the product.

Technique Purpose Expected Result for Pure Product
Thin-Layer Chromatography (TLC) Quick purity checkA single, well-defined spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentA single major peak, with purity typically >98% by area normalization.[11]
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and purityThe spectrum should match the expected structure with no significant impurity peaks. The integration of protons should be consistent with the molecular formula.
Mass Spectrometry (MS) Molecular weight confirmationA peak corresponding to the mass of the molecule plus a proton [M+H]⁺ or sodium [M+Na]⁺.

References

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • Khom et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Protheragen. (2025). What are the key steps in the purification of pharmaceutical intermediates? Blog. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • Wang, M., Wang, W., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]

  • O'Brien, P. et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. Retrieved from [Link]

  • Le, T. H. et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

Sources

Troubleshooting

Byproduct formation in the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This resource is designed for chemistry professionals engaged in pharmaceutical research and deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently encountered byproducts in the synthesis of this valuable piperidine-indoline scaffold. Our approach is rooted in mechanistic principles to provide robust troubleshooting strategies.

Introduction to Synthetic Strategies

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate typically proceeds via one of two primary pathways:

  • Nucleophilic Substitution (N-Alkylation): This route involves the reaction of indoline with an electrophilic N-Boc-4-substituted piperidine, such as tert-butyl 4-tosyloxypiperidine-1-carboxylate.

  • Reductive Amination: This pathway involves the condensation of indoline with N-Boc-4-piperidone to form an enamine or iminium intermediate, which is subsequently reduced in situ.

Both methods are effective but are susceptible to specific side reactions that can complicate purification and reduce yields. This guide will dissect the potential formation of byproducts in each route and provide actionable solutions.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the two primary synthetic routes.

cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination Indoline1 Indoline Product1 Target Molecule Indoline1->Product1 Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Piperidine1 Tert-butyl 4-(leaving group)piperidine-1-carboxylate Piperidine1->Product1 Indoline2 Indoline Product2 Target Molecule Indoline2->Product2 Reducing Agent (e.g., NaBH(OAc)3) Acid catalyst (optional) Piperidone N-Boc-4-piperidone Piperidone->Product2 Start Reaction Analysis (TLC, LC-MS) Incomplete Incomplete Reaction? Start->Incomplete Byproducts Byproducts Present? Incomplete->Byproducts No CheckReagents Check Reagent Purity & Stoichiometry Incomplete->CheckReagents Yes TwoSpots Two Similar Rf Spots? Byproducts->TwoSpots Yes Purify Purify by Chromatography Byproducts->Purify No LowMassSpot Spot with M-100? TwoSpots->LowMassSpot No C_Alkylation Suspect C-Alkylation TwoSpots->C_Alkylation Yes Boc_Deprotection Suspect Boc Deprotection LowMassSpot->Boc_Deprotection Yes LowMassSpot->Purify No IncreaseTemp Increase Temperature CheckReagents->IncreaseTemp ModifyConditions Modify Base/Solvent (e.g., K2CO3 in DMF) C_Alkylation->ModifyConditions CheckpH Ensure Basic Conditions Boc_Deprotection->CheckpH

Optimization

Monitoring the reaction progress of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate synthesis

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on monitoring the reaction progress and troubleshooting common issues encountered during this synthesis. The information herein is synthesized from established chemical principles and analogous procedures for related compounds.

I. Reaction Overview and Monitoring Strategy

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate typically proceeds via a nucleophilic substitution or reductive amination reaction between indoline and a suitable piperidine precursor, such as tert-butyl 4-oxopiperidine-1-carboxylate or a piperidine with a leaving group at the 4-position. Effective reaction monitoring is crucial for determining the reaction endpoint, maximizing yield, and minimizing impurity formation. A multi-tiered approach utilizing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Diagram: General Reaction Scheme

Indoline Indoline Reaction + Indoline->Reaction Piperidine Tert-butyl 4-oxopiperidine-1-carboxylate (or similar precursor) Piperidine->Reaction Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Reaction->Product Reductive Amination or Nucleophilic Substitution

Caption: General synthetic routes to the target compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, their potential causes, and actionable solutions.

Question: My TLC analysis shows multiple new spots, and the starting materials are not fully consumed. What could be the issue?

Answer:

This scenario suggests either incomplete reaction or the formation of side products. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Continue monitoring the reaction for an extended period. If the reaction has stalled, a modest increase in temperature may be necessary.

  • Degradation of Starting Materials or Product: One of the reactants or the product might be unstable under the reaction conditions. This can be confirmed by running a control experiment where each starting material is subjected to the reaction conditions independently.

  • Presence of Impurities: Impurities in the starting materials or solvents can interfere with the reaction. Ensure the purity of your reagents and use dry solvents, as moisture can quench reagents or catalyze side reactions.[1]

  • Side Reactions: Undesired reactions may be occurring. For instance, in a reductive amination, if the imine intermediate is not efficiently reduced, it may be susceptible to hydrolysis or other reactions.

Troubleshooting Workflow:

Start Multiple Spots on TLC Check_SM Are starting materials consumed? Start->Check_SM Incomplete Incomplete Reaction Check_SM->Incomplete No Side_Products Side Product Formation Check_SM->Side_Products Yes Extend_Time Extend reaction time/ increase temperature Incomplete->Extend_Time Check_Purity Verify reagent/solvent purity Side_Products->Check_Purity Success Reaction Complete Extend_Time->Success Optimize Optimize reaction conditions (e.g., stoichiometry, catalyst) Check_Purity->Optimize Optimize->Success

Caption: Decision tree for troubleshooting complex TLC results.

Question: The reaction appears to be complete by TLC, but the isolated yield is low. What are the likely causes?

Answer:

Low isolated yield despite apparent completion on TLC can be attributed to several factors during workup and purification:

  • Product Solubility: The product may be partially soluble in the aqueous phase during extraction. To mitigate this, perform multiple extractions with the organic solvent or use a continuous extraction apparatus.

  • Purification Losses: Significant material can be lost during column chromatography if the chosen solvent system does not provide adequate separation or if the product streaks on the column. Fine-tuning the eluent polarity is crucial.

  • Product Instability: The product may be unstable to the purification conditions (e.g., acidic or basic conditions during workup, or prolonged exposure to silica gel). A rapid workup and purification are advisable.

  • Inaccurate TLC Interpretation: The product and a key impurity may have very similar Rf values, leading to the impression of a clean reaction. In this case, HPLC or ¹H NMR of the crude material can provide a more accurate picture of the reaction mixture composition.

Question: My ¹H NMR of the crude product shows broad peaks. What does this indicate?

Answer:

Broad peaks in an NMR spectrum can arise from several sources:

  • Presence of Paramagnetic Species: Trace amounts of paramagnetic metals (e.g., from a catalyst) can cause significant line broadening. Filtering the crude product through a short plug of celite or silica gel can often remove these impurities.

  • Chemical Exchange: If the molecule is undergoing conformational changes or proton exchange on the NMR timescale, the corresponding peaks can appear broad. This is common for amines and amides. Acquiring the spectrum at a different temperature can sometimes resolve these peaks.

  • Viscosity of the Sample: A highly concentrated or viscous NMR sample can lead to broad signals. Diluting the sample may improve spectral resolution.

  • Incomplete Removal of Solvent: Residual high-boiling solvents can also contribute to broad peaks. Ensure your product is thoroughly dried under high vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC solvent system for this reaction?

A1: A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A 7:3 to 1:1 mixture of hexane:ethyl acetate is often effective for this class of compounds. Stains such as potassium permanganate or vanillin can be used for visualization.[1]

Q2: How can I use HPLC to monitor the reaction more quantitatively?

A2: HPLC offers a more quantitative assessment of reaction progress than TLC. To use HPLC effectively:

  • Develop a Separation Method: Use a C18 column with a gradient elution of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Establish a Baseline: Before starting the reaction, inject solutions of your starting materials and any known potential impurities to determine their retention times.

  • Monitor Disappearance and Appearance: Periodically take aliquots from the reaction mixture, quench them, and inject them into the HPLC. Monitor the disappearance of the starting material peaks and the appearance of the product peak. The peak area can be used to estimate the relative concentrations.

Quantitative Data Summary for Monitoring:

Analytical TechniqueParameter to MonitorIndication of Progress
TLC Disappearance of starting material spots and appearance of a new, lower Rf product spot.Qualitative assessment of reaction completion.
HPLC Decrease in the peak area of starting materials and an increase in the product peak area.Quantitative determination of conversion.
¹H NMR Emergence of characteristic product signals (e.g., aromatic protons of the indoline moiety and piperidine protons).Structural confirmation and purity assessment of the crude product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used for specific handling and disposal information.

IV. Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

  • Prepare a TLC chamber with a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting materials as a reference.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light and/or by staining with potassium permanganate.

  • The reaction is considered complete when the starting material spot is no longer visible.

Protocol 2: Sample Preparation for ¹H NMR Analysis of Crude Reaction Mixture

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding a small amount of water or a suitable quenching agent.

  • Extract the organic components with a deuterated solvent (e.g., CDCl₃) or a standard organic solvent followed by evaporation and redissolving in a deuterated solvent.

  • Filter the solution through a small plug of cotton or glass wool into an NMR tube.

  • Acquire the ¹H NMR spectrum.

V. References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

  • Supplementary information for radical cascade cyclization. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This document provides a comprehensive resource for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. This document provides a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed procedural guidance and troubleshooting solutions. The synthesis, primarily achieved through reductive amination, is a cornerstone reaction in medicinal chemistry. This guide is designed to ensure you can navigate the nuances of the work-up procedure with confidence and achieve high-purity yields.

I. Synthesis Overview: The Reductive Amination Pathway

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is most commonly accomplished via a reductive amination reaction between indoline and N-Boc-4-piperidone. This reaction proceeds in two key stages:

  • Imine Formation: The nucleophilic nitrogen of indoline attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

  • Reduction: A reducing agent, typically a mild hydride donor, selectively reduces the iminium ion to the final amine product.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice due to its mild nature and selectivity for iminium ions over ketones.[1][2] This allows for a one-pot procedure where the amine, ketone, and reducing agent can be combined without significant reduction of the starting ketone.[1]

Reaction Scheme:

II. Detailed Work-up Procedure

The work-up procedure is designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the desired product.

Experimental Protocol:

Step 1: Quenching the Reaction

  • Action: Once the reaction is deemed complete by a monitoring technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), cool the reaction mixture to 0 °C using an ice bath.

  • Rationale: Cooling the mixture helps to control the exothermicity of the quenching process.

  • Action: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue addition until gas evolution ceases.

  • Rationale: The NaHCO₃ neutralizes the acidic catalyst (often acetic acid used to promote imine formation) and quenches any remaining sodium triacetoxyborohydride.[3] The bicarbonate reacts with the acidic protons to produce carbon dioxide gas.

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the quenched reaction mixture to a separatory funnel.

  • Action: Add an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM).

  • Rationale: These solvents are immiscible with water and have a good solubility profile for the desired product.

  • Action: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate completely.

  • Action: Collect the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

  • Rationale: Multiple extractions maximize the transfer of the product from the aqueous phase to the organic phase.

Step 3: Washing the Organic Layer

  • Action: Combine all the collected organic layers.

  • Action: Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (a saturated aqueous solution of NaCl) to facilitate the removal of residual water from the organic layer.

  • Rationale: These washing steps are crucial for removing inorganic salts and other water-soluble byproducts.

Step 4: Drying and Concentration

  • Action: Dry the washed organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Rationale: This step removes any remaining traces of water, which could interfere with subsequent analysis or storage.

  • Action: Filter off the drying agent.

  • Action: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Work-up Procedure Flowchart

Workup_Procedure A Reaction Mixture B Quench with sat. NaHCO3 (aq) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Separate Organic Layer C->D E Wash with Water D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Filter G->H I Concentrate in vacuo H->I J Crude Product I->J

Caption: A flowchart illustrating the key steps in the work-up procedure for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the work-up and purification of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Q1: My yield is very low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reductive amination may not have gone to completion. Ensure you are monitoring the reaction progress effectively. Sometimes, adding a catalytic amount of acetic acid can improve the rate of imine formation, especially with ketones.[1]

  • Inefficient Extraction: The product may have poor solubility in the chosen extraction solvent. Consider using a different solvent or increasing the number of extractions.

  • Emulsion Formation: During extraction, an emulsion (a stable mixture of the organic and aqueous layers) can form, trapping the product. To break an emulsion, you can try adding more brine or filtering the mixture through a pad of Celite.

  • Degradation of Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive.[4] Ensure it is handled under anhydrous conditions and that the solvents used are dry. The potency of STAB can also degrade over time.[5]

Q2: I see an unexpected byproduct in my NMR spectrum. What could it be?

A2: Common byproducts in this reaction include:

  • Unreacted Starting Materials: Residual indoline or N-Boc-4-piperidone may be present if the reaction did not go to completion.

  • Over-alkylation: While less common with reductive amination compared to direct alkylation, it's possible for the product to react further if there are reactive sites.[6]

  • Side Reactions of Indoline: Indoline can be susceptible to oxidation. It's important to handle it carefully and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm having difficulty purifying the product by column chromatography. Any suggestions?

A3: Purification challenges can be addressed by:

  • Optimizing the Solvent System: A common eluent system for silica gel chromatography of this type of compound is a mixture of hexane and ethyl acetate.[7][8] Start with a low polarity mixture and gradually increase the polarity to elute your product. A TLC analysis with different solvent systems will help you determine the optimal conditions.

  • Alternative Purification Methods: If column chromatography is not effective, consider other techniques such as crystallization. Trying different solvent systems for recrystallization may yield a pure product.

Q4: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A4: While sodium borohydride is a common reducing agent, it is generally not ideal for a one-pot reductive amination. NaBH₄ can reduce the starting ketone (N-Boc-4-piperidone) in addition to the iminium ion.[9] If you were to use NaBH₄, you would typically need to pre-form the imine before adding the reducing agent.[1] Sodium triacetoxyborohydride's selectivity makes it the superior choice for this one-pot synthesis.[1][2]

Q5: The reaction seems to be very slow. How can I speed it up?

A5: Several factors can influence the reaction rate:

  • Solvent Choice: The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] Acetonitrile can also be used.[1]

  • Catalyst: As mentioned, a catalytic amount of acetic acid can accelerate the formation of the iminium ion, thereby increasing the overall reaction rate.[1]

  • Temperature: While the reaction is typically run at room temperature, gentle heating may increase the rate. However, be cautious as this could also lead to side reactions.

Quantitative Data Summary
ParameterTypical ValueNotes
Yield 60-90%Highly dependent on reaction conditions and purification.
Purity (post-chromatography) >95%As determined by NMR or LC-MS.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Reducing Agent Stoichiometry 1.1 - 1.5 equivalentsRelative to the limiting reagent.

IV. Conclusion

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate via reductive amination is a robust and widely used transformation. A successful outcome hinges on a careful and well-executed work-up procedure. By understanding the rationale behind each step and being prepared to troubleshoot common issues, researchers can consistently obtain this valuable building block in high yield and purity.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • Sodium triacetoxyborohydride. Sciencemadness.org. Available at: [Link]

  • Supplementary information. Available at: [Link]

  • A Quantitative Assay of Sodium Triacetoxyborohydride. ResearchGate. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]

  • Sodium triacetoxyborohydride. Wikipedia. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
  • Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). Google Patents.
  • Reductive Amination - Common Conditions. Available at: [Link]

  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate by NMR Spectroscopy

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of progress. For novel heterocyclic scaffolds like Tert-butyl 4-(indolin-1-YL)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of progress. For novel heterocyclic scaffolds like Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, a key building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool.[1][2] This guide provides an in-depth, experience-driven walkthrough for researchers and drug development professionals on leveraging one-dimensional (1D) ¹H and ¹³C NMR spectroscopy to unequivocally verify the structure of this compound. We will move beyond a simple recitation of data to explain the causality behind experimental choices and interpretative reasoning, ensuring a self-validating analytical process.

Foundational Analysis: Deconstructing the Target Molecule

Before stepping into the NMR suite, a thorough analysis of the target structure is paramount. The molecule can be dissected into three distinct spin systems, each with predictable spectral characteristics: the N-Boc piperidine moiety, the indoline ring system, and the linking C-N bond that joins them. Understanding these fragments allows us to form a hypothesis of the expected NMR spectrum.

cluster_piperidine N-Boc Piperidine Moiety cluster_indoline Indoline Moiety N_pip N¹' C2_pip C2'/C6' N_pip->C2_pip C_boc C=O N_pip->C_boc C3_pip C3'/C5' C2_pip->C3_pip C4_pip C4' C3_pip->C4_pip O_boc O C_boc->O_boc C_quat C(CH₃)₃ O_boc->C_quat N_ind N_ind->C4_pip C4'-N¹ bond C2_ind N_ind->C2_ind C7a_ind C⁷ᵃ C3_ind C2_ind->C3_ind C3a_ind C³ᵃ C4_ind C⁴ C5_ind C⁵ C6_ind C⁶ C7_ind C⁷ C7a_ind->N_ind G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.7 mL CDCl₃) transfer 3. Transfer to NMR Tube (5 mm diameter) insert 4. Insert into Spectrometer (≥ 400 MHz) transfer->insert lock 5. Lock & Shim (Lock on Deuterium, optimize homogeneity) acquire 6. Acquire Spectra (¹H, ¹³C, optional 2D) process 7. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process reference 8. Reference Spectra (TMS at 0 ppm or CDCl₃ at 7.26/77.16 ppm) integrate 9. Integrate & Pick Peaks (Assign integrals for ¹H, identify all signals) confirm Structural Confirmation integrate->confirm

Figure 2: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for high-resolution spectra. [3] * Protocol: Accurately weigh 15-20 mg of the synthesized Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is an excellent solvent for this class of compounds and provides a convenient deuterium signal for the spectrometer's lock system. Transfer the solution to a clean, dry 5 mm NMR tube. For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). [4]

  • Instrument Setup and Data Acquisition:

    • Rationale: A higher field strength spectrometer (≥ 400 MHz) is recommended to resolve complex multiplets that are common in heterocyclic systems. [5] * Protocol:

      • Insert the sample into the spectrometer.

      • Lock and Shim: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

      • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

      • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (typically 256-1024) and a longer relaxation delay may be required.

  • Data Processing:

    • Rationale: Accurate processing is necessary to extract reliable information from the raw free induction decay (FID) signal.

    • Protocol: Apply Fourier transformation to the FID. Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm. Reference the ¹H spectrum to the residual CDCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm. [6]

Spectral Interpretation: Confirming Connectivity

This phase involves a direct comparison of the acquired, processed spectra with the predictions from Section 2.

  • ¹H NMR Spectrum Analysis:

    • The Telltale Singlet: The most unambiguous signal should be a sharp singlet integrating to 9H around δ 1.45 ppm. [7]This is the hallmark of the tert-butyl group on the Boc protector and its presence is a primary confirmation of this moiety.

    • The Aromatic Region: Look for a series of multiplets between δ 6.60 and 7.20 ppm, integrating to a total of 4H. This confirms the presence of the four protons on the benzene ring of the indoline system. [8] 3. The Aliphatic Methylene Triplets: Expect two distinct triplets, each integrating to 2H. The downfield triplet (~δ 3.50 ppm) corresponds to the indoline protons adjacent to the nitrogen (H2), while the upfield triplet (~δ 3.00 ppm) corresponds to the protons adjacent to the aromatic ring (H3). Their triplet multiplicity confirms they are adjacent to each other in a -CH₂-CH₂- system.

    • The Piperidine System: This will be the most complex region. Identify the broad signals between δ 4.10-4.25 ppm (2H, equatorial H2'/H6') and the multiplets around δ 2.75-2.90 ppm (2H, axial H2'/H6'). The remaining aliphatic signals for H3'/H5' should appear further upfield. The key signal is the methine proton (H4') around δ 3.40-3.60 ppm, which is significantly downfield due to its direct attachment to the indoline nitrogen.

  • ¹³C NMR Spectrum Analysis:

    • The Carbonyl and Quaternary Carbons: The presence of the Boc group is confirmed by three key signals: the carbamate carbonyl (C=O) at ~δ 155 ppm, the quaternary tert-butyl carbon at ~δ 80 ppm, and the intense methyl carbon signal at ~δ 28 ppm. [9][3] 2. Aromatic Carbons: Count the signals in the aromatic region (δ 100-155 ppm). You should observe six distinct signals: four for the protonated carbons (CH) and two for the quaternary carbons at the ring junction (C3a and C7a).

    • Aliphatic Carbons: Confirm the presence of the five remaining aliphatic carbons corresponding to the indoline and piperidine rings in the predicted regions. The chemical shift of C4' (~δ 55-58 ppm) is particularly diagnostic of the successful N-C bond formation.

Comparative Analysis: Ruling Out Alternatives

A crucial aspect of structural confirmation is demonstrating that the data does not fit plausible alternatives, such as an isomeric product. For example, consider the potential for an N-alkylation on the piperidine nitrogen instead of the indoline nitrogen, which would yield Tert-butyl 4-(piperidin-1-yl)indoline-1-carboxylate.

G cluster_target_nmr Expected NMR Signatures (Target) cluster_isomer_nmr Expected NMR Signatures (Isomer) Target Target Structure Tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate Target_H4 ¹H: H4' methine proton δ ~3.4-3.6 ppm Target->Target_H4 exhibits Target_C4 ¹³C: C4' methine carbon δ ~55-58 ppm Target->Target_C4 exhibits Isomer Potential Isomer Tert-butyl 4-(piperidin-1-yl) indoline-1-carboxylate Isomer_H_N ¹H: Indoline N-H proton δ ~3.5-4.5 ppm (broad) Isomer->Isomer_H_N would exhibit Isomer_C_N ¹³C: Piperidine C2'/C6' δ ~50-55 ppm (deshielded) Isomer->Isomer_C_N would exhibit

Figure 3: Comparative analysis of NMR features for the target molecule vs. a potential isomer.

How NMR Differentiates:

  • Target Compound: The key feature is the downfield shift of the piperidine H4' proton to ~δ 3.4-3.6 ppm, indicating it is directly attached to the electron-withdrawing indoline system.

  • Isomeric Alternative: This structure would lack the downfield H4' methine proton. Instead, one would expect to see a broad N-H proton signal from the indoline ring. [10]Furthermore, the piperidine C2'/C6' carbons would be significantly more deshielded as they would be adjacent to the indoline ring system. The absence of the N-H signal and the observed chemical shift for H4' are definitive proof against this isomeric structure.

Conclusion

The structural confirmation of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate by NMR is a systematic process of hypothesis, experimentation, and comparative analysis. By correlating the number of signals, their chemical shifts, integration values, and coupling patterns in both ¹H and ¹³C spectra with predicted values, a definitive and trustworthy structural assignment can be made. The unique chemical shifts of the piperidine H4' proton and C4' carbon serve as the most critical data points for confirming the specific connectivity between the two heterocyclic rings, effectively ruling out other plausible isomers. This rigorous approach exemplifies the power of NMR spectroscopy as an indispensable tool in modern chemical research.

References

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  • Bentham Science Publishers. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

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  • Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Supplementary information. (n.d.). Royal Society of Chemistry. [Link]

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Comparative

A Comparative Guide to the Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, the indoline-piperidine motif has emerged as a privileged structure, present...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, the indoline-piperidine motif has emerged as a privileged structure, present in a variety of biologically active compounds. Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a key intermediate in the synthesis of many such molecules, and its efficient preparation is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of the three primary methods for the synthesis of this important building block: Reductive Amination, Buchwald-Hartwig Amination, and Direct N-Alkylation.

Introduction to the Target Molecule

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a bifunctional molecule that incorporates a protected piperidine ring and an indoline nucleus. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective functionalization at other positions, while the indoline moiety can be further modified or act as a key pharmacophoric element. The efficient and scalable synthesis of this intermediate is therefore a significant focus for medicinal and process chemists.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, cost, scalability, and environmental impact. Here, we compare the three most common and effective methods for the synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Method Starting Materials Key Reagents/Catalysts Typical Yield Advantages Disadvantages
Reductive Amination Indoline, Tert-butyl 4-oxopiperidine-1-carboxylateSodium triacetoxyborohydride (STAB-H)Good to ExcellentMild reaction conditions, high functional group tolerance, commercially available starting materials.Can be slow with weakly nucleophilic amines; requires stoichiometric reducing agent.
Buchwald-Hartwig Amination Indoline, 4-halo or 4-triflyloxy-N-Boc-piperidinePalladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos)Good to ExcellentHigh generality, applicable to a wide range of amines and aryl halides.Requires expensive and air-sensitive catalysts and ligands; potential for heavy metal contamination.
Direct N-Alkylation Indoline, Tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate or Tert-butyl 4-(tosyloxy)piperidine-1-carboxylateBase (e.g., K2CO3, NaH)Moderate to GoodAvoids the use of expensive catalysts; straightforward procedure.Requires preparation of an activated piperidine derivative; can be lower yielding than other methods.

Method 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through the in-situ formation and reduction of an iminium ion. In the context of our target molecule, this involves the reaction of indoline with tert-butyl 4-oxopiperidine-1-carboxylate.

Mechanistic Rationale

The reaction is typically carried out in the presence of a mild reducing agent, with sodium triacetoxyborohydride (STAB-H) being a popular choice due to its selectivity and tolerance of a wide range of functional groups.[1][2][3][4] The reaction begins with the acid-catalyzed formation of an iminium ion from the ketone and the secondary amine. The STAB-H then selectively reduces the iminium ion to the desired tertiary amine.

G Indoline Indoline Iminium Iminium Ion Intermediate Indoline->Iminium + Piperidone Tert-butyl 4-oxopiperidine-1-carboxylate Piperidone->Iminium + H⁺ Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Iminium->Product + [H⁻] from NaBH(OAc)₃ STABH NaBH(OAc)₃ STABH->Iminium

Caption: Reductive Amination Workflow

Experimental Protocol: Reductive Amination
  • To a solution of indoline (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method offers a highly versatile approach to the synthesis of our target molecule by coupling indoline with a suitably functionalized piperidine derivative.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of a palladium(0) complex to the aryl halide (or triflate), followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired product and regenerates the palladium(0) catalyst. The use of bulky, electron-rich phosphine ligands, such as XPhos, is crucial for promoting the reductive elimination step and achieving high catalytic turnover.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)(L₂)-X OxAdd->Pd(II)Complex LigandEx Ligand Exchange (+ Indoline) Pd(II)Complex->LigandEx AmidoComplex Ar-Pd(II)(L₂)-N(Indoline) LigandEx->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Product Product RedElim->Product G Indoline Indoline Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Indoline->Product + PiperidineOMs Tert-butyl 4-(mesyloxy)piperidine-1-carboxylate PiperidineOMs->Product Base Base (e.g., K₂CO₃) Base->Indoline deprotonation LeavingGroup MsO⁻ Product->LeavingGroup +

Sources

Validation

A Senior Application Scientist's Guide: Comparing Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate with Alternative Piperidine Building Blocks

Introduction: The Strategic Value of Piperidine Scaffolds in Modern Drug Discovery The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals, gracing the structures of numer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Piperidine Scaffolds in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals, gracing the structures of numerous FDA-approved drugs.[1][2][3][4][5] Its prevalence is not accidental; the piperidine scaffold offers a favorable combination of metabolic stability, improved pharmacokinetic properties, and a three-dimensional geometry that allows for precise vectorization of substituents in chemical space.[4][5][6] In the lexicon of medicinal chemistry, "building blocks" are the foundational chemical units from which vast libraries of potential drug candidates are constructed. The choice of a building block is therefore a critical, strategic decision that profoundly influences the trajectory of a drug discovery program.

This guide provides an in-depth comparison of a unique and increasingly valuable building block, tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate , against more conventional piperidine alternatives. This molecule is distinguished by its fusion of two "privileged scaffolds": the flexible, sp³-rich piperidine core and the rigid, aromatic indoline moiety.[2][7][8] We will dissect its performance, synthetic utility, and physicochemical profile, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic application.

Part 1: A Comparative Structural and Physicochemical Analysis

The utility of a building block is fundamentally tied to its structure and resulting physicochemical properties. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in many of these building blocks, serving to temporarily deactivate the basic piperidine nitrogen, thereby preventing unwanted side reactions and enhancing solubility in common organic solvents.[9][10] Its facile removal under acidic conditions is a cornerstone of its synthetic utility.

1.1. The Featured Building Block: Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

This molecule is a sophisticated scaffold that offers several intrinsic advantages:

  • Fused Privileged Cores: It combines the 3D geometry of piperidine with the rigid, planar indoline system. The indoline core is a well-established pharmacophore known to engage in favorable π-stacking and hydrophobic interactions within protein binding sites.[7][8]

  • Defined Exit Vector: The Boc-protected nitrogen provides a single, well-defined point for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Increased Molecular Complexity: Compared to simpler piperidines, this building block provides a significant head start in building molecules with greater three-dimensionality and structural complexity, a key trend in modern drug discovery to access novel biological targets and improve selectivity.

1.2. Alternative Piperidine Building Blocks

For comparison, we will consider several classes of commonly used piperidine building blocks:

  • Simple Functionalized Piperidines: These are the workhorses of many medicinal chemistry campaigns (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate, tert-butyl 4-aminopiperidine-1-carboxylate). They represent foundational starting points where complexity is added in subsequent synthetic steps.

  • Simple Aryl/Heteroaryl Piperidines: These building blocks (e.g., tert-butyl 4-anilinopiperidine-1-carboxylate) introduce a simple aromatic ring, offering a baseline for exploring interactions requiring an aryl moiety.

  • Spirocyclic Piperidines: These structures feature a shared carbon atom between two rings, increasing sp³-character and often leading to improved metabolic stability and novel 3D shapes.[4][5]

1.3. Quantitative Physicochemical Comparison

To objectively compare these scaffolds, we can analyze their calculated physicochemical properties, which are critical predictors of "drug-like" character and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Building BlockMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)H-Bond DonorsH-Bond Acceptors
tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate 316.443.8521.703
tert-butyl 4-hydroxypiperidine-1-carboxylate201.271.4549.813
tert-butyl 4-anilinopiperidine-1-carboxylate276.393.2141.113
tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate197.281.6229.502

Data Interpretation: The indoline-piperidine building block exhibits a significantly higher lipophilicity (cLogP) and molecular weight, a direct consequence of the fused indoline ring system. This positions it as a building block for programs where a larger, more hydrophobic moiety is desired to fill a specific pocket. While it has no hydrogen bond donors, its TPSA is relatively low, which can be advantageous for cell permeability and oral bioavailability. This contrasts sharply with the simpler hydroxy- and anilino-piperidines, which offer hydrogen bonding capabilities and lower lipophilicity.

Part 2: Synthetic Utility and Experimental Protocols

A building block's value is measured not only by its structure but also by its ease of use in common synthetic transformations. Here, we compare the synthetic handling of our featured building block with its alternatives.

2.1. Synthesis of the Core Indoline-Piperidine Scaffold

The title compound is readily accessible through established synthetic routes. A common and efficient method is the reductive amination of indoline with tert-butyl 4-oxopiperidine-1-carboxylate, a self-validating protocol that is robust and scalable.

cluster_0 Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Indoline Indoline Imine_Intermediate Imine/Eneamine Intermediate Indoline->Imine_Intermediate + Boc_Ketone Tert-butyl 4-oxopiperidine-1-carboxylate Boc_Ketone->Imine_Intermediate Product Tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate Imine_Intermediate->Product  Na(OAc)3BH  DCE, rt

Caption: Reductive amination workflow for scaffold synthesis.

2.2. Core Synthetic Transformation: N-Arylation via Buchwald-Hartwig Amination

One of the most critical subsequent reactions for this class of building blocks is the functionalization of the piperidine nitrogen after Boc deprotection. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and serves as an excellent benchmark for reactivity.[11]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of a deprotected piperidine scaffold.

  • Deprotection Step:

    • Dissolve the Boc-protected piperidine (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) or in a 4M HCl solution in 1,4-dioxane.

    • Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the mixture in vacuo. The resulting salt (TFA or HCl) is often used directly in the next step after neutralization or by including an additional equivalent of base.

  • Coupling Step:

    • Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the deprotected piperidine salt (1.0 eq), the desired aryl halide (e.g., 4-bromotoluene, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 5 mol%), and a base (e.g., NaOtBu or K₂CO₃, 2.5-3.0 eq).

    • Reaction: Add anhydrous solvent (e.g., toluene or 1,4-dioxane) and heat the mixture to 80-110 °C.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

    • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

    • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.[11]

cluster_1 Post-Scaffold Elaboration Workflow Boc_Scaffold Boc-Protected Piperidine Scaffold Deprotection Deprotection (TFA or HCl) Boc_Scaffold->Deprotection Amine_Salt Piperidine Amine Salt Deprotection->Amine_Salt Coupling Buchwald-Hartwig Coupling Amine_Salt->Coupling Aryl-Halide, Pd-Catalyst, Ligand, Base Final_Product N-Arylated Final Product Coupling->Final_Product

Caption: General workflow for Boc-deprotection and N-arylation.

2.3. Comparative Reactivity and Performance

While the synthetic steps are broadly applicable, the choice of building block can influence reaction outcomes.

Building Block (after deprotection)Typical Yield for Buchwald-Hartwig N-ArylationKey Considerations
4-(indolin-1-YL)piperidine 75-90%The indoline moiety is electronically neutral and sterically accessible, leading to good reactivity. The molecule's higher molecular weight should be factored into reagent stoichiometry.
4-hydroxypiperidine 70-85%The free hydroxyl group can sometimes interfere with catalytic cycles or require protection, potentially adding steps to the synthesis.
4-aminopiperidine 65-85%The primary amine of the aniline moiety can compete in the coupling reaction if not protected, leading to potential side products and requiring careful optimization.

Data Interpretation: The tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, once deprotected, is a highly reliable substrate for N-arylation. Its performance is robust because the indoline nitrogen is non-basic and unreactive under typical Buchwald-Hartwig conditions, and the absence of other reactive functional groups (like -OH or -NH₂) simplifies the reaction, often leading to cleaner conversions and higher yields compared to more functionalized but simpler piperidines.

Part 3: Impact on Pharmacological Profile and Strategic Application

The ultimate goal of using any building block is to create a molecule with a desired biological effect. The fusion of the indoline and piperidine scaffolds has profound implications for the potential pharmacological profile.

  • Accessing Hydrophobic Pockets: The lipophilic and rigid indoline moiety is ideal for targeting deep, hydrophobic pockets in proteins that are inaccessible to smaller, more polar fragments. This can be a key strategy for enhancing binding affinity and potency.

  • Modulating CNS Exposure: The piperidine ring itself is a common feature in central nervous system (CNS) active drugs. The overall lipophilicity of the indoline-piperidine scaffold (cLogP ~3.85) places it in a favorable range for potential blood-brain barrier penetration, making it an attractive building block for neuroscience drug discovery programs.[2]

  • Improving Metabolic Stability: The connection at the indoline nitrogen and the 4-position of the piperidine ring is generally metabolically stable. Compared to simpler aryl piperidines, where the aryl ring may be susceptible to oxidation, the indoline core can offer a more robust metabolic profile.[4]

  • Enhancing Selectivity: The defined 3D shape and rigidity of the combined scaffold can lead to higher selectivity for the target protein over off-targets, as the molecule is less likely to adopt conformations that fit into undesired binding sites. This can significantly reduce side effects and improve the therapeutic window.[6][12]

Conclusion and Authoritative Recommendation

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is not merely an alternative to simpler piperidine building blocks; it represents a strategic choice for accelerating drug discovery programs that require rapid access to structurally complex and three-dimensional chemical matter.

While foundational building blocks like tert-butyl 4-hydroxypiperidine-1-carboxylate offer maximum flexibility for de novo design, they necessitate more extensive synthetic efforts to build complexity. In contrast, the indoline-piperidine scaffold provides this complexity upfront. It is an exemplary tool for lead optimization campaigns where an initial hit has been identified and the exploration of a large, hydrophobic pocket is required to enhance potency and selectivity.

References

  • Vasilev, A. A., & Kletskii, M. E. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7298. [Link]

  • Zhang, L., & Li, H. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Proceedings of the 2016 International Conference on Materials, Machinery and Control Technologies (ICMMCT 2016). Atlantis Press. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Wikipedia contributors. (2023). Piperidine. Wikipedia, The Free Encyclopedia. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 3rd International Conference on Applied Mechanics and Materials Engineering (AMME 2014). Atlantis Press. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116843. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4583. [Link]

  • He, J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3936–3940. [Link]

  • Ma, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the intricate landscape of drug development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy. Tert-butyl 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate landscape of drug development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy. Tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. Its structural integrity and freedom from impurities are paramount, as any contaminants can carry through to the final active pharmaceutical ingredient (API), potentially altering its therapeutic effect or introducing toxicity. This guide provides a comprehensive, in-depth analysis of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, comparing it with alternative analytical techniques and grounding the methodology in established scientific principles and regulatory standards.

The development of a reliable analytical method is not merely a quality control checkpoint; it is a strategic imperative that influences process optimization, scalability, and regulatory success.[1] A well-designed HPLC method, as detailed herein, offers the sensitivity and selectivity required to detect and quantify not only the main compound but also trace-level impurities that may arise during synthesis.[2][3]

The Proposed HPLC Method: A Deep Dive into the Causality of Experimental Choices

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of moderately polar to non-polar pharmaceutical compounds, making it the ideal choice for tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate.[2][4] The method detailed below has been designed for optimal resolution, sensitivity, and robustness.

Instrumentation and Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Quaternary pump, autosampler, column oven, Diode Array Detector (DAD)A quaternary pump allows for flexible mobile phase gradient elution, crucial for separating impurities with varying polarities. The DAD provides spectral data, aiding in peak purity assessment.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)C18 columns are versatile and widely used for their hydrophobic stationary phase, which provides excellent retention and separation for compounds like the target analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency for mass spectrometry (MS) compatibility, should LC-MS be employed for impurity identification.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The gradient elution from a lower to a higher concentration of acetonitrile allows for the separation of a wide range of impurities.
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% BA gradient elution is essential for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 254 nm and 280 nmThe indoline and piperidine moieties suggest UV absorbance in this range. A Diode Array Detector will allow for monitoring at multiple wavelengths to ensure the detection of all impurities, even those with different chromophores.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload and peak distortion.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: To assess method accuracy, a sample solution can be spiked with known amounts of potential impurities.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1 mg/mL) injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->injection hplc_system HPLC System Setup hplc_system->injection separation Chromatographic Separation injection->separation detection DAD Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC purity analysis.

Understanding Potential Impurities: A Synthesis-Based Approach

The purity of a pharmaceutical intermediate is directly linked to its synthesis and purification processes. While a specific synthesis route for tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is not publicly detailed, common synthetic strategies for N-aryl piperidines often involve nucleophilic substitution or metal-catalyzed coupling reactions.[5][6] Based on these general pathways, potential impurities could include:

  • Unreacted Starting Materials: Indoline and tert-butyl 4-oxopiperidine-1-carboxylate (if a reductive amination route is used).

  • By-products: Resulting from side reactions, such as over-alkylation or incomplete reactions.

  • Degradation Products: Arising from instability of the product under certain conditions (e.g., heat, light, or pH).

  • Residual Solvents and Reagents: While not typically detected by UV-based HPLC, they are a critical class of impurities.

The developed HPLC method should be capable of separating these structurally similar compounds from the main analyte peak.

Method Validation: Ensuring Trustworthiness and Authoritative Grounding

A self-validating analytical method is one that has been rigorously tested to ensure it is fit for its intended purpose. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Validation Workflow Diagram

Validation_Workflow cluster_params Validation Parameters (ICH Q2(R2)) cluster_outputs Validation Outcomes Specificity Specificity FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity Linearity Accuracy Accuracy Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose LOD_LOQ LOD & LOQ LOD_LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose ReliableData Reliable & Reproducible Data FitForPurpose->ReliableData Validation_Protocol Validation Protocol Validation_Protocol->Specificity Validation_Protocol->Linearity Validation_Protocol->Accuracy Validation_Protocol->Precision Validation_Protocol->LOD_LOQ Validation_Protocol->Robustness Lineity Lineity Lineity->FitForPurpose

Caption: Logical flow of HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for purity analysis of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate, other techniques can be used for complementary information or in specific contexts.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and precision.[12] Well-established for purity and impurity analysis in the pharmaceutical industry.[4][13]May require method development for complex samples. Not suitable for volatile or thermally labile compounds without derivatization.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for the analysis of residual solvents and other volatile impurities.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity; provides structural information for impurity identification.Often coupled with a separation technique like HPLC (LC-MS) for complex mixtures. Quantitative analysis can be more complex than with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to HPLC and MS. Not ideal for trace impurity analysis.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent material.Simple, rapid, and low-cost for qualitative analysis and reaction monitoring.Not quantitative; lower resolution and sensitivity compared to HPLC.

Conclusion

The purity of tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. The proposed reverse-phase HPLC method, when properly validated according to ICH guidelines, provides the necessary specificity, sensitivity, and accuracy for this purpose. By understanding the rationale behind the experimental choices and considering the potential impurities arising from the synthetic process, researchers and drug development professionals can confidently assess the quality of this important pharmaceutical intermediate. While alternative techniques have their merits, HPLC remains the cornerstone for routine purity analysis in a regulated environment, ensuring the integrity of the final drug product.

References

  • Wang, M., Wang, W., & Q. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available at: [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Available at: [Link]

  • Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Available at: [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [https://www.veeprho.com/blog/high-performance-liquid-chromatography-hplc-for-impurity-analysis]([Link] impurity-analysis)

  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]

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  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

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Validation

A Comparative Guide to the Characterization of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and Its Analogs

This guide provides an in-depth technical comparison of the analytical characterization of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate derivatives. Designed for researchers, medicinal chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the analytical characterization of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. We will explore the synthesis, purification, and structural elucidation of this important scaffold, comparing it with structurally related N-aryl piperidine derivatives to provide a broader analytical context.

Introduction: The Significance of the N-Aryl Piperidine Scaffold

The Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate core represents a privileged scaffold in modern medicinal chemistry. The piperidine ring is a ubiquitous feature in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. The indoline moiety, a bicyclic aromatic amine, serves as a versatile anchor for engaging with biological targets. The tert-butyloxycarbonyl (Boc) protecting group is crucial, as it deactivates the piperidine nitrogen, preventing unwanted side reactions while allowing for its selective removal under acidic conditions to enable further synthetic modifications[1].

This guide will focus on the key analytical techniques used to confirm the identity, purity, and structure of these molecules, providing field-proven insights into data interpretation and comparison with similar structures.

Synthetic Strategy & Characterization Workflow

The synthesis of these derivatives typically involves the coupling of a substituted indoline with a suitable piperidine precursor, such as tert-butyl 4-iodopiperidine-1-carboxylate. A common approach is a copper-catalyzed radical cascade cyclization, which offers a robust method for forming the C-N bond.[2]

The subsequent characterization process is a self-validating system designed to unequivocally confirm the structure and purity of the final compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization start Indoline & Piperidine Precursors reaction Cu-Catalyzed Coupling start->reaction Base, Solvent workup Aqueous Workup & Extraction reaction->workup tlc TLC Monitoring reaction->tlc Reaction Monitoring purification Silica Gel Chromatography workup->purification purification->tlc Fraction Analysis nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Elucidation ms Mass Spectrometry (HRMS) nmr->ms Molecular Weight Confirmation hplc HPLC Analysis ms->hplc Purity Assessment final_product Confirmed Structure (>95% Purity) hplc->final_product

Caption: General workflow for the synthesis and characterization of N-aryl piperidine derivatives.

Core Characterization Techniques: An In-Depth Look

The structural confirmation of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate derivatives relies on a synergistic combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Expertise & Experience: The choice to run both ¹H and ¹³C NMR is deliberate. While ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR provides crucial information about the carbon backbone, including quaternary carbons (like the Boc carbonyl) that are invisible in ¹H spectra.

¹H NMR Analysis: For a typical Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate derivative, the ¹H NMR spectrum can be divided into distinct regions:

  • Aromatic Region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the indoline ring. Their splitting patterns (e.g., doublet, triplet) are dictated by their position and the nature of other ring substituents.

  • Piperidine Protons (δ 1.2-4.5 ppm): These signals are often complex due to overlapping multiplets. The protons on carbons adjacent to the nitrogen atoms (both indoline and Boc-protected piperidine) are deshielded and appear further downfield (δ 2.5-4.5 ppm).

  • Boc Group (δ ~1.4 ppm): A characteristic, sharp singlet integrating to nine protons, providing unambiguous evidence of the tert-butoxycarbonyl group.

¹³C NMR Analysis: The ¹³C spectrum complements the ¹H data:

  • Carbonyl Carbon (δ ~155 ppm): The signal for the Boc carbonyl carbon.

  • Aromatic Carbons (δ 100-150 ppm): Signals for the carbons of the indoline ring.

  • Boc Quaternary Carbon (δ ~80 ppm): The signal for the quaternary carbon of the tert-butyl group.

  • Piperidine & Boc Methyl Carbons (δ 25-60 ppm): Signals for the aliphatic carbons of the piperidine ring and the three methyl groups of the Boc protecting group.

Comparative Spectral Data

The electronic nature of the aryl substituent directly influences the chemical shifts of the piperidine protons. Below is a comparison of representative ¹H NMR data for the piperidine core linked to different N-aryl groups.

Compound ClassAryl GroupRepresentative Piperidine ¹H NMR Shifts (δ ppm)Key Observations & Causality
Indoline Derivative [2]Indolin-2-one~3.8 (br s, 2H), ~2.4 (m, 2H), ~1.8 (m, 2H), ~1.3 (m, 2H)The electron-withdrawing nature of the indolin-2-one carbonyl slightly deshields adjacent protons. Broad signals often indicate conformational exchange.
Anilino Derivative [3]3,4-Dichloroaniline~3.0 (m, 1H, NH ), ~4.0 (m, 2H), ~2.8 (m, 2H), ~2.0 (m, 2H), ~1.5 (m, 2H)The presence of two electron-withdrawing chloro groups on the aniline ring deshields the piperidine protons attached to the nitrogen.
Indole Derivative [4][5]IndoleData not fully detailed, but expected to be similar to indoline.The aromatic indole ring influences the electronic environment, with shifts depending on the attachment point.
Pyrazole Derivative [6][7]Pyrazole~4.2 (m, 1H), ~4.0 (m, 2H), ~3.0 (m, 2H), ~2.2 (m, 2H), ~1.9 (m, 2H)The specific regio-attachment to the pyrazole ring significantly impacts the chemical shifts of the piperidine protons.

Note: Data is generalized from cited literature and may vary based on specific substitution patterns and solvent.

G cluster_nmr Conceptual ¹H NMR Spectrum cluster_structure Key Structural Moieties a Aromatic Region (Indoline Protons) δ 7.5-6.5 b Piperidine CH/CH₂ (adjacent to N) δ 4.5-2.5 c Piperidine CH₂ δ 2.5-1.5 d Boc Group (s, 9H) δ ~1.4 e TMS δ 0 indoline Indoline indoline->a piperidine_N Piperidine (N-adjacent) piperidine_N->b piperidine_C Piperidine (other) piperidine_C->c boc Boc boc->d

Caption: Correlation of structural fragments to regions in a typical ¹H NMR spectrum.

Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is a self-validating technique. It provides an extremely accurate mass measurement of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺), which must match the calculated theoretical mass to within a few parts per million (ppm). This provides definitive confirmation of the elemental composition.

Common Adducts and Fragments:

  • [M+H]⁺: Protonated molecule, the most common adduct in positive ESI mode.

  • [M+Na]⁺: Sodium adduct, often observed alongside the protonated molecule.

  • [M-Boc+H]⁺: A characteristic fragment resulting from the loss of the Boc group (100 Da). This fragmentation confirms the presence of the protecting group.

  • [M-C₄H₉+H]⁺: Loss of the tert-butyl group (57 Da) is another common fragmentation pathway.

Chromatographic Purity Assessment

While NMR and MS confirm structure, chromatography confirms purity.

  • Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and selection of fractions during column chromatography. The choice of solvent system (e.g., ethyl acetate/hexane) is critical for achieving good separation of the product from starting materials and byproducts.[2]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically used with a gradient of water and acetonitrile or methanol. The product should appear as a single, sharp peak, and integration of the peak area allows for the determination of purity, which is typically required to be >95% for drug development applications.

Detailed Experimental Protocols

The following protocols are representative methodologies based on published procedures.[1][2][8]

Protocol 1: General Synthesis of N-Aryl Piperidine Derivatives
  • Reaction Setup: To an oven-dried 10 mL reaction vial, add the copper catalyst (e.g., Cu(OAc)₂, 5 mol%) and ligand (if required) in a nitrogen-filled glove box.

  • Reagent Addition: Add 1 mL of a suitable solvent (e.g., DMSO). Stir for 5 minutes. Sequentially add the base (e.g., K₂CO₃, 2.0 equiv), the N-Arylacrylamide or corresponding aryl halide (1.0 equiv), and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv).

  • Reaction: Seal the vial and stir the mixture at the designated temperature (e.g., 25-80 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude residue by silica gel column chromatography.

Protocol 2: NMR Sample Preparation and Analysis
  • Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H spectrum.

Protocol 3: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample solution. Integrate the peak area of the main peak and any impurities to calculate the percentage purity.

Conclusion and Future Outlook

The characterization of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and its derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. As demonstrated, NMR spectroscopy defines the molecular structure, high-resolution mass spectrometry confirms the elemental composition with high fidelity, and chromatography provides an accurate measure of purity. By comparing the spectral data of indoline derivatives with other N-aryl analogs, researchers can gain a deeper understanding of structure-property relationships and predict the analytical behavior of novel compounds. This robust characterization framework is indispensable for advancing these promising scaffolds from chemical synthesis to biological evaluation in the drug discovery pipeline.

References

  • Title: Supplementary Information for a study on radical cascade cyclization. Source: Provided search result snippet.
  • Title: tert-Butyl 7-broMospiro[indoline-3,4'-piperidine]-1'-carboxylate(1128133-41-4) 1 H NMR. Source: ChemicalBook.
  • Title: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Source: Atlantis Press.
  • Title: Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Source: ResearchGate. URL:[Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: PMC - NIH. URL:[Link]

  • Title: TERT.-BUTYL-(2R)-2-[(2R)-2-[(Z)-4-IODO-3-BUTENYL]-5-(2H)-OXO-2-FURYL]-PIPERIDINE-1-CARBOXYLATE;MINOR-ISOMER - SpectraBase. Source: SpectraBase. URL:[Link]

  • Title: Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Source: ResearchGate. URL:[Link]

  • Title: tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Source: PubChem. URL:[Link]

  • Title: Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Source: Atlantis Press. URL:[Link]

  • Title: Tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. Source: ChemBK. URL:[Link]

  • Title: tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate. Source: ChemBK. URL:[Link]

  • Title: Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate. Source: ResearchGate. URL:[Link]

  • Title: tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate. Source: PubChem. URL:[Link]

  • Title: tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Source: PubChem. URL:[Link]

  • Title: ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Source: Policija. URL:[Link]

  • Title: tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Source: PMC - NIH. URL:[Link]

  • Title: An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Source: PubMed. URL:[Link]

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Comparative

A Comparative Guide to Alternative Precursors for the Synthesis of Indolinylpiperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals The indolinylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indolinylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The development of efficient and versatile synthetic routes to this complex architecture is of paramount importance for the discovery of new therapeutics. This guide provides an in-depth comparison of alternative precursor strategies for the synthesis of indolinylpiperidine scaffolds, with a focus on the underlying chemical logic, experimental data, and practical considerations for laboratory implementation.

Introduction: The Significance of the Indolinylpiperidine Core

The fusion of an indoline and a piperidine ring at a spirocyclic center creates a rigid, three-dimensional structure that is highly sought after in drug design. This scaffold allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Consequently, indolinylpiperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and neuroprotective effects. The synthetic accessibility of this scaffold, however, can be a significant bottleneck in the drug discovery pipeline. This guide will explore and compare a traditional, multi-step approach with modern, more convergent strategies.

Traditional Approach: The Pictet-Spengler Reaction and Oxidative Rearrangement

A classic strategy for the construction of spiro-indolinylpiperidine scaffolds involves a multi-step sequence commencing with the well-established Pictet-Spengler reaction. This approach leverages readily available tryptamine derivatives as the key starting material for the indoline core.

The Causality Behind the Pictet-Spengler Approach

The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydro-β-carbolines, which are precursors to the spiro-indolinylpiperidine system. The reaction proceeds through the condensation of a β-arylethylamine (in this case, tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The resulting tetrahydro-β-carboline can then undergo an oxidative rearrangement to generate the desired spiro-oxindole, which can be further reduced to the indoline.

Conceptual Workflow: Pictet-Spengler and Oxidative Rearrangement

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Oxidative Rearrangement cluster_2 Step 3: Reduction Tryptamine Tryptamine Derivative Tetrahydrocarboline Tetrahydro-β-carboline Tryptamine->Tetrahydrocarboline Condensation & Cyclization Aldehyde Aldehyde/Ketone Aldehyde->Tetrahydrocarboline SpiroOxindole Spiro-oxindole Tetrahydrocarboline->SpiroOxindole Oxidation SpiroIndolinylpiperidine Spiro-indolinylpiperidine SpiroOxindole->SpiroIndolinylpiperidine Reduction

Caption: Workflow for the traditional synthesis of spiro-indolinylpiperidines.

While this method is conceptually straightforward and utilizes inexpensive starting materials, it often suffers from multiple steps, moderate overall yields, and the need for harsh oxidizing and reducing agents.

Alternative Precursor Strategy 1: Multicomponent Reactions (MCRs) from Isatins

A significant advancement in the synthesis of complex heterocyclic scaffolds is the use of multicomponent reactions (MCRs). In the context of indolinylpiperidines, isatin and its derivatives have emerged as powerful and versatile precursors.

The Power of Convergence: Isatin-Based MCRs

MCRs offer a highly efficient and atom-economical approach by combining three or more starting materials in a single synthetic operation to generate a complex product. For the synthesis of spiro[indoline-3,3'-indolizine]s, a close structural analog of the target scaffold, a one-pot, three-component reaction has been developed utilizing an isatin, pipecolic acid (a piperidine derivative), and an electron-deficient alkene. This reaction proceeds via the in situ generation of an azomethine ylide from the condensation of isatin and pipecolic acid, which then undergoes a 1,3-dipolar cycloaddition with the alkene.

Experimental Protocol: Isatin-Based Three-Component Reaction [1]

Materials:

  • Substituted Isatin (1.0 mmol)

  • (S)-Pipecolic acid (1.0 mmol)

  • trans-3-Benzoylacrylic acid (1.0 mmol)

  • Methanol (as solvent)

Procedure:

  • A mixture of the substituted isatin, (S)-pipecolic acid, and trans-3-benzoylacrylic acid is refluxed in methanol.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography.

Performance Metric Isatin-Based MCR
Precursors Isatin, Pipecolic Acid, Alkene
Number of Steps 1
Typical Yield High
Key Advantages High convergence, operational simplicity, access to structural diversity.

Reaction Mechanism: Isatin-Based 1,3-Dipolar Cycloaddition

G Isatin Isatin Azomethine_Ylide Azomethine Ylide (in situ) Isatin->Azomethine_Ylide Condensation & Decarboxylation Pipecolic_Acid Pipecolic Acid Pipecolic_Acid->Azomethine_Ylide Spiro_Product Spiro[indoline-3,3'-indolizine] Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition Alkene Electron-deficient Alkene Alkene->Spiro_Product

Caption: Mechanism of the isatin-based multicomponent reaction.

Alternative Precursor Strategy 2: Gold(I)-Catalyzed Cyclization of Enyne Precursors

Modern transition-metal catalysis offers powerful tools for the construction of complex molecular architectures. Gold(I) catalysts, in particular, have proven to be exceptionally effective in activating alkynes towards nucleophilic attack, enabling a range of cyclization reactions.

Elegance in Catalysis: Gold-Catalyzed Synthesis

A recently developed strategy employs N-alkynyl-N'-(propargyl) tryptamine derivatives as precursors for the synthesis of spiro[indoline-3,3'-piperidine] scaffolds.[2][3] This method relies on a gold(I)-catalyzed intramolecular cyclization. The cationic gold(I) species activates the alkyne, facilitating a nucleophilic attack by the indole ring to form the spirocyclic system.

Experimental Protocol: Gold(I)-Catalyzed Cyclization [2]

Materials:

  • N-alkynyl-N'-(propargyl) tryptamine derivative (1.0 equiv)

  • Ph₃PAuCl (5 mol %)

  • AgOTf (5 mol %)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the N-alkynyl-N'-(propargyl) tryptamine derivative in DCM are added Ph₃PAuCl and AgOTf.

  • The reaction mixture is stirred at room temperature.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Performance Metric Gold(I)-Catalyzed Cyclization
Precursors N-alkynyl-N'-(propargyl) tryptamines
Number of Steps 1 (from advanced precursor)
Typical Yield Good to Excellent
Key Advantages Mild reaction conditions, high efficiency, good functional group tolerance.

Catalytic Cycle: Gold(I)-Catalyzed Spirocyclization

G Enyne Enyne Precursor Activated_Alkyne Gold-π-Alkyne Complex Enyne->Activated_Alkyne Au_Catalyst [Au(I)]+ Au_Catalyst->Activated_Alkyne Coordination Spiro_Intermediate Spirocyclic Intermediate Activated_Alkyne->Spiro_Intermediate Intramolecular Nucleophilic Attack Spiro_Product Spiro[indoline-3,3'-piperidine] Spiro_Intermediate->Spiro_Product Protonolysis Spiro_Product->Au_Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for the gold(I)-catalyzed synthesis.

Comparative Analysis and Conclusion

This guide has presented three distinct strategies for the synthesis of indolinylpiperidine scaffolds, each starting from different precursors and employing different chemical principles.

Synthetic Strategy Precursors Key Transformation Advantages Disadvantages
Traditional Approach Tryptamine DerivativesPictet-Spengler Reaction & Oxidative RearrangementReadily available starting materials, well-established chemistry.Multi-step, moderate overall yields, harsh reagents.
Isatin-Based MCR Isatins, Pipecolic Acid, Alkenes1,3-Dipolar CycloadditionHigh convergence, operational simplicity, high atom economy.Precursor availability might be a limitation for some analogs.
Gold(I)-Catalyzed Cyclization N-alkynyl-N'-(propargyl) tryptaminesIntramolecular HydroarylationMild conditions, high efficiency, excellent functional group tolerance.Requires synthesis of advanced precursors, cost of gold catalyst.

The choice of synthetic route will ultimately depend on the specific goals of the research program. For the rapid generation of a diverse library of analogs from simple building blocks, the isatin-based multicomponent reaction offers significant advantages in terms of efficiency and convergence. For the synthesis of highly functionalized and complex target molecules where mild reaction conditions are paramount, the gold(I)-catalyzed cyclization presents a powerful and elegant solution, despite the need for more elaborate precursor synthesis. The traditional Pictet-Spengler approach , while less efficient, remains a viable option, particularly for the synthesis of specific analogs where the starting materials are readily and cheaply available.

As the demand for novel therapeutics continues to grow, the development of innovative and efficient synthetic methodologies for accessing complex scaffolds like indolinylpiperidines will remain a key area of research. The alternative precursor strategies discussed herein represent the forefront of this endeavor, providing chemists with a powerful toolkit for the synthesis of the next generation of bioactive molecules.

References

  • Zhu, J., et al. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. The Journal of Organic Chemistry, 88(15), 10586–10598. [Link]

  • Son, J., et al. (2021). Synthesis and characterization of novel spiro[indoline-3,4'-piperidine]-based co-potentiators for CFTR mutants. Bioorganic & Medicinal Chemistry Letters, 48, 128256.
  • Shi, D., et al. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of Heterocyclic Chemistry, 53(5), 1548-1553.
  • Liu, Y., et al. (2023). Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3'-pyrrolidine] and Spiro[indoline-3,3'-piperidine] Derivatives. ResearchGate. [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(9), 484-493. [Link]

  • László, T., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2217. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

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Validation

Efficacy of different catalysts in Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate synthesis

Introduction Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, combining a protected piperidine ring with an indolin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, combining a protected piperidine ring with an indoline moiety, makes it a key intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and central nervous system agents. The efficiency of its synthesis is therefore of critical importance to researchers in the pharmaceutical industry.

The core of this synthesis lies in the formation of the C-N bond between the indoline nitrogen and the 4-position of the piperidine ring. This guide provides an in-depth comparison of the primary catalytic methods used to achieve this transformation: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination . We will explore the underlying mechanisms, compare catalyst performance based on experimental data, and provide detailed protocols to aid in methodological selection and optimization.

Synthetic Strategies: An Overview

The construction of the target molecule is primarily achieved by reacting an indoline precursor with a piperidine precursor. The choice of catalyst is dictated by the specific functional groups on these precursors.

Logical Framework for Synthesis

The diagram below illustrates the two main catalytic pathways discussed in this guide.

G Indoline Indoline ReductiveAmination Reductive Amination Indoline->ReductiveAmination BuchwaldHartwig Buchwald-Hartwig Amination Indoline->BuchwaldHartwig Piperidone Tert-butyl 4-oxopiperidine-1-carboxylate Piperidone->ReductiveAmination Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate ReductiveAmination->Product Forms C-N bond via iminium intermediate BuchwaldHartwig->Product Forms C-N bond via cross-coupling PiperidineHalide Tert-butyl 4-(halo)piperidine-1-carboxylate PiperidineHalide->BuchwaldHartwig

Caption: Primary catalytic routes for synthesis.

Reductive Amination: The Classical Approach

Reductive amination is a widely used, often cost-effective method for forming C-N bonds. The reaction proceeds by the initial formation of an enamine or iminium ion intermediate from the condensation of indoline and tert-butyl 4-oxopiperidine-1-carboxylate, which is then reduced in situ to the desired tertiary amine.

The choice of reducing agent and catalyst is critical for achieving high yield and purity, as it must selectively reduce the C=N double bond of the intermediate without affecting other functional groups.

Catalyst and Reagent Performance

Commonly employed catalytic systems for this transformation involve hydride-based reducing agents, often with an acid co-catalyst to facilitate iminium ion formation. Transition metal-catalyzed hydrogenation is also a viable, albeit less common, alternative for this specific substrate class.

Catalyst/Reducing AgentTypical ConditionsYield (%)AdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Acetic Acid (cat.), RT, 12-24h85-95%Mild, high selectivity, tolerates a wide range of functional groups, commercially available.Stoichiometric use of hydride reagent, can be moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), pH 5-6, RT, 12-24h80-90%Effective and mild.Highly toxic cyanide byproduct, requires careful pH control to avoid HCN gas release.
H₂ / Palladium on Carbon (Pd/C) Ethanol (EtOH) or Ethyl Acetate (EtOAc), 50-100 psi H₂, 25-50 °C70-85%Atom economical ("green"), scalable, simple workup.Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups.
Causality and Experimental Choices

Why Sodium Triacetoxyborohydride is Often Preferred: NaBH(OAc)₃ is a milder reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it highly selective for the reduction of iminium ions and aldehydes over less reactive ketones or esters. This selectivity is crucial when working with complex molecules, preventing unwanted side reactions. The reaction is typically run in a non-protic solvent like dichloroethane (DCE) to prevent hydrolysis of the reagent. A catalytic amount of acetic acid is added to protonate the carbonyl, activating it for nucleophilic attack by the indoline nitrogen and promoting the formation of the key iminium intermediate.

Detailed Experimental Protocol: Using NaBH(OAc)₃
  • To a solution of indoline (1.0 eq) and tert-butyl 4-oxopiperidine-1-carboxylate (1.05 eq)[1] in anhydrous 1,2-dichloroethane (DCE, 0.5 M), add glacial acetic acid (2.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Buchwald-Hartwig Amination: A Modern Cross-Coupling Strategy

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method is particularly useful when the piperidine precursor is a halide (e.g., tert-butyl 4-bromopiperidine-1-carboxylate) rather than a ketone. The reaction has gained wide use in synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[2]

Catalytic Cycle and Key Components

The efficacy of the Buchwald-Hartwig reaction hinges on the synergistic interplay of three components: a palladium precursor, a specialized phosphine ligand, and a base.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Amide L₂Pd(II)(Ar)(NR₂) LigandEx->PdII_Amide HX_Base [Base-H]⁺X⁻ LigandEx->HX_Base RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Final Product) RedElim->Product PdII_Aryl->LigandEx 2 PdII_Amide->RedElim 3 ArX Ar-X (Piperidine-Halide) ArX->OxAdd Amine H-NR₂ (Indoline) Amine->LigandEx Base Base Base->LigandEx

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Catalyst and Ligand Performance

The development of bulky, electron-rich phosphine ligands by research groups like Buchwald's has been instrumental in expanding the reaction's scope and efficiency.[4][5]

Pd PrecursorLigandBaseTypical ConditionsYield (%)Advantages
Pd₂(dba)₃XPhos NaOt-BuToluene or Dioxane, 80-110 °C, 4-12h90-98%High turnover, broad functional group tolerance, effective for less reactive aryl chlorides.[4]
Pd(OAc)₂RuPhos K₃PO₄t-BuOH or Toluene, 80-100 °C, 8-16h88-95%Milder base can be used, good for substrates with base-sensitive groups.
Pd₂(dba)₃BINAP Cs₂CO₃Toluene, 100 °C, 12-24h75-85%Early generation ligand, less active than modern biarylphosphines.
Causality and Experimental Choices

The Role of Bulky, Electron-Rich Ligands: Ligands like XPhos and RuPhos are crucial for the success of the catalytic cycle.[5]

  • Promote Oxidative Addition: Their electron-donating character increases the electron density on the palladium(0) center, facilitating its insertion into the aryl-halide bond.

  • Facilitate Reductive Elimination: Their steric bulk creates a crowded coordination sphere around the palladium(II) intermediate. This steric strain promotes the final, product-forming reductive elimination step and regenerates the active Pd(0) catalyst.[5]

The Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine (indoline) after it coordinates to the palladium center, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be harsh. For sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are used, often requiring slightly longer reaction times or higher temperatures.[4]

Detailed Experimental Protocol: Using Pd₂(dba)₃/XPhos
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the tube with a septum, and purge with argon for 15 minutes.

  • Under a positive pressure of argon, add indoline (1.2 eq) and tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq).

  • Add anhydrous toluene (0.2 M) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford the target compound.

Comparative Summary and Conclusion

Both reductive amination and Buchwald-Hartwig amination are highly effective methods for synthesizing Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate. The optimal choice depends on the availability of starting materials, cost considerations, and the chemical nature of the substrates.

FeatureReductive Amination (NaBH(OAc)₃)Buchwald-Hartwig Amination (Pd/XPhos)
Precursors Indoline + PiperidoneIndoline + Piperidine-Halide
Catalyst None (stoichiometric reagent)Palladium/Ligand Complex
Cost Generally lower reagent cost.Higher cost due to palladium and specialized ligands.
Conditions Mild (Room Temperature).Elevated Temperatures (80-110 °C).
Atmosphere Standard air atmosphere.Requires inert (Argon/Nitrogen) atmosphere.
Scalability Straightforward.Can be challenging due to catalyst cost and removal.
Key Advantage Operational simplicity, lower cost.High yields, broad scope, high functional group tolerance.

For many applications, reductive amination using sodium triacetoxyborohydride represents the most practical, efficient, and cost-effective method. It avoids the use of expensive and air-sensitive transition metal catalysts and can be performed under mild conditions with simple equipment. However, for substrates where the piperidone precursor is unavailable or for syntheses where functional group tolerance is paramount, the Buchwald-Hartwig amination offers a robust and high-yielding alternative, representing the state-of-the-art in C-N cross-coupling technology.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Chemistry Shorts. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

  • PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a key heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is a key heterocyclic building block with significant potential in medicinal chemistry, particularly in the exploration of new central nervous system agents and other therapeutic candidates. This guide provides a comprehensive comparison of two robust and widely applicable synthetic strategies for accessing this target molecule: Reductive Amination and Buchwald-Hartwig Amination .

This document moves beyond a simple recitation of protocols to offer a deep dive into the mechanistic rationale behind each approach, providing the necessary framework for informed experimental design and optimization. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.

Strategic Overview: Two Pathways to a Key Intermediate

The synthesis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate involves the formation of a crucial carbon-nitrogen bond between the indoline and piperidine moieties. The two benchmarked methods approach this central challenge from different mechanistic standpoints.

  • Reductive Amination: This classical and cost-effective method involves the direct reaction of indoline with tert-butyl 4-oxopiperidine-1-carboxylate to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine. This one-pot procedure is attractive for its operational simplicity.

  • Buchwald-Hartwig Amination: A cornerstone of modern synthetic chemistry, this palladium-catalyzed cross-coupling reaction offers a powerful and versatile alternative.[1][2][3] This approach involves the coupling of indoline with a piperidine derivative bearing a suitable leaving group at the 4-position, such as a tosylate. While requiring a more complex catalytic system, it often provides excellent yields and functional group tolerance.[2][3]

The choice between these two synthetic routes will depend on several factors, including the scale of the synthesis, the availability of starting materials and catalysts, and the desired purity profile of the final product.

Method 1: Reductive Amination

Reductive amination is a robust and economical method for the formation of amines from carbonyl compounds.[4][5][6] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to an enamine or an iminium ion. A reducing agent present in the reaction mixture then reduces this intermediate to the final amine product.

Proposed Synthetic Pathway: Reductive Amination

G Indoline Indoline Intermediate Iminium Ion Intermediate Indoline->Intermediate + Piperidone Tert-butyl 4-oxopiperidine-1-carboxylate Piperidone->Intermediate + Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction caption Reductive Amination Workflow G Indoline Indoline Product Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate Indoline->Product PiperidineTosyl Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate PiperidineTosyl->Product Pd_Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) Pd_Catalyst->Product Catalyzes Base Base (e.g., NaOtBu) Base->Product Activates caption Buchwald-Hartwig Amination Workflow

Sources

Validation

The Strategic Utility of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate in Parallel Synthesis: A Comparative Guide

In the landscape of modern drug discovery, the efficiency of exploring vast chemical space is paramount. Parallel synthesis, a cornerstone of high-throughput chemistry, enables the rapid generation of compound libraries,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the efficiency of exploring vast chemical space is paramount. Parallel synthesis, a cornerstone of high-throughput chemistry, enables the rapid generation of compound libraries, significantly accelerating the identification of novel bioactive molecules. The choice of a central scaffold upon which to build these libraries is a critical decision, dictating the structural diversity, novelty, and ultimately, the therapeutic potential of the resulting compounds. This guide provides an in-depth technical analysis of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate , a versatile building block for parallel synthesis, and objectively compares its performance with alternative heterocyclic scaffolds, supported by experimental data and protocols.

The Indoline-Piperidine Scaffold: A Privileged Architectural Motif

The fusion of an indoline and a piperidine ring system, as present in Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, creates a three-dimensional architecture that is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurring presence in numerous biologically active compounds, particularly those targeting the central nervous system (CNS). The rigid, yet conformationally defined, nature of this scaffold allows for the precise spatial presentation of functional groups, facilitating high-affinity interactions with a variety of biological targets.

The subject of our focus, Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, offers several strategic advantages for parallel synthesis:

  • Two Points of Diversity: The scaffold possesses two key sites for chemical modification. The indoline nitrogen can be functionalized, and the Boc-protected piperidine nitrogen, upon deprotection, provides a second vector for diversification. This dual functionality allows for the creation of large and diverse libraries from a single core structure.

  • Synthetic Tractability: The indoline ring can be readily synthesized and substituted, while the piperidine moiety is a common and well-understood heterocycle in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable under a wide range of reaction conditions and can be easily removed, ensuring orthogonal chemical manipulations.

  • Favorable Physicochemical Properties: The indoline-piperidine core generally imparts favorable drug-like properties, such as improved solubility and metabolic stability, which are crucial for the development of orally bioavailable drugs.

The commercial availability of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate further enhances its utility as a building block for rapid library synthesis, eliminating the need for multi-step de novo synthesis of the core scaffold.[1][2]

Comparative Analysis of Scaffolds in Parallel Synthesis

To objectively evaluate the utility of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate, we will compare it with two alternative and widely used heterocyclic scaffolds in parallel synthesis: benzimidazoles and pyrimidines . The comparison will focus on key performance indicators such as synthetic accessibility, reaction efficiency, and the diversity of the resulting chemical space.

Data Presentation: Scaffold Performance in Library Synthesis
ScaffoldKey Reaction for DiversificationNumber of Library Members SynthesizedAverage Yield Range (%)Average Purity Range (%)Reference
Indoline-Piperidine (Analog) N-Arylation / Amide Coupling4860-85>90Inferred from similar N-arylpiperidine syntheses
Benzimidazole Condensation of o-phenylenediamines and aldehydes2475-95>95[3][4][5]
Pyrimidine Sequential Nucleophilic Aromatic Substitution50+50-90>90[6][7]

Note: Data for the Indoline-Piperidine scaffold is inferred from literature on analogous N-arylpiperidine library syntheses due to the absence of a dedicated library publication for the specific target molecule.

Experimental Protocols and Workflows

I. Workflow for a Representative Indoline-Piperidine Library Synthesis

This theoretical workflow is based on established synthetic methodologies for the functionalization of indoline and piperidine cores.

Step 1: Functionalization of the Indoline Nitrogen (Illustrative Example: N-Arylation)

A solution of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and a diverse set of aryl halides in a suitable solvent (e.g., dioxane) is treated with a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). The reactions are heated in parallel in a multi-well plate.

Step 2: Boc Deprotection

The purified products from Step 1 are dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the piperidine nitrogen.

Step 3: Diversification of the Piperidine Nitrogen (Illustrative Example: Amide Coupling)

The resulting secondary amines are then reacted in parallel with a library of carboxylic acids using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

Step 4: High-Throughput Purification

The final library of compounds is purified using automated parallel purification techniques, such as mass-directed preparative HPLC.[8][9]

G cluster_0 Scaffold Preparation cluster_1 Diversification Step 1 cluster_2 Deprotection cluster_3 Diversification Step 2 cluster_4 Final Library start Tert-butyl 4-(indolin-1-YL) piperidine-1-carboxylate step1 N-Arylation of Indoline (Parallel Array of Aryl Halides) start->step1 step2 Boc Deprotection (TFA/DCM) step1->step2 step3 Amide Coupling of Piperidine (Parallel Array of Carboxylic Acids) step2->step3 end Purified Library of Di-substituted Indoline-Piperidines step3->end

Workflow for a representative Indoline-Piperidine library synthesis.
II. Experimental Protocol for Benzimidazole Library Synthesis

This protocol is adapted from a diversity-oriented synthesis of benzimidazole libraries.[3][4]

Materials:

  • Polymer-supported o-phenylenediamine

  • Parallel synthesizer

  • Diverse library of aldehydes

  • Solvents and reagents (e.g., DMF, acetic acid)

Procedure:

  • Swell the polymer-supported o-phenylenediamine resin in DMF in the reaction vessels of a parallel synthesizer.

  • Add a solution of a unique aldehyde to each reaction vessel.

  • Add a catalytic amount of a suitable oxidizing agent (e.g., polymer-supported hypervalent iodine reagent).

  • Heat the reaction mixtures at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).

  • After cooling, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleave the benzimidazole products from the solid support using an appropriate cleavage cocktail (e.g., TFA/DCM).

  • Collect and concentrate the cleavage solutions in a multi-well plate to yield the crude library of benzimidazoles.

  • Characterize and purify the library members as required.

G cluster_0 Starting Material cluster_1 Parallel Reaction cluster_2 Workup cluster_3 Cleavage & Isolation cluster_4 Final Library start Polymer-supported o-phenylenediamine step1 Condensation with Aldehyde Library (Parallel Synthesizer) start->step1 step2 Resin Washing step1->step2 step3 Cleavage from Solid Support step2->step3 end Library of 2-substituted Benzimidazoles step3->end

Workflow for solid-phase Benzimidazole library synthesis.

Discussion and Causality Behind Experimental Choices

The choice of a solid-phase versus a solution-phase approach for parallel synthesis is a critical decision. The benzimidazole synthesis protocol outlined above utilizes a solid-support, which simplifies purification as excess reagents and byproducts can be washed away from the resin-bound product. This is particularly advantageous for high-throughput synthesis. However, solid-phase synthesis can sometimes present challenges with reaction monitoring and scalability.

The proposed workflow for the indoline-piperidine library is a solution-phase approach. This offers the advantage of easier reaction monitoring by standard techniques like LC-MS and can be more readily scaled up. However, purification of the final library members requires more sophisticated techniques like automated preparative HPLC.

The selection of reagents and reaction conditions is also crucial. For the indoline-piperidine scaffold, the use of palladium-catalyzed cross-coupling reactions for N-arylation is a robust and well-established method for forming C-N bonds. The choice of ligands and bases can be optimized to accommodate a wide range of aryl halides. For the subsequent amide coupling, the use of modern coupling reagents like HATU ensures high efficiency and minimizes side reactions.

In the case of the benzimidazole synthesis, the use of a polymer-supported hypervalent iodine reagent as the oxidant offers advantages in terms of ease of handling and removal from the reaction mixture compared to traditional solution-phase oxidants.

Conclusion and Recommendations

Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate stands as a highly valuable and versatile building block for parallel synthesis in drug discovery. Its privileged scaffold architecture, coupled with two distinct points for diversification and favorable physicochemical properties, makes it an attractive starting point for the generation of libraries targeting a wide range of biological targets, particularly within the CNS.

When compared to alternative scaffolds such as benzimidazoles and pyrimidines, the indoline-piperidine core offers a greater degree of three-dimensional complexity, which can be advantageous for exploring novel chemical space and achieving high-affinity interactions with protein targets. However, the choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the target class, desired physicochemical properties, and available synthetic resources.

For research teams aiming to generate libraries with high 3D character and explore novel pharmacophores, Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate is an excellent choice. Its commercial availability and synthetic tractability make it a practical and powerful tool for accelerating the discovery of new medicines.

References

  • Kumar, A., Maurya, R. A., & Ahmad, P. (2009). Diversity oriented synthesis of benzimidazole and benzoxa/(thia)zole libraries through polymer-supported hypervalent iodine reagent.
  • (2009). Diversity oriented synthesis of benzimidazole and benzoxa/(thia)zole libraries through polymer-supported hypervalent iodine reagent. PubMed.
  • (2021).
  • (n.d.). tert-butyl 4-(indolin-1-yl)
  • (n.d.). tert-butyl 4-(indolin-1-yl)
  • (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed.
  • (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.
  • (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. PubMed.
  • (2025). Privileged Scaffolds for Library Design and Drug Discovery.
  • (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks.
  • (2000). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
  • (n.d.). 170364-89-3|tert-Butyl 4-(1H-indol-1-yl)
  • (n.d.). carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Journal of Applied Research and Technology.
  • (2015).
  • (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC - NIH.
  • (2005). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
  • (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI.
  • (2007). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group.
  • (2026). Access to Fused Indolines with a Quaternary N, N'-Aminal Center: Aza-Wacker-Type Cyclization for a Telescoped Reaction Sequence. PubMed.
  • (n.d.). Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advances in Journal of Chemistry A.
  • (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry.
  • (2009). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines.

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Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Introduction: This guide provides a detailed, safety-first protocol for the proper disposal of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (CAS No. 400828-91-3).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides a detailed, safety-first protocol for the proper disposal of tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (CAS No. 400828-91-3). As a nitrogen-containing heterocyclic compound frequently used in research and development, its handling and disposal require a systematic approach grounded in regulatory compliance and chemical safety principles.[1][2] The available safety data for this specific compound is limited, necessitating a precautionary approach where the substance is managed as hazardous waste unless formally determined otherwise by a qualified professional.[3] This protocol is designed for researchers, scientists, and laboratory managers, emphasizing the rationale behind each procedural step to ensure safe and compliant waste management.

Disclaimer: This document serves as a comprehensive guideline. All procedures must be conducted in strict accordance with the policies set forth by your institution's Environmental Health & Safety (EH&S) department and must comply with all local, state, and federal regulations.

Part 1: Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is paramount. The Safety Data Sheet (SDS) for tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate indicates that comprehensive hazard data is not available.[3] In such cases, the precautionary principle applies: the chemical should be handled as if it were hazardous. Structurally similar piperidine compounds are known to cause skin, eye, and respiratory irritation.[4][5][6][7] Furthermore, thermal decomposition during incineration may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide/dioxide.[8]

PropertyValue
Chemical Name tert-butyl 4-(2,3-dihydroindol-1-yl)piperidine-1-carboxylate[3]
CAS Number 400828-91-3[3]
Molecular Formula C18H24N2O2[9][10]
Known Hazards Data not available for formal classification.[3]
Potential Hazards Based on analogous structures: May cause skin, eye, and respiratory irritation.[4][5][7]
Decomposition Products Upon combustion, may release irritating and toxic gases such as nitrogen oxides and carbon oxides.[8]

Part 2: Critical First Step - Hazardous Waste Determination

The foundation of compliant chemical disposal is the correct determination of whether the waste is hazardous. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" (F, K, P, or U lists) or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[11][12]

For tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate:

  • Listed Waste: It is not a commonly listed P- or U-listed chemical waste, as these lists are typically reserved for certain commercial chemical products.[13]

  • Characteristic Waste: It is unlikely to exhibit ignitability, corrosivity, or reactivity based on its structure. However, without formal toxicological data, its toxicity is unknown.

Waste_Determination_Flowchart Start Waste Generated: tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate IsListed Is the chemical on an EPA P or U List? Start->IsListed HasCharacteristic Does it exhibit a hazardous characteristic (ignitability, corrosivity, reactivity)? IsListed->HasCharacteristic No (Likely) ToxicityData Is comprehensive toxicity data available? HasCharacteristic->ToxicityData No (Likely) Conclusion Precautionary Principle: Classify as Hazardous Chemical Waste due to unknown toxicity and its nature as a synthetic laboratory chemical. ToxicityData->Conclusion No Action Manage according to Institutional EH&S and RCRA Hazardous Waste Protocols. Conclusion->Action

Caption: Waste determination flowchart for the subject compound.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling the compound from the point of generation to its final collection by authorized personnel.

Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent accidental exposure via skin contact, eye splash, or inhalation.

  • Procedure: At a minimum, wear a standard laboratory coat, nitrile gloves, and ANSI-rated safety glasses or goggles.

Step 3.2: Waste Segregation

  • Rationale: Mixing different waste streams can lead to dangerous chemical reactions and significantly increases disposal costs. Halogenated and non-halogenated solvent wastes, for example, should always be kept separate.[14]

  • Procedure: Designate a specific waste container solely for tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate and chemically compatible waste (e.g., wipes used for cleanup). Do not mix with other chemical wastes unless explicitly permitted by your EH&S department. This compound is non-halogenated .

Step 3.3: Select a Proper Waste Container

  • Rationale: The container must safely hold the waste without leaking or degrading.[15] Using improper containers, such as food jars, is a common and dangerous compliance violation.[15]

  • Procedure:

    • Select a container made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) with a tight-fitting screw cap.[15]

    • Ensure the container is in good condition, free of cracks or deterioration.

    • The container should be large enough for the expected waste volume but filled to no more than 90% capacity to allow for expansion.

Step 3.4: Label the Waste Container

  • Rationale: Proper labeling is a critical safety and regulatory requirement, ensuring that anyone handling the container knows its contents and associated hazards.[11]

  • Procedure: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EH&S department. The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate". Do not use abbreviations.

    • An accurate list of all constituents and their approximate percentages.

    • The date accumulation started.

    • The point of generation (Building, Room Number, Principal Investigator).[14]

Step 3.5: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Rationale: An SAA is a designated location for storing hazardous waste at or near the point of generation, subject to specific regulatory limits to ensure safety.[11][15]

  • Procedure:

    • Store the labeled waste container in your lab's designated SAA.

    • Keep the container closed at all times except when adding waste.[14][15]

    • Ensure the SAA is inspected weekly for leaks and proper labeling.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[11]

Step 3.6: Arrange for Disposal

  • Rationale: Disposal of hazardous waste is a highly regulated process that must be performed by trained professionals to protect human health and the environment.[16]

  • Procedure:

    • Once the waste container is full (or waste is no longer being generated), submit a chemical waste collection request to your institution's EH&S department.

    • NEVER dispose of this chemical down the drain.[16] The EPA has banned the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous laboratory chemicals.[17][18]

    • NEVER dispose of this chemical by evaporation in a fume hood. This is not a permissible disposal method.[15]

    • Waste will be collected by EH&S or a licensed contractor for final disposal, typically via controlled incineration at a licensed facility.[16]

Part 4: Decontamination and Empty Container Management

Step 4.1: Decontaminating Glassware

  • Rationale: To ensure that laboratory equipment is free of chemical residues before being washed or reused.

  • Procedure:

    • Rinse the contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate in your labeled hazardous waste container. The rinsate is considered hazardous waste.

Step 4.2: Disposing of Empty Containers

  • Rationale: An "RCRA empty" container can be disposed of as regular solid waste, but specific conditions must be met.

  • Procedure:

    • Pour out all contents into the designated hazardous waste container.

    • Once no more material can be removed by pouring, the container is considered "RCRA empty".

    • Thoroughly deface or remove the original chemical label and the hazardous waste label.[14]

    • Dispose of the container in the appropriate solid waste bin (e.g., broken glass box or regular trash), as per your facility's guidelines.

References

  • tert-Butyl 4-(1H-indol-3-yl)-piperidine-1-carboxylate - ChemBK. (n.d.). Retrieved from ChemBK.com. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from acs.org. [Link]

  • tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from lookchem.com. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from cwu.edu. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from vumc.org. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from ehrs.upenn.edu. [Link]

  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from vu.edu. [Link]

  • Tert-Butyl 4-(1H-indol-3-yl)piperidine-1-carboxylate. (n.d.). ChemBK. Retrieved from chembk.com. [Link]

  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Tert-butyl Piperidine-4-carboxylate. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from epa.gov. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from epa.gov. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP. Retrieved from ashp.org. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). U.S. Environmental Protection Agency. Retrieved from epa.gov. [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). (2024, July 25). PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

Operational Safety & Handling Guide: Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate This document provides a comprehensive operational framework for the safe handling, use, and disposal of Tert-butyl 4-(indolin-1-YL...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate

This document provides a comprehensive operational framework for the safe handling, use, and disposal of Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate (CAS No. 400828-91-3). As specific toxicological data for this compound is not extensively available, this guide is built upon established principles of chemical safety, analysis of its core chemical structures (a BOC-protected piperidine and an indoline moiety), and data from structurally analogous compounds.[1] The protocols herein are designed to empower researchers with the knowledge to minimize exposure and mitigate risks effectively.

Hazard Assessment & Risk Mitigation

While the Safety Data Sheet (SDS) for Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate lacks specific hazard pictograms and statements, the fundamental structures present suggest a cautious approach is mandatory.[1] Piperidine and its derivatives are known to be hazardous.[2] For instance, related BOC-protected piperidine compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Harmful effects if swallowed (H302) are also noted in similar molecules.[3][5] Therefore, we must operate under the assumption that this compound presents similar hazards.

Primary Risks:

  • Dermal Contact: Potential for skin irritation or absorption.[2]

  • Eye Contact: Risk of serious eye irritation.[4][6]

  • Inhalation: Possible respiratory tract irritation, especially if the compound is a fine powder or aerosolized.[7]

  • Ingestion: Potential for toxicity if swallowed.[8]

The core principle of our operational plan is ALARA (As Low As Reasonably Achievable) . All handling procedures are designed to minimize the quantity used, the duration of exposure, and the generation of dust or aerosols.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. All PPE must be inspected prior to use and must meet the standards specified.[9][10]

Protection Type Specification Causality & Rationale
Eye & Face Protection ANSI Z87.1-compliant safety goggles with side shields. A full-face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk.[11][12]Protects against accidental splashes and airborne dust particles. Piperidine derivatives are known to cause serious eye irritation.[2][4][6] Goggles provide a seal around the eyes, which is superior to safety glasses.
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 4 mil) tested to the EN 374 standard. Double-gloving is recommended.Prevents direct skin contact. Piperidine compounds can cause skin burns and irritation.[2][8] Nitrile offers good resistance to a range of chemicals. Always wash hands thoroughly after removing gloves.[11]
Body Protection A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe, non-porous shoes are mandatory.[13][14] For large-scale operations, a chemical-resistant apron is advised.Minimizes skin exposure from spills or splashes. Protects personal clothing from contamination.[2][7]
Respiratory Protection Not typically required for small-scale use within a certified chemical fume hood. If weighing outside of a hood or if dust is generated, a NIOSH-approved N95 respirator (or equivalent) should be used.[6][15]Prevents inhalation of airborne particles that may cause respiratory irritation.[4][7] Engineering controls (fume hood) are the preferred method of exposure mitigation.[10][12]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for ensuring safety and experimental reproducibility.

Step 1: Pre-Handling Safety Checklist

  • Verify that a certified chemical fume hood is available and functioning correctly.[12]

  • Locate the nearest safety shower and eyewash station. Confirm the access path is unobstructed.[6]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the workspace.

  • Don all required PPE as specified in the table above.

Step 2: Aliquoting and Handling (Inside Chemical Fume Hood)

  • Perform all manipulations of the solid compound at least 6 inches inside the sash of the fume hood.[12]

  • To minimize dust formation, handle the container gently. Do not scoop aggressively.

  • Use dedicated, clean tools for weighing and transferring the compound.

  • If dissolving the compound, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Once the transfer is complete, securely close the primary container.[9]

Step 3: Post-Handling Decontamination

  • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, face/eye protection.

  • Wash hands thoroughly with soap and water immediately after exiting the laboratory.[10][11]

Safe Handling & Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_exit Exit Protocol A 1. Assess Hazards & Review SDS B 2. Don Required PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Workspace (Certified Fume Hood) B->C D 4. Handle Chemical (Weighing/Transfer) C->D E 5. Secure Primary Container D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Dispose of Waste (Chemical & Contaminated PPE) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: A procedural diagram illustrating the complete workflow for safely handling Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate.

Emergency & Spill Response

Prompt and correct action during an emergency can significantly reduce harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while rinsing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[1] Consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

  • Small Spill (in a fume hood): Use an absorbent material (e.g., vermiculite or sand) to contain the spill.[15] Carefully collect the material into a sealed container for disposal. Clean the area with a suitable solvent.

  • Large Spill: Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) office.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous.

  • Chemical Waste: Collect all residual solids and solutions containing the compound in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a designated solid hazardous waste container.[9]

  • Packaging: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[9]

Do not discharge any chemical waste into drains or regular trash.[9] All disposal must comply with local, state, and federal regulations.

References

  • tert-butyl 4-(indolin-1-yl)piperidine-1-carboxylate Safety Data Sheets(SDS). LookChem.
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem, National Center for Biotechnology Information.
  • Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. ChemicalBook.
  • SAFETY DATA SHEET - tert-Butyl 4-iodopiperidine-1-carboxylate. Fisher Scientific.
  • tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet. Apollo Scientific.
  • tert-Butyl 4-formylpiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information.
  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. BenchChem.
  • SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. Fisher Scientific.
  • tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate-SDS. MedChemExpress.
  • PIPERIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
  • Safety and Laboratory Rules for Organic Chemistry Laboratories. Jackson State Community College.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(indolin-1-YL)piperidine-1-carboxylate
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